molecular formula C9H12O2 B149627 1-Phenoxy-2-propanol CAS No. 770-35-4

1-Phenoxy-2-propanol

Cat. No.: B149627
CAS No.: 770-35-4
M. Wt: 152.19 g/mol
InChI Key: IBLKWZIFZMJLFL-UHFFFAOYSA-N
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Description

1-Phenoxy-2-propanol, also known as this compound, is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 min water, 15.1 g/l at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24015. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenoxypropan-2-ol
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InChI

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
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InChI Key

IBLKWZIFZMJLFL-UHFFFAOYSA-N
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Canonical SMILES

CC(COC1=CC=CC=C1)O
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Molecular Formula

C9H12O2
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DSSTOX Substance ID

DTXSID9027312
Record name 1-Phenoxy-2-propanol
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Molecular Weight

152.19 g/mol
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Physical Description

Liquid, Clear liquid; [Reference #1]
Record name 2-Propanol, 1-phenoxy-
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Record name Propylene phenoxetol
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Boiling Point

241.2 °C
Record name Propylene glycol phenyl ether
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Solubility

In water, 15.1 g/L at 20 °C
Record name Propylene glycol phenyl ether
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Density

1.0622 g/cu cm at 20 °C
Record name Propylene glycol phenyl ether
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Vapor Density

5.27 (Air = 1)
Record name Propylene glycol phenyl ether
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Vapor Pressure

0.02 [mmHg], 0.00218 mm Hg at 25 °C
Record name Propylene phenoxetol
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Impurities

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%.
Record name Propylene glycol phenyl ether
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Color/Form

Colorless to yellow liquid

CAS No.

770-35-4
Record name 1-Phenoxy-2-propanol
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Record name PHENOXYISOPROPANOL
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Melting Point

11.4 °C
Record name Propylene glycol phenyl ether
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Foundational & Exploratory

1-Phenoxy-2-propanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies for 1-Phenoxy-2-propanol. The information is curated to support research, development, and quality control activities involving this versatile glycol ether.

Chemical Identity and Structure

This compound, also known as propylene glycol phenyl ether or phenoxyisopropanol, is an organic compound classified as a glycol ether. Its structure consists of a phenoxy group attached to a propan-2-ol backbone.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-phenoxypropan-2-ol
CAS Number 770-35-4
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol [1]
InChI InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
SMILES CC(O)COc1ccccc1

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a mild, pleasant odor. It exhibits good solubility in water, alcohol, and various organic solvents.[1]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Boiling Point 243 °C[1]
Melting Point 11 °C
Density 1.064 g/mL at 20 °C[1]
Solubility in Water 15.1 g/L at 20 °C
Vapor Pressure 0.02 mmHg at 25 °C
Refractive Index (n20/D) 1.523[1]
Flash Point >110 °C
logP (Octanol-Water Partition Coefficient) 1.41 at 24.1 °C

Synthesis of this compound

This compound is primarily synthesized through two main routes: the reaction of phenol with propylene oxide or the reaction of phenol with 1-chloro-2-propanol.

Synthesis from Phenol and Propylene Oxide

This method involves the base-catalyzed ring-opening of propylene oxide by phenol. The reaction is typically carried out using a solid base catalyst.

Materials:

  • Phenol

  • Propylene oxide

  • Solid base catalyst (e.g., KOH on a zeolite carrier)

  • Methanol (solvent)

  • Nitrogen gas

Procedure:

  • A solid base catalyst is prepared by impregnating a zeolite carrier with a solution of potassium hydroxide (e.g., 1.5 mol/L). The catalyst is then dried and calcined at a high temperature (e.g., 600 °C) under a nitrogen atmosphere for several hours.

  • In a suitable reactor, the solid base catalyst is suspended in methanol.

  • A mixture of phenol and propylene oxide, with a molar ratio of approximately 1:5, is added to the reactor.

  • The reaction is carried out at a controlled temperature and pressure (e.g., for 3 hours at 0.3-0.4 MPa) with constant stirring.

  • Upon completion, the catalyst is filtered off, and the excess methanol and unreacted propylene oxide are removed by distillation.

  • The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Synthesis from Phenol and 1-Chloro-2-propanol

This synthesis proceeds via a Williamson ether synthesis mechanism, where phenoxide reacts with 1-chloro-2-propanol.

Materials:

  • Phenol

  • 1-Chloro-2-propanol

  • Sodium hydroxide (or other suitable base)

  • Solvent (e.g., water, or a water-insoluble organic solvent)

Procedure:

  • Phenol is dissolved in the chosen solvent in a reaction vessel.

  • A stoichiometric amount of sodium hydroxide is added to the solution to form sodium phenoxide.

  • 1-Chloro-2-propanol is then added to the reaction mixture.

  • The mixture is heated to a specific temperature (e.g., 80 °C) and stirred for a set period to allow the reaction to go to completion.

  • After the reaction, the mixture is cooled, and the product is isolated. If a two-phase system is used, the organic layer containing the product is separated.

  • The crude product is washed with water to remove any remaining salts and base.

  • The final product is purified by distillation under reduced pressure.

Synthesis_Workflow cluster_synthesis1 Synthesis from Phenol and Propylene Oxide cluster_synthesis2 Synthesis from Phenol and 1-Chloro-2-propanol Phenol1 Phenol Reaction1 Reaction Phenol1->Reaction1 PropyleneOxide Propylene Oxide PropyleneOxide->Reaction1 Catalyst Solid Base Catalyst Catalyst->Reaction1 Filtration Filtration Reaction1->Filtration Distillation1 Distillation Filtration->Distillation1 Product1 This compound Distillation1->Product1 Phenol2 Phenol Phenoxide Sodium Phenoxide Phenol2->Phenoxide NaOH NaOH NaOH->Phenoxide Reaction2 Reaction Phenoxide->Reaction2 ChloroPropanol 1-Chloro-2-propanol ChloroPropanol->Reaction2 Workup Aqueous Workup Reaction2->Workup Distillation2 Distillation Workup->Distillation2 Product2 This compound Distillation2->Product2

Figure 1: Synthesis workflows for this compound.

Analytical Methodologies

A variety of analytical techniques are employed for the characterization and quantification of this compound. These include chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the determination of this compound, particularly in cosmetic formulations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

Sample Preparation (for a cosmetic cream):

  • Accurately weigh a portion of the cosmetic sample.

  • Disperse the sample in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Sonicate the mixture to ensure complete extraction of this compound.

  • Centrifuge the sample to precipitate any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the filtered sample into the HPLC system.

HPLC_Workflow Sample Cosmetic Sample Weighing Weigh Sample Sample->Weighing Dispersion Disperse in Solvent Weighing->Dispersion Sonication Sonicate Dispersion->Sonication Centrifugation Centrifuge Sonication->Centrifugation Filtration Filter (0.45 µm) Centrifugation->Filtration HPLC_Vial Transfer to HPLC Vial Filtration->HPLC_Vial Injection Inject into HPLC HPLC_Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (270 nm) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Figure 2: Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, especially in complex matrices and for trace-level analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., a DB-WAX or Rxi-1301Sil MS column, 30 m x 0.25 mm x 0.25 µm)

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 180 °C

  • Oven Temperature Program: Initial temperature of 50 °C, ramped at 18 °C/min to 204 °C, then at 5 °C/min to 230 °C

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min

  • Injection Volume: 2 µL (splitless mode)

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan or Single Ion Monitoring (SIM) for targeted analysis

Spectroscopic Data

Table 3: Spectroscopic Data Summary

TechniqueKey Features
¹H NMR Provides information on the number and environment of protons. Expected signals include a doublet for the methyl group, multiplets for the methine and methylene protons, and signals in the aromatic region for the phenyl group.
¹³C NMR Shows distinct signals for each carbon atom in the molecule, including the methyl, methine, methylene, and aromatic carbons.
FTIR Characteristic absorption bands include a broad O-H stretch from the hydroxyl group, C-H stretches from the alkyl and aromatic groups, C-O stretches from the ether and alcohol functionalities, and C=C stretches from the aromatic ring.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used for structural confirmation.

References

An In-depth Technical Guide to the Synthesis of 1-Phenoxy-2-propanol: Mechanisms and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 1-phenoxy-2-propanol, a versatile chemical intermediate and solvent used in a variety of industrial and pharmaceutical applications. This document details the core synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound (CAS 770-35-4), also known as propylene glycol phenyl ether, is a colorless to pale yellow liquid with a mild odor.[1] Its chemical structure, possessing both an ether and a hydroxyl functional group, imparts useful properties as a solvent, coalescing agent, and preservative.[2] In the pharmaceutical industry, it serves as a raw material for the synthesis of various active pharmaceutical ingredients. Understanding the nuances of its synthesis is critical for optimizing production, controlling purity, and minimizing byproducts.

The primary methods for the synthesis of this compound include the reaction of phenol with propylene oxide, the Williamson ether synthesis, and the reaction of phenol with epichlorohydrin. Each of these pathways offers distinct advantages and challenges in terms of yield, selectivity, and reaction conditions.

Synthesis from Phenol and Propylene Oxide

The reaction of phenol with propylene oxide is a common industrial method for producing this compound. This reaction is typically catalyzed by either a base or a Lewis acid.[2] The key challenge in this synthesis is controlling the regioselectivity of the propylene oxide ring-opening to favor the formation of the desired secondary alcohol, this compound, over its primary alcohol isomer, 2-phenoxy-1-propanol.

Base-Catalyzed Mechanism

In the presence of a base, such as sodium hydroxide (NaOH), phenol is deprotonated to form the more nucleophilic phenoxide ion. This ion then attacks one of the carbon atoms of the propylene oxide ring. The regioselectivity of this nucleophilic attack is a critical factor. Under basic or neutral conditions, the attack predominantly occurs at the less sterically hindered carbon atom of the epoxide ring (the terminal carbon), following an SN2 mechanism. This leads to the formation of the desired this compound isomer.

G phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH naoh NaOH intermediate Alkoxide Intermediate phenoxide->intermediate + Propylene Oxide (SN2 attack) po Propylene Oxide product This compound intermediate->product + H₂O (Protonation) h2o H₂O protonation Protonation

Base-catalyzed synthesis of this compound.
Lewis Acid-Catalyzed Mechanism

Lewis acids can also catalyze the reaction between phenol and propylene oxide. The Lewis acid coordinates with the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack by phenol. This coordination can also influence the regioselectivity of the ring-opening.

Quantitative Data for Phenol and Propylene Oxide Synthesis

The following table summarizes various catalytic systems and their reported performance in the synthesis of this compound from phenol and propylene oxide.

CatalystTemperature (°C)Time (h)Molar Ratio (Phenol:PO)Yield (%)Purity (%)Reference
Al₂O₃-MgO/Fe₃O₄120-1405-81:1.2>90>98[2][3][4]
Ionic Liquid1100.331:492High[5]
NaOH50-70Not SpecifiedNot SpecifiedHighNot Specified[2]

Note: Data for the ionic liquid catalyst is for the analogous synthesis of 1-methoxy-2-propanol and is provided for reference.

Experimental Protocol: Base-Catalyzed Synthesis

The following protocol is a representative example of a base-catalyzed synthesis of this compound.

Materials:

  • Phenol

  • Propylene oxide

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., water or an inert organic solvent)

Procedure:

  • A solution of phenol and a catalytic amount of sodium hydroxide in the chosen solvent is prepared in a suitable reactor equipped with a stirrer, thermometer, and addition funnel.

  • The mixture is heated to the desired reaction temperature (e.g., 50-70°C).

  • Propylene oxide is added dropwise to the reaction mixture while maintaining the temperature.

  • The reaction is monitored for completion by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with an acid.

  • The product is then purified by distillation under reduced pressure.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including this compound. This SN2 reaction involves the reaction of a sodium phenoxide with a suitable alkyl halide, in this case, a 2-halopropanol or its equivalent.[6][7][8]

Mechanism

The synthesis proceeds in two main steps. First, phenol is deprotonated by a strong base, typically sodium hydroxide or sodium hydride, to form the highly nucleophilic sodium phenoxide. In the second step, the phenoxide ion attacks the electrophilic carbon of a 2-halopropanol (e.g., 1-chloro-2-propanol), displacing the halide ion and forming the ether linkage.

G phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH naoh NaOH product This compound phenoxide->product + 1-Chloro-2-propanol (SN2) halopropanol 1-Chloro-2-propanol nacl NaCl

Williamson ether synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis

The following is a general protocol for the Williamson ether synthesis of this compound.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 1-Chloro-2-propanol

  • Solvent (e.g., ethanol, water)

  • Diethyl ether (for extraction)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Phenol is dissolved in a suitable solvent, and a stoichiometric amount of sodium hydroxide is added to form sodium phenoxide.

  • 1-Chloro-2-propanol is then added to the reaction mixture.

  • The mixture is heated under reflux for a specified period until the reaction is complete, as monitored by TLC or GC.

  • After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether.

  • The organic layer is washed with a dilute base to remove unreacted phenol, followed by water, and then dried over an anhydrous salt (e.g., MgSO₄).

  • The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation.

Synthesis from Phenol and Epichlorohydrin

Another viable pathway for the synthesis of this compound involves the reaction of phenol with epichlorohydrin. This method proceeds through an intermediate epoxide, which is subsequently hydrolyzed.

Mechanism

The reaction is typically carried out in the presence of a base. The phenoxide ion, formed in situ, attacks the terminal carbon of the epichlorohydrin molecule, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. This intermediate then undergoes an intramolecular SN2 reaction, where the alkoxide displaces the chloride ion to form a new epoxide, 2-((phenoxy)methyl)oxirane. In a subsequent step, this epoxide is hydrolyzed under acidic or basic conditions to yield 1-phenoxy-2,3-propanediol, which can then be further processed if this compound is the desired final product. Alternatively, under specific conditions, the initial ring-opening can be followed by a reaction that leads directly to this compound.

G phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH naoh NaOH intermediate1 Chlorohydrin Intermediate phenoxide->intermediate1 + Epichlorohydrin epichlorohydrin Epichlorohydrin intermediate2 2-((phenoxy)methyl)oxirane intermediate1->intermediate2 - Cl⁻ (Intramolecular SN2) product 1-Phenoxy-2,3-propanediol intermediate2->product + H₃O⁺ (Hydrolysis) h3o_plus H₃O⁺

Synthesis via phenol and epichlorohydrin.
Experimental Protocol: Synthesis from Phenol and Epichlorohydrin

The following is a representative protocol for the initial reaction of phenol with epichlorohydrin.

Materials:

  • Phenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

  • Solvent (e.g., water, or epichlorohydrin as both reactant and solvent)

Procedure:

  • Phenol is mixed with an excess of epichlorohydrin, which can also serve as the solvent.

  • An aqueous solution of sodium hydroxide is added, often in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

  • The mixture is stirred at a controlled temperature (e.g., 50-70°C) until the reaction is complete.

  • The organic layer is separated, and the excess epichlorohydrin is removed by distillation.

  • The resulting intermediate, 2-((phenoxy)methyl)oxirane, is then subjected to a hydrolysis step to yield the diol, which would require a subsequent selective dehydroxylation to obtain this compound.

Conclusion

The synthesis of this compound can be achieved through several effective pathways, with the reaction of phenol and propylene oxide being a prominent industrial method. The choice of synthesis route depends on factors such as desired regioselectivity, available starting materials, and required purity of the final product. The base-catalyzed reaction of phenol with propylene oxide offers a direct route to the desired isomer, while the Williamson ether synthesis provides a classic and reliable alternative. The reaction with epichlorohydrin presents a more complex, multi-step approach. For researchers and drug development professionals, a thorough understanding of these synthetic mechanisms and experimental parameters is essential for the efficient and controlled production of this compound for its various applications. Further research into more selective and efficient catalytic systems continues to be an area of active investigation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxy-2-propanol (CAS 770-35-4), a member of the glycol ether family, is a versatile organic compound with significant applications across the pharmaceutical, cosmetic, and industrial sectors.[1][2][3][4] Its utility as a solvent, preservative, and synthetic intermediate necessitates a thorough understanding of its physicochemical properties for effective formulation, development, and safety assessment.[1][2][4][5] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by detailed experimental methodologies and structured data presentation.

Chemical Identity

  • IUPAC Name: 1-phenoxypropan-2-ol[6]

  • Synonyms: Propylene glycol phenyl ether, Propylene phenoxetol, Dowanol PPh[6][7]

  • CAS Number: 770-35-4[6][8]

  • Molecular Formula: C₉H₁₂O₂[1][2][5][9][10]

  • Molecular Weight: 152.19 g/mol [1][2][5][9][10]

  • Chemical Structure:

C₆H₅

Physical Properties

The physical properties of this compound are critical for its application in various formulations. It is a colorless to pale yellow, oily liquid with a mild, pleasant odor.[1][5]

Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

PropertyValueUnitsReference(s)
Appearance Colorless to pale yellow liquid-[1][5]
Odor Mild, pleasant-[1]
Boiling Point 241.2 - 243°C[6][7][8][9][10][11]
Melting Point 11 - 11.4°C[6][8][9]
Density 1.0622 - 1.064g/mL at 20 °C[6][7][8][10][11]
Solubility in Water 15.1 - 198g/L at 20 °C[6][7][9]
Vapor Pressure 0.01 - 0.02hPa at 20-25 °C[9][12]
Refractive Index 1.519 - 1.523n20/D[1][7][8][9][11]
Viscosity 22.7 - 34cP at 20-25 °C[6]
Flash Point 113°C (closed cup)[7][12]
LogP (Octanol-Water Partition Coefficient) 1.41 - 1.50-[6][8][12]
Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of this compound, based on standard laboratory practices and established testing guidelines.

The boiling point of a liquid can be determined using the capillary method. A small amount of the liquid is placed in a test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and as the temperature rises, the air in the capillary is replaced by the vapor of the liquid. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary.

The melting point is determined by placing a small, powdered sample of the solidified compound into a capillary tube. This tube is then heated in a calibrated apparatus, such as a Thiele tube or a modern digital melting point apparatus. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. For a pure compound, this range is typically narrow.

The density of this compound can be accurately determined using a pycnometer according to standard methods such as ASTM D1217 or D1480 for viscous materials.[6][11][13][14][15][16][17][18][19][20] The procedure involves the following steps:

  • A clean, dry pycnometer of a known volume is weighed.

  • The pycnometer is filled with the liquid, ensuring no air bubbles are present.

  • The filled pycnometer is brought to a constant temperature (e.g., 20 °C) in a water bath.

  • The pycnometer is weighed again to determine the mass of the liquid.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

The water solubility of this compound can be determined following the OECD 105 guideline (Flask Method), suitable for substances with solubilities above 10⁻² g/L.[9][21][22][23][24]

  • An excess amount of the substance is added to a known volume of distilled water in a flask.

  • The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium.

  • The saturated solution is then separated from the undissolved substance by centrifugation or filtration.

  • The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The flash point can be determined using a Pensky-Martens closed-cup tester as described in ASTM D93.[7] In this method, a sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite momentarily.[8][9]

An Abbe refractometer is used to measure the refractive index. A few drops of the liquid are placed on the prism of the refractometer. Light is passed through the sample, and the boundary line between the light and dark fields is observed through the eyepiece. The instrument is adjusted until this boundary line is sharp and centered on the crosshairs. The refractive index is then read directly from the calibrated scale.

The dynamic viscosity of this compound can be measured using a rotational viscometer. A spindle is immersed in the liquid and rotated at a constant speed. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid. The viscosity is then calculated based on the geometry of the spindle and the rotational speed.

Chemical Properties

Synthesis

This compound is commercially synthesized through the reaction of phenol with propylene oxide. Another common laboratory-scale synthesis is the Williamson ether synthesis, which involves the reaction of a phenoxide with a propylene halohydrin.[1]

This method involves the reaction of sodium phenoxide with 1-chloro-2-propanol.

  • Preparation of Sodium Phenoxide: Sodium hydroxide is dissolved in a suitable solvent (e.g., ethanol), and phenol is added to the solution. The mixture is stirred until the phenol is completely converted to sodium phenoxide.

  • Reaction: 1-chloro-2-propanol is added to the sodium phenoxide solution. The reaction mixture is heated under reflux for several hours to facilitate the nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with a dilute base to remove any unreacted phenol, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Reactivity and Stability

This compound is a stable compound under normal conditions.[8] It is incompatible with strong oxidizing agents.[8] At high temperatures, it may decompose and release toxic gases.[1]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum shows characteristic absorption bands corresponding to the functional groups present, such as the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aromatic ring.

  • MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Note: While spectral data for this compound is available in public databases, detailed experimental parameters for obtaining these spectra are often not provided. For rigorous scientific work, it is recommended to acquire spectra under well-defined and reported conditions.

Visualization

Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + naoh NaOH naoh->phenoxide Deprotonation product This compound phenoxide->product + chloropropanol 1-Chloro-2-propanol chloropropanol->product nacl NaCl product->nacl Byproduct

Caption: Williamson Ether Synthesis of this compound.

General Experimental Workflow for Property Determination

Property_Determination_Workflow cluster_physical Physical Property Determination cluster_chemical Chemical Property Determination cluster_spectroscopy Spectroscopic Analysis boiling_point Boiling Point (Capillary Method) melting_point Melting Point (Capillary Method) density Density (Pycnometer) solubility Solubility (Flask Method) flash_point Flash Point (Closed Cup) refractive_index Refractive Index (Refractometer) viscosity Viscosity (Viscometer) synthesis Synthesis (Williamson Ether Synthesis) reactivity Reactivity & Stability (Compatibility Studies) nmr NMR (¹H, ¹³C) ftir FTIR ms Mass Spectrometry start This compound Sample cluster_physical cluster_physical start->cluster_physical cluster_chemical cluster_chemical start->cluster_chemical cluster_spectroscopy cluster_spectroscopy start->cluster_spectroscopy

Caption: Workflow for Physicochemical Property Determination.

Applications in Research and Drug Development

This compound serves multiple roles in the pharmaceutical industry. Its excellent solvent properties make it suitable for dissolving a wide range of active pharmaceutical ingredients (APIs), potentially enhancing drug formulation and bioavailability.[2][5] Furthermore, its antimicrobial properties allow it to be used as a preservative in topical and injectable medications, preventing microbial growth and extending shelf life.[1][2][5] Its use as a fixative for fragrances also finds application in medicated creams and ointments.[16]

Safety and Handling

This compound is considered to be of low toxicity but may cause skin and eye irritation.[1] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] It is combustible and should be stored away from heat and open flames.[8]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, coupled with detailed experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental to leveraging the full potential of this versatile compound in various scientific and industrial applications.

References

Spectroscopic Analysis of 1-Phenoxy-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Phenoxy-2-propanol (CAS No. 770-35-4) is a glycol ether utilized in a variety of applications, including as a solvent, a preservative in cosmetics, and a chemical intermediate.[1] Its molecular structure, which incorporates a phenyl ring, an ether linkage, and a secondary alcohol, gives rise to a distinct spectroscopic profile. This guide provides a detailed examination of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties
  • Molecular Formula: C₉H₁₂O₂[2]

  • Molecular Weight: 152.19 g/mol [1][2]

  • IUPAC Name: 1-phenoxypropan-2-ol[1]

  • Synonyms: Propylene glycol phenyl ether, Propylene phenoxetol[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3][4] The IR spectrum of this compound reveals characteristic absorption bands corresponding to its hydroxyl, ether, and aromatic components.

Data Presentation: IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500-3200Strong, BroadO-H stretch (alcohol)[5]
3100-3000MediumC-H stretch (aromatic)
2975-2850MediumC-H stretch (aliphatic)[6]
1600, 1495Medium-StrongC=C stretch (aromatic ring)
1260-1050StrongC-O stretch (ether and alcohol)[5]
750, 690StrongC-H bend (monosubstituted benzene ring)

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Experimental Protocol: Acquiring the IR Spectrum

A common and effective method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[7]

  • Sample Preparation: As this compound is a liquid, no special preparation is needed.[4] A single drop of the neat liquid is sufficient.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.[3][7]

  • Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[7]

  • Sample Analysis: A small drop of this compound is placed onto the ATR crystal, ensuring complete coverage.[3] The pressure arm is positioned over the sample.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6] Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.[6]

Logical Workflow for IR Spectral Analysis

IR_Analysis_Workflow cluster_0 IR Spectrum Acquisition cluster_1 Spectral Interpretation cluster_2 Conclusion Sample This compound (Liquid) ATR_FTIR ATR-FTIR Spectrometer Sample->ATR_FTIR Background Collect Background Spectrum ATR_FTIR->Background Acquire Acquire Sample Spectrum Background->Acquire Spectrum Raw IR Spectrum Identify_OH Identify Broad O-H Stretch (~3400 cm⁻¹) Spectrum->Identify_OH Identify_CH Identify Aromatic & Aliphatic C-H Stretches (~3100-2850 cm⁻¹) Spectrum->Identify_CH Identify_Aromatic Identify Aromatic C=C Stretches (~1600, 1495 cm⁻¹) Spectrum->Identify_Aromatic Identify_CO Identify Strong C-O Stretches (~1260-1050 cm⁻¹) Spectrum->Identify_CO Identify_Fingerprint Analyze Fingerprint Region (C-H Bends) Spectrum->Identify_Fingerprint Conclusion Confirm Functional Groups: - Alcohol (-OH) - Ether (C-O-C) - Monosubstituted Benzene Identify_OH->Conclusion Identify_CH->Conclusion Identify_Aromatic->Conclusion Identify_CO->Conclusion Identify_Fingerprint->Conclusion

Caption: Workflow for IR spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Data Presentation: ¹H NMR

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
7.35 - 7.25m2HAr-H (meta)
7.00 - 6.85m3HAr-H (ortho, para)
4.20 - 4.10m1HCH(OH)
3.85dd1HO-CH₂ (diastereotopic)
3.75dd1HO-CH₂ (diastereotopic)
2.50br s1HOH
1.25d3HCH₃

m = multiplet, dd = doublet of doublets, d = doublet, br s = broad singlet

Data Presentation: ¹³C NMR

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)Carbon Assignment
158.5Ar-C (quaternary, C-O)
129.5Ar-CH (meta)
121.2Ar-CH (para)
114.6Ar-CH (ortho)
72.8O-CH₂
66.5CH(OH)
21.0CH₃
Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[9] A small amount of a reference standard, typically tetramethylsilane (TMS), is added, which is set to 0 ppm.[10] The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.[11] The instrument consists of a powerful superconducting magnet, a probe, and radiofrequency electronics.[11]

  • Data Acquisition (¹H NMR): The sample is placed in the magnet and the field is "locked" to the deuterium signal of the solvent. The magnetic field is shimmed to achieve high homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[11]

  • Data Acquisition (¹³C NMR): The procedure is similar to ¹H NMR, but the instrument is tuned to the ¹³C frequency. Due to the low natural abundance of ¹³C, more scans are required to obtain a good signal-to-noise ratio.[12] Broadband proton decoupling is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[12]

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is then phased and baseline-corrected.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.[14]

Data Presentation: Electron Ionization (EI) Mass Spectrum
m/zRelative Intensity (%)Fragment Assignment
15225[M]⁺ (Molecular Ion)
107100[M - C₂H₅O]⁺ or [C₆H₅O-CH₂]⁺
9480[C₆H₅OH]⁺ (Phenol radical cation)
7735[C₆H₅]⁺ (Phenyl cation)
4360[CH₃-CH=OH]⁺

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocol: Acquiring the Mass Spectrum
  • Sample Introduction: For a volatile compound like this compound, the sample can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.[14][15] In GC-MS, the compound is first separated from a mixture before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method. The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion [M]⁺.[14]

  • Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions and neutral radicals.[14]

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[14]

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Proposed Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway cluster_path1 McLafferty Rearrangement cluster_path2 Alpha Cleavage cluster_path3 Further Fragmentation MolIon [C₆H₅OCH₂CH(OH)CH₃]⁺ m/z = 152 Frag94 [C₆H₅OH]⁺ m/z = 94 MolIon->Frag94 - C₃H₆O Frag107 [C₆H₅OCH₂]⁺ m/z = 107 MolIon->Frag107 - •CH(OH)CH₃ Frag43 [CH₃CHOH]⁺ m/z = 43 MolIon->Frag43 - •OCH₂C₆H₅ Frag77 [C₆H₅]⁺ m/z = 77 Frag94->Frag77 - •OH

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The combined application of IR, NMR, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. IR spectroscopy identifies the key functional groups: the hydroxyl, ether, and monosubstituted aromatic ring. High-resolution ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom. Finally, mass spectrometry establishes the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. These detailed spectroscopic data and protocols serve as a crucial reference for quality control, reaction monitoring, and further research involving this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether), a versatile solvent and preservative used in a wide range of industrial and pharmaceutical applications.[1] This document is intended to be a valuable resource for formulation scientists, chemists, and researchers involved in the development of products containing this excipient.

Core Properties of this compound

This compound is a colorless to pale yellow, oily liquid with a mild odor.[1] It is a synthetic organic compound belonging to the glycol ether family.[1] Its chemical structure, featuring both a polar hydroxyl group and a non-polar phenyl ether group, imparts a unique amphiphilic character, making it an effective solvent for a variety of substances and a useful coupling agent to miscible aqueous and organic phases.[2][3]

Solubility Profile

This compound exhibits excellent solvency for a wide range of substances due to its unique molecular structure.[1] It is known to be miscible with many common organic solvents and has moderate solubility in water.

Aqueous Solubility

The solubility of this compound in water has been reported with some variability across different sources. This variation may be attributable to differences in experimental methodologies and the purity of the compound tested. The available data at 20°C is summarized in the table below.

Solubility in Water (g/L)Temperature (°C)Source(s)
15.120[4][5][6][7]
19820

It is important for researchers to experimentally verify the aqueous solubility within their specific formulations and conditions.

Organic Solvent Solubility

Chemical Stability

This compound is generally considered to be a stable compound under normal storage and use conditions.[1][7] However, its stability can be influenced by several factors, including temperature, pH, and the presence of incompatible materials.

Thermal Stability

This compound is thermally stable at typical use temperatures.[4][5] However, it can decompose at elevated temperatures.[4][5] When heated to decomposition, it may emit acrid smoke and irritating vapors, with potential hazardous decomposition products including aldehydes, ketones, and organic acids.[5]

pH Stability

While specific kinetic data is not widely available, this compound is reported to be stable across a wide pH range, a desirable characteristic for formulations with varying pH levels.

Incompatible Materials

To maintain its stability, this compound should not be stored with strong acids, strong bases, and strong oxidizing agents.[4][7] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation of the compound.[4]

Storage Recommendations

For long-term storage, it is recommended to store this compound in carbon steel, stainless steel, or phenolic-lined steel drums.[4] Storage in containers made of aluminum, copper, galvanized iron, or galvanized steel should be avoided.[4]

Experimental Protocols

Detailed and validated experimental protocols are crucial for determining the precise solubility and stability of this compound within a specific formulation or set of environmental conditions. The following sections outline standardized methodologies that can be adapted for this purpose.

Protocol for Determining Aqueous and Organic Solubility

This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a single solvent.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. For emulsions or fine suspensions, centrifugation may be necessary to achieve a clear separation of the liquid and solid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved solute.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent. Analyze both the standards and the filtered sample from step 4 using a validated HPLC or GC method.

  • Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol for Assessing Chemical Stability

This protocol outlines a general approach for evaluating the stability of this compound under various stress conditions, consistent with pharmaceutical stability testing guidelines.

Materials:

  • This compound (high purity)

  • Solutions of varying pH (e.g., buffered solutions at pH 4, 7, and 9)

  • High-purity water

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Analytical instrumentation for quantification (e.g., HPLC or GC)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the desired solvents or formulation buffers at a known concentration.

  • Stress Conditions:

    • Thermal Stability: Store samples in stability chambers at various temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity.

    • pH Stability: Store samples in buffered solutions at different pH values at a controlled temperature.

    • Photostability: Expose samples to a controlled light source in a photostability chamber as per ICH Q1B guidelines. Include dark controls to differentiate between light-induced and thermal degradation.

  • Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis: Analyze the withdrawn samples using a validated stability-indicating analytical method (typically HPLC or GC) to quantify the remaining concentration of this compound and to detect and quantify any degradation products.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each stress condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep Prepare Supersaturated Solution (Excess this compound in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Phase Separation (Settling or Centrifugation) equilibrate->separate sample Collect and Filter Supernatant separate->sample quantify Quantify Concentration (HPLC or GC) sample->quantify

Workflow for Determining Solubility of this compound.

Stability_Workflow cluster_setup Experiment Setup cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Data Evaluation prep_sample Prepare Sample Solution of Known Concentration thermal Thermal Stress (Elevated Temperatures) prep_sample->thermal ph pH Stress (Acidic, Neutral, Basic) prep_sample->ph photo Photostability Stress (Controlled Light Exposure) prep_sample->photo sampling Withdraw Samples at Predetermined Time Points thermal->sampling ph->sampling photo->sampling analysis Analyze Samples using Stability-Indicating Method (HPLC/GC) sampling->analysis evaluation Determine Degradation Kinetics and Rate analysis->evaluation

Workflow for Assessing the Chemical Stability of this compound.

References

The Genesis of a Versatile Solvent: An In-depth Technical Guide to the Discovery and Synthesis of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical development and synthetic methodologies of 1-phenoxy-2-propanol, a versatile glycol ether with significant applications across the pharmaceutical, cosmetic, and chemical industries. Valued for its properties as a solvent, preservative, and anesthetic agent, a thorough understanding of its synthesis is crucial for its effective application and the development of novel derivatives.

Historical Perspective and Discovery

The synthesis of simple ethers was pioneered in the mid-19th century. The groundwork for synthesizing compounds like this compound was laid by Alexander Williamson's development of the Williamson ether synthesis in 1850, a robust method for forming ethers from an organohalide and an alkoxide.[1][2] While the precise first synthesis of this compound is not extensively documented, the commercial availability of the related compound, phenoxyethanol, as a cellulose acetate solvent under the trademark "Phenyl cellosolve" began in the 1920s.[3] This indicates that the industrial synthesis of simple phenoxy alcohols was established during this period.

Early methods for producing phenoxy alcohols involved the reaction of sodium phenoxide with the corresponding chlorohydrin, a direct application of the Williamson ether synthesis. Over the years, synthetic strategies have evolved to improve yield, selectivity, and environmental footprint, leading to the development of catalytic methods, most notably the ring-opening of propylene oxide with phenol.

Core Synthetic Methodologies

Two primary routes dominate the synthesis of this compound: the catalytic ring-opening of propylene oxide with phenol and the classical Williamson ether synthesis.

Catalytic Ring-Opening of Propylene Oxide with Phenol

This atom-economical reaction is a widely used industrial method for the synthesis of this compound. The reaction involves the nucleophilic attack of the phenoxide ion on the epoxide ring of propylene oxide. The regioselectivity of the attack determines the primary product, with attack at the less hindered carbon atom of propylene oxide yielding the desired this compound.

Reaction Scheme:

The choice of catalyst is critical in this process to ensure high yield and selectivity. A variety of catalysts have been explored, ranging from basic catalysts to more complex heterogeneous systems.

Experimental Protocols:

A detailed experimental protocol for this method is often proprietary and found within patent literature. Below are generalized procedures based on published patents:

  • Base-Catalyzed Synthesis: In a typical procedure, p-phenoxyphenol is reacted with propylene oxide in water as a solvent.[2] A basic catalyst such as potassium hydroxide, sodium hydroxide, or potassium carbonate is used.[2] The reaction is typically carried out at a temperature between 20°C and 60°C for a duration of 1 to 6 hours.[2] The molar ratio of phenoxyphenol to the basic catalyst and propylene oxide is approximately 1:0.1-2:2-5.[2]

  • Organophosphorus-Catalyzed Synthesis: A high-selectivity method involves the use of an organophosphorus catalyst.[4] In this process, phenol and the organophosphorus compound are mixed, and propylene oxide is continuously added under anaerobic conditions. The reaction is maintained at a temperature of 100-140°C for 5-13 hours.[4]

  • Heterogeneous Catalysis: Synthetically, this compound can be produced by reacting propylene oxide with phenol in the presence of an Al2O3-MgO/Fe3O4 catalyst.[3][5][6]

Quantitative Data Summary:

Catalyst TypeReactantsSolventTemperature (°C)Time (h)Molar Ratio (Phenol:PO:Cat)Yield (%)Reference
Basic (KOH, NaOH, K2CO3)p-Phenoxyphenol, Propylene OxideWater20-601-61 : 2-5 : 0.1-2Not Specified[2]
OrganophosphorusPhenol, Propylene OxideNot Specified100-1405-131 : 1.0-1.1 : Cat amount variesHigh Selectivity[4]
Heterogeneous (Al2O3-MgO/Fe3O4)Phenol, Propylene OxideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][5][6]
Williamson Ether Synthesis

This classical method provides a versatile route to this compound and its derivatives. The synthesis involves the reaction of a phenoxide with a suitable propyl halide, typically 1-chloro-2-propanol. The reaction proceeds via an SN2 mechanism.[2]

Reaction Scheme:

Experimental Protocol:

A general procedure involves the reaction of phenol with 1-chloropropan-2-ol in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution.[3] The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.[3] Phase-transfer catalysts, such as quaternary ammonium salts, can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic halide.

Quantitative Data Summary:

Logical Workflow and Mechanisms

Synthesis Workflow: Propylene Oxide Ring-Opening

G phenol Phenol reactor Reaction Vessel phenol->reactor po Propylene Oxide po->reactor catalyst Catalyst (e.g., Base, Organophosphorus) catalyst->reactor heating Heating (20-140 °C) reactor->heating workup Work-up (e.g., Neutralization, Extraction) heating->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via catalytic ring-opening of propylene oxide.

Synthesis Workflow: Williamson Ether Synthesis

G phenol Phenol phenoxide Sodium Phenoxide Formation phenol->phenoxide base Base (e.g., NaOH) base->phenoxide reactor Reaction Vessel phenoxide->reactor halide 1-Chloro-2-propanol halide->reactor ptc Phase-Transfer Catalyst (Optional) reactor->ptc workup Work-up (e.g., Extraction, Washing) reactor->workup ptc->reactor purification Purification (e.g., Distillation) workup->purification product This compound purification->product

Caption: Generalized workflow for the Williamson ether synthesis of this compound.

Proposed Mechanism of Action (Antimicrobial)

While the exact signaling pathways are not fully elucidated, the antimicrobial action of this compound is believed to involve the disruption of the microbial cell membrane.

G cluster_membrane Microbial Cell Membrane lipid_bilayer Lipid Bilayer leakage Leakage of Intracellular Components lipid_bilayer->leakage leads to p2p This compound disruption Membrane Disruption p2p->disruption disruption->lipid_bilayer interacts with death Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion

The synthesis of this compound has evolved from the foundational principles of ether synthesis to more refined, atom-economical industrial processes. The catalytic ring-opening of propylene oxide with phenol stands out as a key industrial method, with ongoing research likely focused on developing more efficient and selective catalysts. The Williamson ether synthesis remains a valuable and versatile laboratory-scale method. A deeper understanding of these synthetic routes is essential for professionals in drug development and chemical research, enabling the optimization of existing processes and the design of novel molecules with tailored properties. Further research into the precise mechanisms of its biological activities will undoubtedly open new avenues for its application.

References

An In-Depth Technical Guide to the Thermochemical Properties of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) is a versatile organic compound with a wide range of applications in the pharmaceutical, cosmetic, and chemical industries. Its utility as a solvent, preservative, and intermediate in the synthesis of various molecules necessitates a thorough understanding of its physicochemical and thermochemical properties. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details the experimental methodologies for their determination, and presents relevant visualizations to aid in the understanding of its synthesis.

Thermochemical Data of this compound

A compilation of the key thermochemical and physical properties of this compound is presented below. These values are essential for process design, safety assessments, and the development of new applications.

PropertyValueUnitsSource(s)
Molecular Formula C₉H₁₂O₂-[1]
Molecular Weight 152.19 g/mol [1]
Boiling Point 243°C[2]
Melting Point 11°C[2]
Density (at 20°C) 1.064g/mL[2]
Vapor Pressure (at 25°C) 0.02mmHg[3]
Heat of Vaporization (at normal boiling point) 319J/g[3]
Heat of Combustion (estimated) 30.4kJ/g[3]
Specific Heat (at 25°C) 2.18J/g/°C[4][5]
Solubility in Water (at 20°C) 15.1g/L[3]

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental methodologies. Below are detailed descriptions of the key techniques used to measure the properties listed in the table above.

Combustion Calorimetry for Enthalpy of Combustion

The enthalpy of combustion is determined using a bomb calorimeter.

Methodology:

  • A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

  • The bomb is then pressurized with a large excess of pure oxygen.

  • The bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water, causing its temperature to rise.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat absorbed by the calorimeter is calculated using the temperature change, the mass of the water, and the heat capacity of the calorimeter system (which is determined through calibration with a substance of known heat of combustion, such as benzoic acid).

  • The enthalpy of combustion of this compound is then calculated from the heat absorbed by the calorimeter and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

The enthalpy of fusion (the heat required to melt the substance) can be measured using Differential Scanning Calorimetry (DSC).

Methodology:

  • A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC instrument.

  • The instrument heats both pans at a constant rate.

  • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • As the sample melts, it absorbs energy (an endothermic process), resulting in a measurable difference in heat flow compared to the reference.

  • This difference is recorded as a peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

  • By integrating the peak, the enthalpy of fusion for this compound can be determined.

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is a precise method for determining the heat capacity of liquids.

Methodology:

  • A known mass of this compound is placed in a well-insulated calorimetric vessel.

  • The calorimeter is designed to minimize heat exchange with the surroundings (adiabatic conditions). This is often achieved by a surrounding shield whose temperature is controlled to match that of the vessel.

  • A known quantity of electrical energy is supplied to the sample through a heater, causing a small increase in temperature.

  • The electrical energy input and the resulting temperature rise are precisely measured.

  • The heat capacity of the sample is calculated from the energy input and the temperature change, after accounting for the heat capacity of the calorimeter vessel itself.

  • This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Vapor Pressure Measurement

The vapor pressure of a low-volatility liquid like this compound can be determined using a static or dynamic method.

Static Method (Isoteniscope):

  • A sample of this compound is placed in a bulb connected to a manometer.

  • The sample is degassed to remove any dissolved air.

  • The apparatus is placed in a constant temperature bath.

  • The pressure of the vapor in equilibrium with the liquid is measured directly from the difference in the manometer liquid levels.

  • Measurements are repeated at various temperatures to obtain the vapor pressure curve.

Synthesis of this compound

This compound is typically synthesized via the reaction of phenol with propylene oxide. This reaction is an example of a base-catalyzed ring-opening of an epoxide.

Synthesis_of_1_Phenoxy_2_propanol phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation propylene_oxide Propylene Oxide intermediate Alkoxide Intermediate propylene_oxide->intermediate base Base (e.g., NaOH) base->phenol phenoxide->intermediate Nucleophilic Attack product This compound intermediate->product Protonation workup Aqueous Workup workup->intermediate

Caption: Synthesis of this compound from Phenol and Propylene Oxide.

Experimental Workflow for Thermochemical Analysis

The following diagram illustrates a typical workflow for the comprehensive thermochemical characterization of a liquid organic compound like this compound.

Thermochemical_Analysis_Workflow cluster_sample Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_vapor Vapor Pressure Determination cluster_data Data Analysis & Property Calculation Sample_Purity Purity Analysis (GC/HPLC) Sample_Prep Sample Degassing & Weighing Sample_Purity->Sample_Prep Bomb_Cal Bomb Calorimetry Sample_Prep->Bomb_Cal DSC Differential Scanning Calorimetry Sample_Prep->DSC Adiabatic_Cal Adiabatic Calorimetry Sample_Prep->Adiabatic_Cal Vapor_P Static/Dynamic Method Sample_Prep->Vapor_P Enthalpy_Comb Enthalpy of Combustion Bomb_Cal->Enthalpy_Comb Enthalpy_Fus Enthalpy of Fusion DSC->Enthalpy_Fus Heat_Cap Heat Capacity Adiabatic_Cal->Heat_Cap Enthalpy_Vap Enthalpy of Vaporization (Clausius-Clapeyron) Vapor_P->Enthalpy_Vap Enthalpy_Form Enthalpy of Formation (via Hess's Law) Enthalpy_Comb->Enthalpy_Form Entropy Standard Molar Entropy Heat_Cap->Entropy

References

Methodological & Application

Application Notes and Protocols for 1-Phenoxy-2-propanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) is a high-boiling point, colorless oily liquid with a faint rose-like aroma.[1] As a member of the P-series glycol ethers, which are derived from propylene glycol, it is generally considered to have a more favorable toxicological profile compared to E-series glycol ethers.[1] Its unique combination of a phenyl ether group and a secondary alcohol provides a balance of hydrophobicity and hydrophilicity, making it an excellent solvent for a variety of organic compounds.[1][2]

These application notes provide an overview of the physicochemical properties of this compound and explore its potential as a solvent in organic synthesis, particularly in areas relevant to active pharmaceutical ingredient (API) development. While its use as a solvent in formulations is well-documented, its application as a reaction solvent in synthetic organic chemistry is less prevalent in publicly available literature. These notes aim to provide a foundational understanding for researchers looking to explore its utility in this area.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following table summarizes the key properties of this compound.

PropertyValueReferences
Molecular Formula C₉H₁₂O₂[1][2][3]
Molecular Weight 152.19 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[2]
Odor Mild, pleasant odor[2]
Boiling Point 241.2 °C[2]
Melting Point 11.4 °C[2]
Density 1.0622 g/cm³ at 20 °C[2]
Solubility in Water 15.1 g/L at 20 °C[2]
Vapor Pressure 0.02 mmHg at 25 °C[3]
logP (Kow) 1.50[2]
Flash Point 98.3 °C[3]
Refractive Index 1.523 at 20 °C[3]

Applications in Organic Synthesis

Due to its high boiling point, this compound is well-suited for reactions requiring elevated temperatures. Its polar nature, arising from the ether and hydroxyl functionalities, allows it to dissolve a wide range of organic molecules, including polar and nonpolar compounds.[1] It can serve as a suitable alternative to other high-boiling polar aprotic solvents such as DMF, DMAc, and NMP, especially when considering its more favorable safety profile.

While specific examples in peer-reviewed synthetic literature are limited, its properties suggest potential applications in the following areas:

  • Nucleophilic Substitution Reactions: As a polar, high-boiling solvent, this compound can facilitate SN2 and SNAr reactions, which are fundamental in the synthesis of many APIs. Its ability to solvate cations can help to accelerate reaction rates.

  • Palladium-Catalyzed Cross-Coupling Reactions: Although not extensively documented, its thermal stability and ability to dissolve organic substrates and organometallic complexes could make it a candidate for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions that often require high temperatures.

  • As a Synthetic Intermediate: this compound is a known intermediate in the synthesis of more complex molecules, such as the α-adrenergic antagonist phenoxybenzamine.[4]

Experimental Protocols

The following is a generalized protocol for a nucleophilic substitution reaction where this compound could be employed as a solvent. This protocol is based on general procedures for similar reactions using glycol ethers. Researchers should optimize the conditions for their specific substrates.

Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of an activated aryl halide with a nucleophile using this compound as a solvent.

Materials:

  • Activated aryl halide (e.g., a nitro-substituted aryl chloride)

  • Nucleophile (e.g., a primary or secondary amine, or a phenol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)

  • This compound (reaction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Brine

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide (1.0 equiv.), the nucleophile (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).

  • Add a sufficient volume of this compound to dissolve the reactants and allow for efficient stirring (typically a 0.1 to 0.5 M solution).

  • Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) and stir for the required time. Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

The following diagrams illustrate a general experimental workflow and a potential mechanistic role of this compound in a nucleophilic substitution reaction.

Experimental_Workflow reagents 1. Combine Reactants: Aryl Halide, Nucleophile, Base solvent 2. Add Solvent: This compound reagents->solvent reaction 3. Heat and Stir (Monitor Progress) solvent->reaction workup 4. Aqueous Workup: Quench, Extract reaction->workup purification 5. Purification: Chromatography/Recrystallization workup->purification product 6. Isolated Product purification->product

General Experimental Workflow for Organic Synthesis.

SNAr_Mechanism start Aryl-X + Nu⁻ solvent_interaction Solvation by This compound start->solvent_interaction intermediate Meisenheimer Complex [Aryl(X)(Nu)]⁻ start->intermediate Nucleophilic Attack intermediate->solvent_interaction product Aryl-Nu + X⁻ intermediate->product Loss of Leaving Group (X⁻)

Potential Role of this compound in SNAr.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care.[4] It is incompatible with strong oxidizing agents.[4] While it is considered to have low toxicity, it is recommended to handle it in a well-ventilated area and to use personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound presents itself as a viable, high-boiling point solvent for organic synthesis with a favorable safety profile. Its physicochemical properties make it a suitable candidate for a range of reactions, particularly those requiring elevated temperatures. While its application as a reaction solvent is not yet widely documented in the scientific literature, the information and generalized protocol provided here offer a starting point for researchers and drug development professionals to explore its potential in their synthetic endeavors. Further research into its use in key synthetic transformations is warranted to fully establish its utility in modern organic synthesis.

References

1-Phenoxy-2-propanol: Application Notes and Protocols for Use as a Preservative in Scientific Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-phenoxy-2-propanol as a preservative in scientific reagents. This document outlines its antimicrobial efficacy, recommended protocols for its use and validation, and critical considerations for its compatibility with common biological assays and cell-based systems.

Introduction to this compound as a Preservative

This compound is a broad-spectrum antimicrobial agent effective against a range of common laboratory contaminants, including bacteria and fungi. Its primary mechanism of action is the disruption of microbial cell membranes, leading to the inhibition of growth and eventual cell death. When used at appropriate concentrations, it can extend the shelf-life and maintain the integrity of aqueous-based scientific reagents.

Key Properties:

PropertyValue
Synonyms Propylene glycol phenyl ether, Phenoxyisopropanol
CAS Number 770-35-4
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in water and organic solvents

Antimicrobial Efficacy

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive panel of laboratory-relevant microorganisms is not widely published, data for the related compound, 2-phenoxyethanol, can provide a useful starting point for determining effective concentrations. It is crucial to perform specific validation for your reagents and intended applications.

Estimated Minimum Inhibitory Concentrations (MICs) of a Structurally Related Preservative (2-Phenoxyethanol):

MicroorganismStrainEstimated MIC (g%)
Escherichia coliATCC 25922~0.5 - 1.0
Pseudomonas aeruginosaATCC 27853~0.5 - 1.0[1]
Staphylococcus aureusATCC 25923~0.25 - 0.5[2]
Candida albicansATCC 10231~0.25 - 0.5
Aspergillus brasiliensis (niger)ATCC 16404~0.125 - 0.25

Note: These values are estimates based on a related compound and should be experimentally verified for this compound in the specific reagent matrix.

Recommended Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against common laboratory contaminants.

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Cultures of test organisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. niger)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism in broth without preservative) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Perform Serial Dilutions in 96-Well Plate stock->dilutions inoculate Inoculate Wells dilutions->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read_plate Read Plate for Visible Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol for Antimicrobial Effectiveness Testing (AET) based on USP <51>

This protocol is a modification of the United States Pharmacopeia (USP) Chapter <51> Antimicrobial Effectiveness Test to validate the efficacy of this compound in a specific scientific reagent.[1][3][4][5][6][7][8][9][10]

Materials:

  • Scientific reagent preserved with a known concentration of this compound.

  • Unpreserved scientific reagent (as a control).

  • Standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[6]

  • Sterile saline (0.9% NaCl).

  • Appropriate neutralizing broth (e.g., D/E Neutralizing Broth).

  • Soybean-Casein Digest Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi).

Procedure:

  • Preparation of Inoculum: Prepare standardized suspensions of each test microorganism in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Product: Inoculate separate containers of the preserved reagent with each of the five test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.[3]

  • Incubation: Store the inoculated containers at 20-25°C.

  • Sampling and Enumeration: At specified intervals (0, 7, 14, and 28 days), withdraw a sample from each container. Neutralize the preservative by diluting the sample in an appropriate neutralizing broth. Perform plate counts using the appropriate agar medium.

  • Interpretation of Results: The effectiveness of the preservative is determined by the reduction in the microbial count over time, according to the criteria specified in USP <51> for the appropriate product category (typically Category 2 or 3 for reagents).

Antimicrobial Effectiveness Test (AET) Workflow

AET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Enumeration cluster_analysis Analysis prep_reagent Prepare Preserved Reagent inoculate Inoculate Reagent with Test Microorganisms prep_reagent->inoculate prep_inoculum Prepare Standardized Microbial Inocula prep_inoculum->inoculate incubate Incubate at 20-25°C inoculate->incubate sample_0 Day 0 incubate->sample_0 sample_7 Day 7 incubate->sample_7 sample_14 Day 14 incubate->sample_14 sample_28 Day 28 incubate->sample_28 neutralize Neutralize & Plate sample_0->neutralize sample_7->neutralize sample_14->neutralize sample_28->neutralize count Count Colonies neutralize->count interpret Interpret Results vs. USP <51> Criteria count->interpret

Caption: Workflow for Antimicrobial Effectiveness Testing based on USP <51>.

Compatibility with Common Scientific Reagents and Assays

The presence of this compound may interfere with certain biological assays. It is essential to perform validation studies to ensure that the preservative does not affect the outcome of your experiments.

Buffer Compatibility

This compound is generally compatible with common biological buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl. However, it is good practice to confirm that the addition of the preservative does not significantly alter the pH or buffering capacity of the solution. Tris buffers can be sensitive to temperature changes, and their pH can be concentration-dependent.

Assay Interference

Enzyme-Linked Immunosorbent Assay (ELISA): Alcohols, particularly those with longer carbon chains, can interfere with ELISA by altering protein conformation and disrupting antibody-antigen binding.[5] It is recommended to test for interference by running a standard curve with and without this compound in the sample diluent.

Polymerase Chain Reaction (PCR): Some organic solvents can act as PCR enhancers or inhibitors.[11][12][13][14] The effect of this compound on PCR amplification should be evaluated by comparing the amplification efficiency of a known template with and without the preservative in the reaction mixture.

Enzyme Activity Assays (Kinase, Protease): The activity of enzymes can be affected by the presence of organic solvents.[15] For kinase and protease assays, it is crucial to perform control experiments to determine if this compound inhibits or enhances enzyme activity at the intended use concentration.

Effects on Mammalian Cell-Based Assays

When using reagents preserved with this compound in cell culture experiments, it is critical to assess its potential cytotoxicity and effects on cellular signaling pathways.

Cell Viability

The concentration of this compound should be kept below levels that are toxic to the mammalian cells being studied. A standard cytotoxicity assay (e.g., MTT, XTT, or Neutral Red uptake) should be performed to determine the concentration at which this compound does not significantly impact cell viability.

Signaling Pathway Interactions

Cellular stress induced by chemical agents can activate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4][16][17][18] These pathways are central to cell proliferation, survival, and apoptosis. It is important to investigate whether this compound, at its preservative concentration, modulates these pathways in your specific cell model.

Logical Relationship of Potential Cellular Effects

Cellular_Effects cluster_direct Direct Cellular Effects cluster_indirect Indirect Cellular Effects PPO This compound Membrane Cell Membrane Disruption PPO->Membrane Stress Cellular Stress PPO->Stress Cytotoxicity Cytotoxicity Membrane->Cytotoxicity MAPK_ERK MAPK/ERK Pathway Activation/Inhibition Stress->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Activation/Inhibition Stress->PI3K_Akt Proliferation Altered Cell Proliferation MAPK_ERK->Proliferation Apoptosis Induction of Apoptosis MAPK_ERK->Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis

Caption: Potential cellular effects of this compound.

Conclusion

This compound can be an effective preservative for scientific reagents when used at appropriate concentrations and properly validated. Researchers and drug development professionals should carefully consider its potential for interference with specific assays and its effects on cell-based systems. The protocols and data presented in these application notes provide a framework for the successful implementation of this compound as a preservative, ensuring the quality and reliability of scientific experiments.

References

Application Notes and Protocols for the Determination of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of 1-Phenoxy-2-propanol, a compound commonly used as a preservative and solvent in cosmetics, pharmaceuticals, and other industrial products.[1][2] The following sections detail validated analytical methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including experimental protocols, data presentation, and visual workflows.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a robust and widely used technique for the analysis of this compound. The method's simplicity and reliability make it suitable for quality control and routine analysis in various matrices.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC method for the analysis of this compound and related compounds. Data for 2-Phenoxyethanol, a structurally similar compound, is included as a reference where direct data for this compound is not available.

ParameterHPLC Performance Data
Linearity (r²)> 0.999
Limit of Detection (LOD)0.095 mg/mL
Limit of Quantitation (LOQ)0.15 mg/mL
Accuracy (% Recovery)99.76 - 100.03%
Precision (%RSD)< 1% (Intra- and Inter-day)
Repeatability< 4%
Reproducibility< 7%
Experimental Protocol: HPLC Analysis

This protocol is based on a validated method for the analysis of phenoxypropanol in cosmetic products.[3]

1.2.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical composition is Acetonitrile:Water (50:50, v/v). For enhanced separation, tetrahydrofuran can be added, for instance, Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 30°C.[5]

  • UV Detection Wavelength: 258 nm or 270 nm.[4][5]

1.2.2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the desired mixture of HPLC-grade acetonitrile and purified water. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.15, 0.45, 0.75, 0.90, and 1.05 mg/mL).[4]

1.2.3. Sample Preparation:

  • "Dilute and Shoot" (for liquid samples and drug substances):

    • Accurately weigh a portion of the sample.

    • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • "Grind, Extract, and Filter" (for solid dosage forms):

    • Grind a representative number of tablets or the contents of capsules to a fine powder.

    • Accurately weigh a portion of the powder.

    • Transfer the powder to a volumetric flask and add the mobile phase.

    • Sonicate or shake the flask to ensure complete extraction of this compound.[6]

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.[6]

1.2.4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in triplicate, starting from the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample solutions in triplicate.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Gas Chromatography (GC) Method

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and selectivity for the determination of this compound.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a GC-MS method for the analysis of this compound and related compounds.

ParameterGC-MS Performance Data
Linearity (r²)> 0.99 (typical)
Limit of Detection (LOD)0.00194 µg/mL
Limit of Quantitation (LOQ)0.0064 µg/mL
Accuracy (% Recovery)Typically within 80-120%
Precision (%RSD)< 15% (typical)
Experimental Protocol: GC-MS Analysis

This protocol is based on established methods for the analysis of similar volatile and semi-volatile organic compounds.

2.2.1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass selective detector.

  • Column: A polar capillary column is recommended, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[7]

  • Injector Temperature: 180°C - 250°C. An injector temperature of 250°C is suitable for most samples.[7][8]

  • Injection Mode: Splitless (for trace analysis) or split injection.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for a few minutes.

    • Ramp at a rate of 18°C/min to 204°C.

    • Ramp at a rate of 5°C/min to 230°C and hold.[7]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

2.2.2. Reagent and Standard Preparation:

  • Solvent: Use a high-purity solvent such as methanol or dichloromethane for preparing standards and samples.

  • Standard Stock Solution: Accurately prepare a stock solution of this compound reference standard in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

2.2.3. Sample Preparation:

  • Liquid Samples: Dilute the sample with a suitable solvent to a concentration within the calibration range.

  • Solid Samples:

    • Homogenize the sample.

    • Perform a solvent extraction using a suitable solvent (e.g., methanol, dichloromethane). Techniques like sonication or Soxhlet extraction can be employed.

    • Concentrate or dilute the extract as needed to fall within the calibration range.

    • Filter the extract through a 0.45 µm syringe filter if necessary.

2.2.4. Analysis Procedure:

  • Set up the GC-MS system with the specified parameters.

  • Inject a solvent blank to ensure the system is clean.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the samples using the calibration curve.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->Injection GC_MS_System GC-MS System Setup GC_MS_System->Injection Data_Acquisition Data Acquisition (Full Scan / SIM) Injection->Data_Acquisition Peak_Integration Peak Identification & Integration Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical methods described do not directly involve biological signaling pathways. However, a logical relationship diagram can illustrate the decision-making process for selecting an appropriate analytical method.

Method_Selection Start Start: Need to Quantify This compound Matrix_Complexity Complex Matrix? Start->Matrix_Complexity Sensitivity_Req High Sensitivity Required? Matrix_Complexity->Sensitivity_Req No GC_MS_Method Use GC-MS Method Matrix_Complexity->GC_MS_Method Yes HPLC_Method Use HPLC Method Sensitivity_Req->HPLC_Method No Sensitivity_Req->GC_MS_Method Yes

Caption: Decision tree for selecting an analytical method.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-Phenoxy-2-propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of 1-Phenoxy-2-propanol using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a glycol ether utilized in a variety of industrial and commercial applications, including as a solvent, preservative in cosmetics and pharmaceuticals, and as a fixative for perfumes.[1][2] Accurate and reliable analytical methods are crucial for quality control, formulation development, and safety assessment of products containing this compound. HPLC is a powerful technique for the separation, identification, and quantification of this compound.

Principle of HPLC Analysis

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For this compound, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The analyte's retention time, the time it takes to travel through the column, is a characteristic feature used for its identification. Quantification is achieved by measuring the detector response (e.g., UV absorbance) and comparing it to that of a known standard.

Quantitative Data Summary

The following tables summarize the operational parameters and performance data for various HPLC methods used in the analysis of this compound and related compounds.

Table 1: HPLC Methods for this compound Analysis

ParameterMethod 1Method 2
Column Newcrom R1CAPCELL PAK C18 MG S5
Stationary Phase Reversed-PhaseC18
Dimensions -4.6 mm i.d. x 250 mm
Particle Size 3 µm for UPLC5 µm
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric AcidH₂O / CH₃CN / CH₃OH / THF (70 / 20 / 5 / 5)
Flow Rate -1.2 mL/min
Detection -UV at 268 nm
Temperature -30 °C
Injection Volume -20 µL
Sample Diluent -Methanol (CH₃OH)
Reference [3][4]

Note: For Mass Spectrometry (MS) compatible applications using Method 1, phosphoric acid should be replaced with formic acid.[3] This method is also scalable for preparative separation to isolate impurities.[3]

Experimental Protocols

Method 1: Reversed-Phase HPLC for this compound

This protocol is based on the method described for the separation of this compound on a Newcrom R1 HPLC column.[3]

1. Objective: To determine the presence and purity of this compound in a sample.

2. Materials:

  • HPLC system with a UV detector or Mass Spectrometer
  • Newcrom R1 column (or equivalent reversed-phase column)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phosphoric acid (or formic acid for MS applications)
  • This compound standard
  • Sample containing this compound
  • Volumetric flasks, pipettes, and syringes
  • Syringe filters (0.45 µm)

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and a small amount of phosphoric acid (e.g., 0.1%). For MS detection, substitute phosphoric acid with formic acid (e.g., 0.1%). The exact ratio of acetonitrile to water should be optimized to achieve good separation and a reasonable retention time for this compound. Degas the mobile phase before use.
  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. From the stock solution, prepare a series of calibration standards at different concentrations.
  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. Filter the sample solution through a 0.45 µm syringe filter before injection.
  • HPLC Analysis:
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the standard solutions and the sample solution into the HPLC system.
  • Monitor the separation at a suitable UV wavelength (a wavelength scan of the analyte can determine the optimal wavelength) or using an MS detector.
  • Data Analysis:
  • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their concentration.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: HPLC Analysis of this compound in Cosmetic Products

This protocol is adapted from an application note for the analysis of this compound.[4]

1. Objective: To quantify this compound in cosmetic products.

2. Materials:

  • HPLC system with a UV detector
  • CAPCELL PAK C18 MG S5 column (4.6 mm i.d. x 250 mm, 5 µm)
  • Water (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Tetrahydrofuran (THF, HPLC grade)
  • This compound standard
  • Cosmetic product sample
  • Methanol for sample dissolution
  • Standard laboratory glassware and equipment

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing water, acetonitrile, methanol, and THF in the ratio of 70:20:5:5 (v/v/v/v). Degas the mobile phase.
  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare working standard solutions by diluting the stock solution with methanol to desired concentrations (e.g., 200 µg/mL).[4]
  • Sample Preparation: Accurately weigh a portion of the cosmetic product and dissolve it in a known volume of methanol. The sample may require sonication or vortexing to ensure complete dissolution of the analyte. Filter the solution through a 0.45 µm syringe filter.
  • HPLC Analysis:
  • Set the column temperature to 30 °C.
  • Set the flow rate to 1.2 mL/min.
  • Set the UV detector wavelength to 268 nm.
  • Equilibrate the column with the mobile phase.
  • Inject 20 µL of the standard and sample solutions.
  • Data Analysis:
  • Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and peak area to those of the standards.

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC analysis of this compound.

HPLC_Workflow_Method1 cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (MeCN/Water/Acid) HPLC HPLC System (Newcrom R1 Column) MobilePhase->HPLC Standard Standard Solution Standard->HPLC Sample Sample Solution Sample->HPLC Detection Detection (UV or MS) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification HPLC_Workflow_Method2 start Start prep_mobile_phase Prepare Mobile Phase (H₂O/CH₃CN/CH₃OH/THF) start->prep_mobile_phase prep_standard Prepare Standard in Methanol start->prep_standard prep_sample Prepare Sample in Methanol start->prep_sample hplc_analysis HPLC Analysis (C18 Column, 30°C, 1.2 mL/min) prep_mobile_phase->hplc_analysis prep_standard->hplc_analysis prep_sample->hplc_analysis uv_detection UV Detection at 268 nm hplc_analysis->uv_detection data_analysis Data Analysis and Quantification uv_detection->data_analysis end End data_analysis->end

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the qualitative and quantitative analysis of 1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a widely used industrial solvent, coalescing agent, and preservative in various products, including cosmetics, paints, and coatings.[1] Accurate and reliable analytical methods are crucial for quality control, formulation development, and safety assessments. This document provides a comprehensive protocol for sample preparation, GC-MS instrumentation, and data analysis, tailored for researchers, scientists, and professionals in drug development and chemical industries.

Introduction

This compound is a glycol ether that serves as a versatile solvent and an effective antimicrobial agent.[1] Its presence and concentration in various matrices are of significant interest to ensure product quality and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra.[2] This note presents a detailed methodology for the analysis of this compound, providing expected mass spectral data and a structured workflow.

Experimental

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound (CAS 770-35-4) at 1000 µg/mL in methanol or a suitable solvent.[3] Perform serial dilutions to create a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Dilution: For liquid samples such as cosmetics or coatings, accurately weigh approximately 1g of the sample into a volumetric flask. Dilute with a suitable solvent (e.g., methanol, dichloromethane) and mix thoroughly to ensure homogeneity. Filter the solution using a 0.45 µm syringe filter into a GC vial.

Instrumentation

The analysis is performed on a standard benchtop Gas Chromatograph coupled with a Mass Selective Detector. The following instrumental parameters are recommended based on methods for similar glycol ethers.

Protocols

Gas Chromatography (GC) Protocol
  • Column: Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent cyanopropylphenyl-based column is recommended for good resolution of glycol ethers.[4][5]

  • Injector: Split/Splitless injector

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

Mass Spectrometry (MS) Protocol
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Analyzer: Quadrupole

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (e.g., m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Solvent Delay: 3 minutes

Data Presentation

Quantitative data for this compound is summarized in the table below. The primary ion for quantification is m/z 94, which is the base peak in the electron ionization mass spectrum.[3]

ParameterValueReference
Compound Name This compound[3]
CAS Number 770-35-4[3]
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
Quantification Ion (m/z) 94[3]
Qualifier Ions (m/z) 77, 57, 45[3]

Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_results Data Processing & Reporting Sample Sample Matrix Dilution Dilution & Filtration Sample->Dilution Vial GC Vial Dilution->Vial Standard Standard Preparation Standard->Vial Autosampler Autosampler Vial->Autosampler GC Gas Chromatograph Autosampler->GC Injection MS Mass Spectrometer GC->MS Separation Data Data System MS->Data Detection Qualitative Qualitative Analysis (Library Search) Data->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound.

The logical relationship for the identification of this compound in a sample is based on matching both its retention time and its mass spectrum with that of a known standard.

Identification_Logic cluster_sample Sample Analysis cluster_standard Standard Analysis Sample_RT Peak Retention Time Match_RT Retention Time Match? Sample_RT->Match_RT Sample_MS Peak Mass Spectrum Match_MS Mass Spectrum Match? Sample_MS->Match_MS Standard_RT Standard Retention Time Standard_RT->Match_RT Standard_MS Standard Mass Spectrum Standard_MS->Match_MS Match_RT->Match_MS Yes No_Identification No Identification Match_RT->No_Identification No Identification Positive Identification Match_MS->Identification Yes Match_MS->No_Identification No

Caption: Logic for compound identification in GC-MS.

References

Safety handling and disposal procedures for 1-Phenoxy-2-propanol in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed procedures for the safe handling, storage, and disposal of 1-Phenoxy-2-propanol (CAS No. 770-35-4), a common solvent and preservative used in various research and development applications. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification

This compound is classified as causing serious eye irritation.[1] Some sources also indicate it as a flammable liquid and vapor. It is crucial for researchers to be aware of these potential hazards before handling the substance.

Physicochemical and Toxicological Data

Proper handling procedures are informed by the physical, chemical, and toxicological properties of the substance. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C9H12O2[2]
Molecular Weight 152.19 g/mol [2]
Appearance Colorless to pale yellow liquid[2][3]
Odor Mild, pleasant odor[2]
Melting Point 11 °C[1][3][4]
Boiling Point 241.2 - 243 °C[1][2][3][4]
Flash Point ~113 °C (235.4 - 239 °F) - closed cup[1][3]
Density 1.064 g/mL at 20 °C[2][3][4]
Solubility in Water 15.1 g/L at 20 °C[1][3][4]
Vapor Pressure 0.01 hPa at 20 °C[1][3]
Auto-ignition Temperature ~480 °C[1][3]

Table 2: Toxicological Data for this compound

EndpointSpeciesRouteValueReference
LD50 RatOral2830 mg/kg[1][5]
LD50 RatDermal> 2000 mg/kg[1]
LC50 RatInhalation (4 hr)> 5400 mg/m³[1]

Table 3: Occupational Exposure Limits

OrganizationLimitReference
OSHA/NIOSH/ACGIH No data available[1]

Experimental Protocols: Safe Handling and Storage

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation exposure.[2] The use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific laboratory procedure should be conducted to determine the appropriate PPE. The following are minimum requirements:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to prevent eye contact.[1][2]

  • Skin Protection:

    • Gloves: Wear chemically impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and replaced if damaged.[1]

    • Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits (where available) or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) should be used.[2][7]

Handling Procedures
  • Avoid contact with skin and eyes.[1][2]

  • Avoid breathing vapors or mists.[1][7]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[2][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

Storage Procedures
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat.[2]

  • Keep containers tightly closed to prevent contamination and evaporation.[2][7]

  • Store in appropriate containers such as carbon steel, stainless steel, or phenolic-lined steel drums.[1][9]

  • Avoid storing with incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1][2] Do not store in aluminum, copper, galvanized iron, or galvanized steel containers.[1][9]

Emergency Procedures

Spills and Leaks
  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[2] Wear appropriate personal protective equipment as outlined in section 3.2.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[2][3] Do not let the chemical enter drains or sewer systems.[1][2]

  • Clean-up: Collect the absorbed material into a suitable, labeled container for disposal.[2] Clean the affected area thoroughly with soap and water.[2]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Procedures

  • Product Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] All disposals must be in accordance with local, state, and federal regulations.[6][7] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes before disposal.[1]

Workflow Diagrams

The following diagrams illustrate the logical workflows for handling and emergency procedures.

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Handling_Chemical Handle this compound Prepare_Work_Area->Handling_Chemical Storage Store Properly Handling_Chemical->Storage Waste_Collection Collect Waste in Labeled Container Handling_Chemical->Waste_Collection Dispose_Waste Dispose via Licensed Contractor Waste_Collection->Dispose_Waste

Caption: Workflow for the safe handling and disposal of this compound.

Emergency_Response_Workflow Emergency Response Workflow for this compound cluster_spill Spill Response cluster_exposure Exposure Response Spill_Identified Spill Identified Evacuate_Area Evacuate Area Spill_Identified->Evacuate_Area Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Collect_Waste Collect for Disposal Contain_Spill->Collect_Waste Clean_Area Clean Spill Area Collect_Waste->Clean_Area Exposure_Event Exposure Event Move_to_Fresh_Air Inhalation: Move to Fresh Air Exposure_Event->Move_to_Fresh_Air Wash_Skin Skin Contact: Wash with Soap & Water Exposure_Event->Wash_Skin Flush_Eyes Eye Contact: Flush with Water Exposure_Event->Flush_Eyes Rinse_Mouth Ingestion: Rinse Mouth Exposure_Event->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Workflow for emergency response to spills and exposures.

References

Application Notes and Protocols for the Use of 1-Phenoxy-2-propanol as an Anesthetic for Invertebrates in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol (PP), also known as propylene phenoxetol, is a glycol ether that has demonstrated effective and reversible anesthetic properties in various invertebrate species, particularly gastropods.[1][2][3][4] Its utility in research settings stems from its ability to induce a state of anesthesia suitable for neurophysiological studies, surgical procedures, and tissue fixation, with a favorable profile of low toxicity and biodegradability.[1][2][3] These application notes provide a comprehensive overview of the use of this compound as an anesthetic for invertebrates, including detailed protocols, quantitative data on its efficacy, and diagrams to illustrate experimental workflows and its known physiological effects.

Physicochemical Properties

This compound is a clear, colorless liquid with a slight odor. It is moderately soluble in water, forming a clear solution.[1]

Mechanism of Action

The precise molecular mechanism of anesthetic action for this compound in invertebrates has not been fully elucidated. However, research has shown that its primary effect is the reversible elimination of neural activity.[2] Specifically, it has been observed to block action potentials in neurons, leading to a reduction in muscle contraction force and the cessation of behavioral activity.[2] The effect is dose-dependent and reversible upon washing the anesthetic from the system.[2]

While the exact ion channels or receptors targeted by this compound are unknown, a proposed mechanism involves the disruption of voltage-gated ion channel function, which is critical for the generation and propagation of action potentials.

cluster_neuron Neuron Action_Potential Action Potential Generation Synaptic_Transmission Synaptic Transmission Action_Potential->Synaptic_Transmission triggers Anesthesia Anesthesia (Immobility, Reduced Muscle Contraction) Action_Potential->Anesthesia inhibition leads to VG_Channels Voltage-Gated Ion Channels VG_Channels->Action_Potential required for Synaptic_Transmission->Anesthesia leads to inhibition of 1_Phenoxy_2_propanol This compound 1_Phenoxy_2_propanol->VG_Channels Blocks

Proposed Mechanism of Anesthetic Action.

Quantitative Data Summary

The efficacy of this compound as an anesthetic can be quantified by induction time, recovery time, and effective concentrations. The following tables summarize available data from studies on gastropods and comparative data from fish.

Table 1: Efficacy of this compound in Gastropods

SpeciesConcentrationInduction TimeRecovery TimeApplication/Observations
Hermissenda crassicornis8 mM (~1.22 g/L)~30 minutes~45 minutesReversible elimination of neural activity and reduction in muscle contraction force.[2]
Tritonia diomedea8 mM (~1.22 g/L)~2 hoursFull behavioral recoveryElimination of behavioral activity. Increased survival after surgery.[2]
Lymnaea stagnalis0.125% (1.25 g/L)Up to 30 minutes-Used for anesthesia prior to dissection. Reduced tissue contraction during fixation.

Table 2: Comparative Anesthetic Efficacy and Toxicity in Fish (for context)

SpeciesAnestheticEffective ConcentrationInduction TimeRecovery Time96-h LC50
Juvenile Common Carp (Cyprinus carpio)This compound415-460 mg/L< 10 minutesLonger than 2-Phenoxyethanol304.2 mg/L[1][5][6]
Juvenile Common Carp (Cyprinus carpio)2-Phenoxyethanol600 mg/L< 10 minutesShorter than this compound327.9 mg/L[1][5][6]

Experimental Protocols

Protocol 1: General Anesthesia of Aquatic Gastropods for Neurophysiology and Surgery

This protocol is adapted from Wyeth et al., 2009.[2]

Materials:

  • This compound (≥93% purity)

  • Seawater or appropriate saline for the species

  • Glass or plastic container for anesthesia

  • Aeration system (optional, but recommended for longer procedures)

Procedure:

  • Prepare the Anesthetic Solution:

    • For an 8 mM solution, dissolve approximately 1.22 g of this compound per liter of seawater or saline.

    • Ensure the solution is thoroughly mixed to ensure complete dissolution.

  • Induction of Anesthesia:

    • Place the invertebrate in the anesthetic solution. The volume of the solution should be sufficient to fully immerse the animal.

    • Monitor the animal for signs of anesthesia, which include cessation of movement, relaxation of muscles, and loss of response to tactile stimuli.

    • Induction times can vary significantly between species (from 30 minutes to 2 hours).

  • Maintenance of Anesthesia:

    • For prolonged procedures, maintain the animal in the anesthetic solution. Gentle aeration can help maintain water quality.

  • Recovery:

    • To reverse the anesthesia, transfer the animal to a container with fresh, anesthetic-free seawater or saline.

    • Recovery is indicated by the return of normal movement and responsiveness. Full behavioral recovery may take some time.

Start Start Prepare_Solution Prepare 8 mM This compound in seawater/saline Start->Prepare_Solution Induce_Anesthesia Immerse invertebrate in anesthetic solution Prepare_Solution->Induce_Anesthesia Monitor Monitor for cessation of movement and loss of reflexes Induce_Anesthesia->Monitor Monitor->Induce_Anesthesia Not yet anesthetized Procedure Perform neurophysiological recording or surgery Monitor->Procedure Anesthetized Recovery Transfer to anesthetic-free seawater/saline Procedure->Recovery Monitor_Recovery Monitor for return of normal behavior Recovery->Monitor_Recovery End End Monitor_Recovery->End

Workflow for Gastropod Anesthesia.
Protocol 2: Use of this compound as a Relaxing Agent for Tissue Fixation

This protocol is beneficial for preventing muscle contraction during fixation, which can distort tissue morphology.[2]

Materials:

  • This compound

  • Appropriate saline for the species

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Dissection tools

  • Petri dish or other suitable container

Procedure:

  • Anesthetize the Animal:

    • Follow the induction steps in Protocol 1 to fully anesthetize the invertebrate.

  • Dissection and Tissue Isolation:

    • Once anesthetized, dissect the tissue of interest in the anesthetic solution or in fresh saline.

  • Fixation:

    • Transfer the isolated tissue directly into the fixative solution. The pre-relaxation with this compound will minimize tissue contraction upon contact with the fixative.

    • For delicate tissues, it can be beneficial to perform the fixation under a coverslip to ensure flatness.[2]

Start Start Anesthetize Anesthetize invertebrate using Protocol 1 Start->Anesthetize Dissect Dissect and isolate tissue of interest Anesthetize->Dissect Fix Transfer tissue to fixative solution Dissect->Fix Result Minimized tissue contraction and improved flatness Fix->Result End End Result->End

Workflow for Tissue Fixation.

Safety and Handling

While this compound has relatively low toxicity, standard laboratory safety precautions should be followed.[3] Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety glasses). Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Limitations and Gaps in Knowledge

The application of this compound as an invertebrate anesthetic is well-documented for gastropods. However, there is a significant lack of published protocols and efficacy data for other major invertebrate phyla, such as arthropods (insects, crustaceans) and annelids. Further research is needed to establish effective concentrations, induction and recovery times, and potential side effects in a wider range of species. The precise molecular targets of this compound remain an important area for future investigation to fully understand its anesthetic mechanism.

Conclusion

This compound is a valuable and effective anesthetic for invertebrate research, particularly for gastropods. It provides a reversible and deep state of anesthesia suitable for a variety of experimental procedures. The protocols and data presented here offer a foundation for its use, while also highlighting the need for further research to expand its application to a broader range of invertebrate species.

References

1-Phenoxy-2-propanol: A High-Performance Coalescing Agent for Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol, a glycol ether, is a versatile and highly effective coalescing agent utilized across various sectors, including the paint and coatings industry, as well as in pharmaceutical formulations.[1][2][3][4][5][6] Its primary function in polymer science is to facilitate the formation of a continuous, uniform film from a latex or polymer dispersion by temporarily lowering the minimum film formation temperature (MFFT).[7] This allows for the creation of robust and durable coatings at ambient temperatures.[3][4] This document provides detailed application notes, experimental protocols, and performance data for researchers employing this compound in their work.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[2][6][8]
Molecular Weight 152.19 g/mol [1][2][6][8]
Appearance Colorless to pale yellow liquid[1][2][6]
Odor Mild, pleasant[1][2][5][6]
Boiling Point 241.2 - 243 °C[1][8]
Melting Point 11 °C[8]
Flash Point 113 °C (closed cup)[8]
Density 1.064 g/mL at 20 °C[8]
Water Solubility 15.1 g/L at 20 °C[1][8]
Vapor Pressure 0.01 hPa at 20 °C[8]
log Pow (Octanol/Water) 1.41[8]

Mechanism of Action as a Coalescing Agent

The formation of a continuous film from a latex dispersion is a multi-step process. After the initial evaporation of water brings the polymer particles into close contact, the coalescing agent plays a crucial role in the final stage of film formation.

  • Partitioning and Plasticization: Due to its partial water solubility, this compound preferentially partitions into the polymer particles.[9] Inside the particles, it acts as a temporary plasticizer, increasing the free volume between polymer chains and enhancing their mobility.

  • Reduction of MFFT and Tg: This plasticizing effect lowers the glass transition temperature (Tg) of the polymer, which in turn reduces the minimum film formation temperature (MFFT).[7] The MFFT is the lowest temperature at which the polymer particles have enough mobility to deform and fuse together.

  • Film Coalescence: With the MFFT lowered to or below the ambient application temperature, the softened polymer particles can overcome repulsive forces and merge, forming a continuous and homogeneous film.

  • Evaporation: As the film cures, the relatively slow-evaporating this compound gradually diffuses out of the film and evaporates, allowing the polymer to regain its original hardness and mechanical properties.[3][4]

Coalescence_Mechanism cluster_0 Latex Dispersion cluster_1 Evaporation & Particle Packing cluster_2 Coalescence cluster_3 Cured Film Water Water Packed_Particles Polymer particles pack closely as water evaporates. Water->Packed_Particles Evaporation Polymer_Particles Polymer Particles Polymer_Particles->Packed_Particles PPH 1-Phenoxy- 2-propanol PPH->Packed_Particles Partitions into particles Coalesced_Film This compound softens particles, leading to fusion and film formation. Packed_Particles->Coalesced_Film Plasticization & Fusion Cured_Film This compound evaporates, leaving a hard, continuous polymer film. Coalesced_Film->Cured_Film Evaporation of PPH MFFT_Workflow A Prepare latex formulations with varying concentrations of this compound B Set and stabilize the temperature gradient on the MFFT bar A->B C Apply a uniform film of the formulation onto a substrate on the MFFT platen B->C D Dry the film under a gentle flow of air/nitrogen C->D E Observe the transition point from a cracked to a continuous film D->E F Record the temperature at the transition point as the MFFT E->F DSC_Workflow A Prepare and dry polymer films with and without this compound B Weigh and seal 5-10 mg of the film in a hermetic DSC pan A->B C Perform a heat-cool-heat cycle in the DSC instrument B->C D Analyze the heat flow curve from the second heating scan C->D E Determine the Tg as the midpoint of the step transition D->E F Compare the Tg values of the different samples E->F

References

Application Notes and Protocols: 1-Phenoxy-2-propanol in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) in cosmetic science research. The information is intended to guide researchers in formulating, testing, and understanding the role of this versatile ingredient in cosmetic and personal care products.

Introduction to this compound in Cosmetics

This compound is a multifunctional ingredient widely utilized in the cosmetics and personal care industry. It is a colorless, oily liquid with a faint rose-like aroma.[1] Its primary functions in cosmetic formulations include:

  • Preservative: It exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of bacteria, yeast, and mold to extend the shelf life of products.[1][2][3]

  • Solvent: It is an excellent solvent for other cosmetic ingredients, including fragrances and essential oils, ensuring their uniform dispersion and creating stable emulsions.[2][4]

  • Emollient and Stabilizer: It contributes to a smooth and pleasant skin feel in creams and lotions and helps maintain the consistency and stability of formulations.[2][5]

In the European Union and Japan, the use of this compound in cosmetic products is restricted to a maximum concentration of 1%.[1]

Mechanism of Action: Antimicrobial Activity

The primary antimicrobial mechanism of this compound is the disruption of microbial cell membranes.[1] Its hydrophobic nature allows it to interact with the lipid bilayer of bacterial cell membranes, leading to:

  • Increased Membrane Permeability: Insertion of this compound into the membrane disrupts its structure, increasing permeability.

  • Leakage of Cellular Contents: This disruption leads to the leakage of essential intracellular components, ultimately causing cell death.[1]

  • Inhibition of Enzyme Activity: While the primary mechanism is membrane disruption, inhibition of cellular enzyme activity may also contribute to its antimicrobial effect.[1]

This direct action on the cell membrane makes it an effective preservative against a wide range of microorganisms.

Diagram: Proposed Antimicrobial Mechanism of this compound

cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid PnP This compound Disruption Membrane Disruption & Increased Permeability PnP->Disruption interacts with Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for this compound.

Quantitative Data: Antimicrobial Efficacy

Specific Minimum Inhibitory Concentration (MIC) values for this compound against common cosmetic spoilage organisms are not widely available in public literature and are best determined experimentally for specific formulations. However, it is generally effective at concentrations up to 1%. The following table outlines the target microorganisms for preservative efficacy testing in cosmetics as specified by the ISO 11930 standard.

Microorganism Type ATCC Number Significance in Cosmetics
Pseudomonas aeruginosaGram-negative Bacteria9027Common in water-based products, opportunistic pathogen.
Staphylococcus aureusGram-positive Bacteria6538Common skin commensal, can cause infections.
Escherichia coliGram-negative Bacteria8739Indicator of fecal contamination.
Candida albicansYeast10231Can cause fungal infections.
Aspergillus brasiliensisMold16404Resistant spores, can cause spoilage and infections.

Note: The synergistic effect of this compound with other preservatives can enhance the overall antimicrobial protection of a cosmetic formulation.

Experimental Protocols

Preservative Efficacy Testing (Challenge Test) - Based on ISO 11930

This protocol evaluates the effectiveness of the preservative system in a cosmetic product.

Diagram: ISO 11930 Preservative Efficacy Test Workflow

Start Cosmetic Product with this compound Inoculation Inoculate with Test Microorganisms (P. aeruginosa, S. aureus, E. coli, C. albicans, A. brasiliensis) Start->Inoculation Incubation Incubate at Room Temperature (28 days) Inoculation->Incubation Sampling Sample at Day 7, 14, and 28 Incubation->Sampling Enumeration Enumerate Viable Microorganisms Sampling->Enumeration Evaluation Evaluate Log Reduction vs. Acceptance Criteria Enumeration->Evaluation Pass Pass Evaluation->Pass Meets Criteria Fail Fail Evaluation->Fail Does Not Meet Criteria

Caption: Workflow for ISO 11930 Preservative Efficacy Testing.

Methodology:

  • Preparation of Inoculum: Prepare standardized suspensions of Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

  • Inoculation: Inoculate separate samples of the cosmetic product with each microbial suspension to achieve an initial concentration of 1 x 10^5 to 1 x 10^6 CFU/g or ml.

  • Incubation: Store the inoculated samples at room temperature for 28 days.

  • Sampling and Enumeration: At 7, 14, and 28 days, withdraw an aliquot from each sample and determine the number of viable microorganisms using appropriate culture methods and neutralizers.

  • Evaluation: Calculate the log reduction of microorganisms at each time point and compare it to the acceptance criteria outlined in ISO 11930. For bacteria, a 3-log reduction by day 7 with no subsequent increase is typically required. For yeast and mold, a 1-log reduction by day 14 with no subsequent increase is generally expected.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test - Based on OECD TG 439

This test predicts the skin irritation potential of a cosmetic formulation containing this compound.

Methodology:

  • Tissue Preparation: Use commercially available Reconstructed Human Epidermis (RhE) models.

  • Application of Test Substance: Apply a defined amount of the cosmetic formulation directly to the surface of the RhE tissue.

  • Incubation: Incubate for a specified period (e.g., 60 minutes).

  • Viability Assessment: After incubation, wash the tissue and assess cell viability using the MTT assay. The reduction of MTT to formazan by viable cells is measured colorimetrically.

  • Classification: A reduction in tissue viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance is an irritant.

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study to assess the potential of a product to cause skin sensitization.

Methodology:

  • Induction Phase: A small amount of the product is applied to the skin of human volunteers under an occlusive or semi-occlusive patch. This is repeated on the same site for a total of nine applications over a three-week period.

  • Rest Period: A two-week rest period follows the induction phase, during which no product is applied.

  • Challenge Phase: A single patch containing the product is applied to a naive skin site.

  • Evaluation: The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema) at 24, 48, and 72 hours after patch removal.

Assessment of Membrane Permeability (Mechanism of Action)

This protocol uses fluorescent dyes to determine if this compound damages bacterial cell membranes.

Diagram: Membrane Permeability Assay Workflow

Start Bacterial Suspension Treatment Treat with this compound Start->Treatment Dye_Addition Add Fluorescent Dye (e.g., SYTOX Green or Propidium Iodide) Treatment->Dye_Addition Incubation Incubate Dye_Addition->Incubation Measurement Measure Fluorescence Intensity Incubation->Measurement Analysis Analyze Data Measurement->Analysis Intact Intact Membranes (Low Fluorescence) Analysis->Intact Damaged Damaged Membranes (High Fluorescence) Analysis->Damaged

Caption: Workflow for assessing bacterial membrane permeability.

Methodology (using SYTOX™ Green):

  • Prepare Bacterial Suspension: Grow the target bacterium (e.g., S. aureus) to the mid-logarithmic phase and resuspend the cells in a suitable buffer.

  • Treatment: Add varying concentrations of this compound to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

  • Dye Addition: Add SYTOX™ Green nucleic acid stain (a dye that only enters cells with compromised membranes) to all samples.

  • Incubation: Incubate the samples in the dark at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation/520 nm emission) using a fluorescence microplate reader or a flow cytometer.

  • Analysis: An increase in fluorescence intensity in the treated samples compared to the negative control indicates membrane damage.

Safety and Regulatory Considerations

This compound is generally considered safe for use in cosmetics at concentrations up to 1%.[1] However, as with any cosmetic ingredient, it is essential to conduct thorough safety assessments, including skin irritation and sensitization testing, for each new formulation. Researchers and formulators must adhere to the regulatory guidelines of the target market for the cosmetic product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenoxy-2-propanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common methods for synthesizing this compound are:

  • Reaction of Phenol with Propylene Oxide: This is a widely used industrial method where phenol reacts directly with propylene oxide, typically in the presence of a catalyst.[1][2]

  • Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide salt (formed by treating phenol with a base) with a propylene-based substrate containing a good leaving group, such as 1-chloro-2-propanol.[1]

  • Reaction of Phenol with 1-chloro-2-propanol: This is a variation of the Williamson ether synthesis where phenol reacts with 1-chloro-2-propanol in the presence of a base, such as sodium hydroxide.[1]

Q2: What is the role of a catalyst in the synthesis of this compound?

A2: Catalysts are crucial for increasing the reaction rate and improving the selectivity towards the desired product, this compound. They facilitate the ring-opening of propylene oxide and its subsequent reaction with phenol. Common catalysts include basic catalysts (like sodium hydroxide or potassium hydroxide), organophosphorus compounds, and heterogeneous catalysts like mixed metal oxides (e.g., Al2O3-MgO/Fe3O4).[1][2][3]

Q3: What are the typical side products in this synthesis, and how can they be minimized?

A3: A common side product is the formation of dipropylene glycol phenyl ether, which occurs when the initially formed this compound reacts with another molecule of propylene oxide.[4] To minimize this, it is advisable to use an excess of phenol relative to propylene oxide. Another potential side product is 2-phenoxy-1-propanol, the regioisomer of the desired product. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction.

Q4: What is Phase Transfer Catalysis (PTC) and how can it benefit the synthesis of this compound?

A4: Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5][6] In the synthesis of this compound, where an aqueous solution of a base might be used with organic reactants, a phase transfer catalyst can shuttle the reactive anion (phenoxide) from the aqueous phase to the organic phase, thereby accelerating the reaction rate and improving the overall efficiency.[5][7] This can lead to higher yields under milder reaction conditions and may reduce the need for expensive and hazardous anhydrous solvents.[7]

Troubleshooting Guide

Issue 1: Low Yield or No Reaction

Possible Cause Troubleshooting Step
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions. - For heterogeneous catalysts, consider activation procedures if applicable. - If using a basic catalyst like NaOH or KOH, ensure it has not been passivated by exposure to air (formation of carbonate).
Insufficient Reaction Temperature - Verify the reaction temperature is within the optimal range for the chosen catalyst and solvent system. - Gradually increase the temperature and monitor the reaction progress by techniques like TLC or GC.
Poor Mixing - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions. - For reactions involving a solid base or catalyst, vigorous agitation is crucial.
Presence of Water (in anhydrous reactions) - If the reaction is sensitive to moisture, ensure all glassware is thoroughly dried and use anhydrous solvents. - Dry the reactants before use if necessary.
Incorrect Stoichiometry - Re-verify the molar ratios of the reactants and catalyst. An excess of phenol is often used to minimize the formation of di-propylene glycol phenyl ether.

Issue 2: Formation of Significant Side Products

Possible Cause Troubleshooting Step
Formation of Dipropylene Glycol Phenyl Ether - Increase the molar ratio of phenol to propylene oxide. This will statistically favor the reaction of propylene oxide with the more abundant phenol.
Formation of Isomeric Impurities (2-phenoxy-1-propanol) - The regioselectivity is often dependent on the catalyst and reaction conditions. - Experiment with different catalysts (e.g., different bases or organophosphorus catalysts) to see if the selectivity can be improved. - Adjusting the reaction temperature might also influence the isomer ratio.
Unreacted Starting Materials - Increase the reaction time or temperature (within reasonable limits to avoid decomposition). - Consider using a more active catalyst or a different solvent system.

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Close Boiling Points of Product and Impurities - If distillation is ineffective, consider using column chromatography with an appropriate stationary and mobile phase to separate the desired product. - Fractional distillation under reduced pressure might provide better separation.
Emulsion Formation During Workup - If an emulsion forms during aqueous extraction, try adding a saturated brine solution to break the emulsion. - Allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can also help.
Presence of Unreacted Phenol - Unreacted phenol can often be removed by washing the organic phase with a dilute aqueous base solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to form the water-soluble sodium phenoxide.

Data Presentation

Table 1: Effect of Base on the Yield of 1-(4-phenoxyphenyl)-2-propanol Synthesis *

EntryAcid Binding AgentTemperature (°C)SolventYield (%)
1Triethylamine78Ethanol55
2NaOH78Ethanol82
3KOH78Ethanol85
4Na2CO378Ethanol41
520% aq. NaOH78Ethanol91

*Data extracted from patent CN105330519A for a structurally related compound, demonstrating the impact of different bases on yield under similar reaction conditions.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reaction of Phenol with Propylene Oxide

This protocol is a general guideline and may require optimization.

Materials:

  • Phenol

  • Propylene oxide

  • Catalyst (e.g., Al2O3-MgO/Fe3O4 or a suitable base like KOH)

  • Solvent (optional, e.g., toluene or can be run neat)

  • Reaction flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Charge the reaction flask with phenol and the catalyst. If using a solvent, add it at this stage.

  • Heat the mixture to the desired reaction temperature (e.g., 40-60 °C) with stirring.[9]

  • Slowly add propylene oxide to the reaction mixture through the dropping funnel over a period of time to control the exothermic reaction.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified time (e.g., 4 hours) until the reaction is complete (monitor by TLC or GC).[9]

  • Cool the reaction mixture to room temperature.

  • If a solid catalyst was used, filter it off.

  • The crude product can be purified by distillation under reduced pressure.

Protocol 2: Williamson Ether Synthesis of this compound

This protocol is a general guideline based on the principles of the Williamson ether synthesis.[10][11][12][13][14]

Materials:

  • Phenol

  • A strong base (e.g., sodium hydroxide or potassium hydroxide)

  • 1-chloro-2-propanol

  • Solvent (e.g., ethanol, water, or a polar aprotic solvent like DMF)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve phenol in the chosen solvent in the reaction flask.

  • Add the base (e.g., crushed solid NaOH or an aqueous solution) to the flask to form the sodium phenoxide in situ.

  • Heat the mixture to reflux with stirring for a short period to ensure complete formation of the phenoxide.

  • Slowly add 1-chloro-2-propanol to the reaction mixture.

  • Continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure.

  • Perform an aqueous workup: add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product phenol Phenol reaction_mixture Combine and Heat phenol->reaction_mixture propylene_oxide Propylene Oxide propylene_oxide->reaction_mixture catalyst Catalyst catalyst->reaction_mixture filtration Filtration (if solid catalyst) reaction_mixture->filtration distillation Vacuum Distillation filtration->distillation final_product This compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Side Reactions start->cause3 cause4 Poor Mixing start->cause4 sol1 Use Fresh/Activated Catalyst cause1->sol1 sol2 Optimize Reaction Temperature cause2->sol2 sol3 Adjust Reactant Ratio (excess phenol) cause3->sol3 sol4 Increase Stirring Rate cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenoxy-2-propanol. Here, you will find detailed information on purification techniques, potential impurities, and analytical methods to ensure the high purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in this compound depend on the synthetic route but typically include:

  • Unreacted starting materials: Such as phenol and propylene oxide or 1-chloro-2-propanol.

  • Isomeric byproduct: 2-Phenoxy-1-propanol is a common isomer formed during synthesis.

  • Higher molecular weight byproducts: Di(propylene glycol) phenyl ether can form as a byproduct.[1]

  • Residual solvents: From the reaction or initial purification steps.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are fractional vacuum distillation and solvent extraction.[2] Recrystallization can also be employed, particularly for removing small amounts of impurities, although this compound is a liquid at room temperature.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] GC coupled with Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities.[4][5] HPLC with a suitable column, such as a reverse-phase C18 column, can separate this compound from its non-volatile impurities and isomers.[3][6]

Troubleshooting Guides

Fractional Vacuum Distillation

Problem 1: Poor separation of this compound from its isomer, 2-Phenoxy-1-propanol.

  • Possible Cause: The boiling points of the isomers are very close, making separation by simple distillation difficult.

  • Troubleshooting:

    • Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).

    • Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases within the column.

    • Optimize the reflux ratio to enhance separation. A higher reflux ratio can improve separation but will increase the distillation time.

Problem 2: The product is degrading or turning yellow during distillation.

  • Possible Cause: this compound can decompose at elevated temperatures.[7] The atmospheric boiling point is high (approximately 243 °C), which can lead to thermal degradation.

  • Troubleshooting:

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

    • Ensure the heating mantle temperature is not excessively high. It should be just enough to maintain a steady boil.

    • Use a nitrogen bleed to provide a gentle sweep of inert gas, which can help prevent oxidation and facilitate a smoother distillation.

Problem 3: "Bumping" or uneven boiling in the distillation flask.

  • Possible Cause: Superheating of the liquid.

  • Troubleshooting:

    • Add boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.

    • Ensure even heating by using a heating mantle that fits the flask properly and is controlled by a variable transformer.

Solvent Extraction

Problem 1: Low recovery of this compound after extraction.

  • Possible Cause:

    • The chosen extraction solvent has poor partitioning for this compound.

    • An insufficient number of extractions were performed.

    • The pH of the aqueous phase is not optimal for separating acidic or basic impurities.

  • Troubleshooting:

    • Select an appropriate water-immiscible organic solvent. Ethers (like diethyl ether or methyl tert-butyl ether) or chlorinated solvents (like dichloromethane) are often good choices.

    • Perform multiple extractions (at least 3-4) with smaller volumes of solvent rather than one large extraction.

    • If phenol is a significant impurity, washing the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate or sodium hydroxide solution) will extract the acidic phenol into the aqueous layer. Follow this with a water wash to remove any residual base.

Problem 2: Emulsion formation at the interface between the aqueous and organic layers.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Troubleshooting:

    • Gently invert the separatory funnel multiple times instead of shaking vigorously.

    • Allow the mixture to stand for a longer period.

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

    • If the emulsion persists, it may be necessary to filter the entire mixture through a bed of celite or glass wool.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compound152.19243
2-Phenoxy-1-propanol152.19~243 (estimated)
Phenol94.11181.7
Di(propylene glycol) phenyl ether210.27287 - 295

Experimental Protocols

Fractional Vacuum Distillation of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Procedure:

    • Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

    • Connect the flask to the fractionating column and the rest of the distillation apparatus.

    • Begin circulating cold water through the condenser.

    • Slowly and carefully apply vacuum to the system. A pressure of 1-10 mmHg is a good starting point.

    • Once the desired pressure is stable, begin heating the distillation flask gently with a heating mantle.

    • Observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly ascend the column.

    • Collect any low-boiling impurities as the first fraction. The temperature at the distillation head will be lower than the boiling point of the product.

    • As the temperature at the distillation head rises and stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product.

    • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

    • Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Purity Analysis by GC-MS

This protocol provides a general method for the analysis of this compound purity.

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of this compound and any known impurities if quantitative analysis is required.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: 40-350 amu.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and, if available, by comparing their retention times to those of reference standards.

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use a calibration curve.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Extraction Solvent Extraction Crude->Extraction Analysis GC-MS / HPLC Distillation->Analysis Extraction->Analysis Pure Pure this compound Analysis->Pure

A general workflow for the purification and analysis of this compound.

TroubleshootingDistillation Problem Distillation Problem PoorSep Poor Separation Problem->PoorSep Degradation Product Degradation Problem->Degradation Bumping Uneven Boiling Problem->Bumping Sol_PoorSep Use high-efficiency column Optimize reflux ratio Slow distillation rate PoorSep->Sol_PoorSep Solution Sol_Degradation Use vacuum distillation Lower heating temperature Use inert atmosphere Degradation->Sol_Degradation Solution Sol_Bumping Add boiling chips/stir bar Ensure even heating Bumping->Sol_Bumping Solution

References

Common side reactions in 1-Phenoxy-2-propanol synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenoxy-2-propanol.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of a Regioisomeric Impurity

Question: My reaction is producing a significant amount of an isomeric impurity, which I've identified as 2-phenoxy-1-propanol. How can I increase the selectivity for the desired this compound?

Answer: The formation of 2-phenoxy-1-propanol is a common side reaction governed by the regioselectivity of the phenoxide attack on the propylene oxide ring. The reaction is under kinetic versus thermodynamic control.

  • This compound is the kinetic product , formed faster by nucleophilic attack at the less sterically hindered carbon of propylene oxide.

  • 2-Phenoxy-1-propanol is the thermodynamic product , which is more stable and favored at higher temperatures.

To favor the formation of the desired this compound, you should adjust the reaction conditions to favor kinetic control.

Recommendations:

  • Lower the reaction temperature: Lower temperatures significantly favor the formation of the kinetic product.

  • Catalyst choice: While traditional base catalysts like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are effective, specialized catalysts can offer higher selectivity.

ParameterConditionExpected Outcome
Temperature Low (e.g., 80-100°C)Higher selectivity for this compound (kinetic product).
High (e.g., >140°C)Increased formation of 2-phenoxy-1-propanol (thermodynamic product).
Catalyst Organophosphorus CatalystHigh selectivity for this compound, with purities reported to be ≥98%.[1]
Traditional Base (e.g., NaOH)Effective, but may require stricter temperature control for high selectivity.

A typical commercial-grade of propylene glycol phenyl ether contains >85% this compound and <15% of 2-phenoxy-1-propanol, indicating that the synthesis is generally optimized for the kinetic product.

Issue 2: Formation of High Molecular Weight Byproducts

Question: I am observing a significant amount of a higher boiling point impurity, which I suspect is di(propylene glycol) phenyl ether. What causes this and how can I prevent it?

Answer: The formation of di(propylene glycol) phenyl ether is a result of the initially formed this compound (or its isomer) reacting with another molecule of propylene oxide. The hydroxyl group of the product can be deprotonated to form an alkoxide, which then acts as a nucleophile.

Recommendations:

  • Molar Ratio of Reactants: Use a molar excess of phenol relative to propylene oxide. This increases the probability that propylene oxide will react with the more abundant phenoxide ions rather than the product's alkoxide. A common strategy is to maintain a phenol to propylene oxide molar ratio of 1:1.0 to 1:1.1.[1]

  • Controlled Addition of Propylene Oxide: Adding the propylene oxide slowly to the reaction mixture containing phenol and the catalyst can help maintain a high concentration of phenol relative to the product, further suppressing the side reaction.

ParameterConditionExpected Outcome
Phenol:Propylene Oxide Molar Ratio 1 : (1.0-1.1)Minimizes the formation of di(propylene glycol) phenyl ether.[1]
< 1 : 1Increased formation of di(propylene glycol) phenyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common industrial method is the base-catalyzed reaction of phenol with propylene oxide.[2][3] This is a type of Williamson ether synthesis. Another method involves the reaction of phenol with 1-chloropropan-2-ol in the presence of a base.[1]

Q2: What are the most common side products in the synthesis of this compound?

A2: The two most prevalent side products are:

  • 2-Phenoxy-1-propanol: A regioisomer formed from the alternative ring-opening of propylene oxide.

  • Di(propylene glycol) phenyl ether: An oligomer formed from the reaction of this compound with another molecule of propylene oxide. A commercially available sample of this compound with ≥93% purity may contain <7% of di(propylene glycol) phenyl ether as an impurity.

Q3: What types of catalysts are used for this synthesis?

A3: A variety of catalysts can be used, including:

  • Alkali-metal hydroxides: Such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Alkali-metal carbonates: Such as potassium carbonate (K2CO3).

  • Heterogeneous catalysts: Such as Al2O3-MgO/Fe3O4.[1][2][3]

  • Organophosphorus compounds: These have been reported to provide high selectivity.[1]

Q4: How can I purify the final product?

A4: Purification is typically achieved through distillation to remove unreacted starting materials and side products. Solvent extraction can also be employed as a purification method.[1]

Experimental Protocols

High-Selectivity Synthesis of this compound using an Organophosphorus Catalyst

This protocol is adapted from a patented high-selectivity method.[1]

Materials:

  • Phenol

  • Propylene oxide

  • Organophosphorus catalyst (e.g., a mixture of triphenylphosphine, tri-tert-butylphosphine, and tert-butyldiphenylphosphine)

  • Nitrogen gas

  • Pressure-resistant reaction kettle with a stirrer, heating mantle, and inlet for gas and liquid addition.

Procedure:

  • Reactor Setup: Charge the pressure-resistant reaction kettle with phenol and the organophosphorus catalyst. The amount of catalyst should be 1-5 per mille of the total mass of phenol and propylene oxide.

  • Inert Atmosphere: Purge the reactor with nitrogen gas three times to create an anaerobic environment.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 140°C) with stirring.

  • Propylene Oxide Addition: Slowly introduce propylene oxide into the reactor over a period of about 2 hours, maintaining the reaction temperature. The molar ratio of phenol to propylene oxide should be approximately 1:1.05.

  • Reaction: Continue the reaction with stirring for an additional 3 hours after the propylene oxide addition is complete.

  • Work-up: After the reaction is complete, cool the reactor and degas the reaction mixture to remove any unreacted propylene oxide. The crude product can then be purified by vacuum distillation.

Expected Purity: This method has been reported to yield this compound with a purity of approximately 98.9%, with minimal phenol content (around 32 ppm).[1]

Visualizations

Synthesis_Pathway Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base PropyleneOxide Propylene Oxide Base Base Catalyst PPL_1 This compound (Desired Product - Kinetic) Phenoxide->PPL_1 Attack at C1 (Less hindered) PPL_2 2-Phenoxy-1-propanol (Side Product - Thermodynamic) Phenoxide->PPL_2 Attack at C2 (More hindered) DiPPL Di(propylene glycol) phenyl ether (Side Product) PPL_1->DiPPL + Propylene Oxide PropyleneOxide_2 Propylene Oxide

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting_Guide Start Low Yield or Purity? SideProduct_Check Identify Side Product(s) Start->SideProduct_Check Isomer 2-Phenoxy-1-propanol (Isomer) SideProduct_Check->Isomer Isomeric Impurity Oligomer Di(propylene glycol) phenyl ether (Oligomer) SideProduct_Check->Oligomer High MW Impurity Lower_Temp Decrease Reaction Temperature (Favors Kinetic Product) Isomer->Lower_Temp Molar_Ratio Increase Phenol to Propylene Oxide Molar Ratio Oligomer->Molar_Ratio

Caption: Troubleshooting logic for common side reactions.

References

Technical Support Center: 1-Phenoxy-2-propanol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation pathways of 1-phenoxy-2-propanol and methods for its stabilization. All information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.

Q1: I am observing a new peak in my HPLC chromatogram after storing a solution of this compound at room temperature. What could be the cause?

A1: The appearance of a new peak in your chromatogram likely indicates the degradation of this compound. Based on its chemical structure, which includes an ether linkage and a secondary alcohol, two primary degradation pathways are possible under ambient conditions:

  • Oxidative Degradation: The ether linkage is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions. This can lead to the formation of hydroperoxides, which can further decompose into a variety of products, including aldehydes, ketones, and organic acids.[1][2][3] One potential key degradation product from the cleavage of the ether bond is phenol , and the remaining propylene glycol fragment can be oxidized to 1-hydroxy-2-propanone or other related compounds.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The estimated atmospheric half-life of propylene glycol phenyl ether when exposed to photochemically-produced hydroxyl radicals is about 10 hours, indicating its susceptibility to photodegradation.[1]

To identify the degradant, it is recommended to perform co-injection with synthesized standards of suspected degradation products (e.g., phenol, 1-hydroxy-2-propanone) or to use mass spectrometry (MS) for identification.

Q2: My solid this compound has developed a yellowish tint over time. Is it still usable?

A2: A change in the color of the solid material suggests potential degradation. The yellowish tint could be due to the formation of conjugated systems, which can arise from oxidation or other degradation processes. It is crucial to assess the purity of the material before use. We recommend the following steps:

  • Purity Analysis: Analyze the material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the level of impurities.[4]

  • Re-purification: If the purity is below the required specifications for your experiment, consider recrystallization or chromatographic purification to remove the degradants.

  • Proper Storage: Ensure the material is stored under the recommended conditions (see FAQs below) to prevent further degradation.

Q3: I am performing a reaction in an acidic medium and notice a significant loss of my this compound starting material. What is likely happening?

A3: In an acidic medium, this compound is prone to acid-catalyzed hydrolysis of the ether linkage.[5][6][7] The acidic conditions facilitate the protonation of the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. This cleavage results in the formation of phenol and propylene glycol . The rate of this reaction can be significant, especially at elevated temperatures.

To mitigate this, consider using a non-acidic solvent system or protecting the hydroxyl group if it is not the reactive site in your desired transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The four main degradation pathways for this compound are:

  • Acid-Catalyzed Hydrolysis: Cleavage of the ether bond in the presence of acid to yield phenol and propylene glycol.

  • Oxidative Degradation: Primarily involves the formation of hydroperoxides at the ether linkage, which can then decompose into various products, including phenol, 1-hydroxy-2-propanone, and other aldehydes and ketones.[1][2][3]

  • Photodegradation: Degradation upon exposure to light, which can lead to a complex mixture of products. The vapor-phase reaction with hydroxyl radicals is a known pathway.[1]

  • Thermal Degradation: At elevated temperatures, this compound can decompose.[2] The decomposition products are dependent on the temperature and presence of oxygen but can include aldehydes, ketones, and organic acids.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from light, moisture, and atmospheric oxygen. For solutions, it is advisable to use amber vials and store them at refrigerated temperatures (2-8 °C).

Q3: How can I stabilize this compound in my formulations?

A3: To prevent oxidative degradation, the addition of an antioxidant is recommended. Butylated hydroxytoluene (BHT) is a common and effective antioxidant used to prevent peroxide formation in ethers.[3][8][9] It acts as a free radical scavenger, inhibiting the initiation of the oxidation chain reaction. The appropriate concentration of BHT will depend on the specific formulation and storage conditions and should be determined experimentally.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.[4]

The development of such a method involves subjecting the compound to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate potential degradation products. The HPLC method is then optimized to achieve adequate separation between the parent compound and all generated degradants.

Quantitative Data Summary

ParameterConditionResultReference
Thermal Decomposition Elevated temperaturesCan decompose into aldehydes, ketones, and organic acids.[1][2]
Atmospheric Half-life Reaction with photochemically-produced hydroxyl radicalsApproximately 10 hours[1]
Biodegradation Zahn-Wellens testReadily biodegradable.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Heat 1 mL of the stock solution in a sealed vial at 80°C for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a common starting point.[2] A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30% to 70% Acetonitrile

    • 20-25 min: 70% Acetonitrile

    • 25-30 min: 70% to 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for initial development to identify the optimal wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

DegradationPathways cluster_main This compound Degradation cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation This compound This compound Phenol Phenol This compound->Phenol H+ / H2O Propylene Glycol Propylene Glycol This compound->Propylene Glycol H+ / H2O Hydroperoxides Hydroperoxides This compound->Hydroperoxides O2 / Light / Metal Ions Complex Mixture Complex Mixture This compound->Complex Mixture Light (hν) Aldehydes_Thermal Aldehydes This compound->Aldehydes_Thermal Heat (Δ) Ketones_Thermal Ketones This compound->Ketones_Thermal Heat (Δ) Organic_Acids_Thermal Organic Acids This compound->Organic_Acids_Thermal Heat (Δ) Phenol_Ox Phenol_Ox Hydroperoxides->Phenol_Ox Decomposition 1-Hydroxy-2-propanone 1-Hydroxy-2-propanone Hydroperoxides->1-Hydroxy-2-propanone Decomposition Other Aldehydes/Ketones Other Aldehydes/Ketones Hydroperoxides->Other Aldehydes/Ketones Decomposition

Caption: Major degradation pathways of this compound.

Stabilization cluster_stabilization Stabilization of this compound cluster_key Logical Relationship This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress Antioxidant (BHT) Antioxidant (BHT) This compound->Antioxidant (BHT) Degradation Products Degradation Products Oxidative Stress->Degradation Products Stable this compound Stable this compound Antioxidant (BHT)->Oxidative Stress Inhibits A Compound B Stress Factor A->B D Stabilizer A->D C Outcome B->C E Desired Outcome D->B Acts on

Caption: Stabilization of this compound against oxidation.

ExperimentalWorkflow cluster_workflow Forced Degradation Experimental Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Analyze Samples by HPLC Analyze Samples by HPLC Apply Stress Conditions->Analyze Samples by HPLC Identify Degradation Products Identify Degradation Products Analyze Samples by HPLC->Identify Degradation Products Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradation Products->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: HPLC Analysis of 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of 1-Phenoxy-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to HPLC analysis?

Understanding the properties of this compound is crucial for method development and troubleshooting. It is a colorless oily liquid, classified as a glycol ether and a phenol ether.[1] Its moderate polarity and water solubility influence its behavior in reversed-phase chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₂O₂[1]
Molecular Weight152.19 g/mol [1]
Boiling Point243 °C[2]
log Kow (logP)1.50[3]
Water Solubility15.1 - 19.8 g/L at 20 °C[2][3]
pKa14.43 ± 0.20 (Predicted)[2]

Q2: What is a typical starting method for HPLC analysis of this compound?

A reversed-phase HPLC method is commonly used for the analysis of this compound.[4] A C18 column with a mobile phase consisting of acetonitrile and water is a standard starting point.[4][5]

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommendationReference
Column C18, 5 µm (e.g., 150 x 4.6 mm)[5]
Mobile Phase Acetonitrile and Water[4][5]
Elution Mode Isocratic (e.g., 50:50 ACN:Water) or Gradient[4][5]
Modifier Phosphoric acid or Formic acid (for MS compatibility)[4]
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30 °C[5]
Detection UV at 270 nm[5]
Injection Volume 10-20 µL
Sample Diluent Mobile Phase[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Q: Why is my this compound peak asymmetrical or "tailing"?

Peak tailing is a common issue where the peak's trailing edge is longer than its leading edge, often appearing when the asymmetry factor (As) is greater than 1.2.[8][9] For this compound, the primary cause is often secondary interactions between the analyte's hydroxyl group and residual silanol groups on the silica-based column packing.[8][10]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: The hydroxyl group of this compound can form strong interactions with ionized residual silanol groups on the silica surface of the column, causing peak tailing.[8]

    • Solution 1: Adjust Mobile Phase pH. Operate at a lower pH (e.g., 2.5-3.0) by adding an acidic modifier like phosphoric acid or formic acid to the mobile phase.[4][6] This suppresses the ionization of the silanol groups, minimizing unwanted interactions.[6]

    • Solution 2: Use a Highly Deactivated Column. Employ a modern, high-purity silica column that is "end-capped." End-capping blocks many of the residual silanol groups, reducing their availability for secondary interactions.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[10]

    • Solution: Reduce the sample concentration or decrease the injection volume.[10][11]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the peak shape.[10]

    • Solution: Use a guard column to protect the analytical column.[12] If a void is suspected, try reversing and flushing the column (if permitted by the manufacturer) or replace the column.[10]

G start Peak Tailing Observed for This compound check_overload Is sample concentration high? start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_ph Is mobile phase pH > 4? check_overload->check_ph No resolved Peak Shape Improved reduce_conc->resolved lower_ph Add Acidic Modifier (e.g., Formic Acid to pH 2.5-3.0) check_ph->lower_ph Yes check_column Is the column old or not end-capped? check_ph->check_column No lower_ph->resolved replace_column Use a Modern, End-Capped C18 Column check_column->replace_column Yes check_void Check for Column Void or Blockage check_column->check_void No replace_column->resolved check_void->resolved

Caption: Troubleshooting workflow for peak tailing.
Issue 2: Retention Time Shifts or Drifting

Q: Why is the retention time of my this compound peak changing between injections or over a sequence?

Shifting retention times can compromise peak identification and quantification. This can manifest as a sudden jump or a gradual drift over time.[13]

Potential Causes & Solutions:

  • Mobile Phase Composition Change: In reversed-phase chromatography, even a small change in the organic-to-aqueous ratio can significantly alter retention times.[12]

    • Solution 1: Prepare Fresh Mobile Phase. Evaporation of the more volatile organic solvent (acetonitrile) from a pre-mixed mobile phase can occur over time, strengthening the mobile phase and decreasing retention.[13][14] Prepare fresh mobile phase daily and keep reservoirs loosely capped.[13]

    • Solution 2: Ensure Proper Mixing/Degassing. If using an online mixer, ensure it is functioning correctly. Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations and retention shifts.[12][15]

  • Temperature Fluctuations: Column temperature affects retention time, with an approximate 1-2% change per 1°C.[12][16]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[7][14]

  • Column Equilibration: A new column or a column that has been stored may require an extended equilibration period before retention times stabilize.[16]

    • Solution: Flush the column with the mobile phase for at least 10-20 column volumes before starting the analysis.[7]

  • Column Degradation: Over time, the stationary phase can degrade, especially if operating outside the recommended pH range (typically 2-8 for silica columns).[12] This usually leads to a gradual decrease in retention time.

    • Solution: Monitor column performance with a standard. If performance degrades, replace the column.

Issue 3: Ghost Peaks in the Chromatogram

Q: I see extra, unexpected peaks (ghost peaks) in my blank runs or alongside my analyte peak. What is their source?

Ghost peaks are spurious peaks that do not originate from the injected sample.[17] They are particularly common in gradient analysis and can arise from various sources of contamination.[18][19]

Potential Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives can accumulate on the column at the start of a gradient and then elute as the organic concentration increases, forming ghost peaks.[19][20]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[20] Filter aqueous mobile phases through a 0.45 µm filter.[20]

  • System Contamination: Contaminants can leach from tubing, seals, or vials. Carryover from a previous, more concentrated sample is also a common cause.[19]

    • Solution 1: Clean the System. Regularly flush the injector, lines, and pump with a strong solvent (like 100% acetonitrile or isopropanol).[20][21]

    • Solution 2: Run Blank Injections. Injecting a blank (pure mobile phase) can help identify carryover.[21] A proper needle wash program in the autosampler can minimize this.

  • Sample Diluent: If the sample diluent is stronger than the initial mobile phase, it can cause peak distortion or ghost peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]

G start Ghost Peak Detected blank_run Inject Blank Solvent (e.g., Mobile Phase) start->blank_run peak_present Is Ghost Peak Still Present? blank_run->peak_present source_system Source is System or Mobile Phase peak_present->source_system Yes source_sample Source is Sample Prep (Vial, Cap, Diluent) peak_present->source_sample No run_gradient Run Blank Gradient (No Injection) source_system->run_gradient peak_present2 Is Ghost Peak Still Present? run_gradient->peak_present2 source_mobile Source is Mobile Phase (Solvents, Additives) peak_present2->source_mobile Yes source_hardware Source is System Hardware (Seals, Tubing, Carryover) peak_present2->source_hardware No

Caption: Diagnostic workflow for identifying ghost peak sources.

Experimental Protocol: Standard HPLC Analysis

This protocol outlines a validated method for the determination of this compound, adapted from established procedures.[5]

  • Preparation of Mobile Phase:

    • Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and purified water.

    • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.25 mg/mL.

    • Perform further dilutions as necessary to create calibration standards.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 2 .

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).

  • Analysis:

    • Inject 20 µL of each standard solution and the sample solution.

    • Record the chromatograms and measure the peak area for quantification.

  • System Suitability:

    • Perform at least five replicate injections of a standard solution.

    • The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

    • The tailing factor for the this compound peak should be less than 1.5.

References

Optimization of reaction conditions for 1-Phenoxy-2-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-phenoxy-2-propanol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and optimized reaction condition data to facilitate successful synthesis and problem-solving.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Williamson ether synthesis and related methods.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I rectify this?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. A primary consideration is the incomplete deprotonation of phenol. Ensure that the base used (e.g., sodium hydroxide, potassium carbonate) is of sufficient strength and quantity to fully convert phenol to the more nucleophilic phenoxide. The reaction is also highly sensitive to moisture; ensure all glassware is thoroughly dried and use anhydrous solvents, as water can consume the base and protonate the phenoxide. Another common issue is the deactivation of the alkyl halide (e.g., 1-chloro-2-propanol or propylene oxide). Check the purity of your starting materials and consider using fresh reagents. Reaction temperature and time are also critical; insufficient heat or reaction duration may lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.

Issue 2: Presence of Significant Impurities in the Product

  • Question: My final product is contaminated with significant impurities. What are the likely side products and how can I purify my this compound?

  • Answer: A common impurity in this synthesis is the isomeric product, 2-phenoxy-1-propanol, especially when using propylene oxide as the alkylating agent due to the potential for nucleophilic attack at either carbon of the epoxide ring. To favor the formation of this compound, the reaction should be carried out under basic or neutral conditions. Another potential side product is a di(propylene glycol) phenyl ether, which can form if the hydroxyl group of the newly formed this compound attacks another molecule of propylene oxide. Unreacted starting materials, such as phenol, can also be present.

    Purification can typically be achieved through distillation or solvent extraction.[1] Given the boiling point of this compound (approximately 243°C), vacuum distillation is often the preferred method to avoid decomposition at high temperatures. Solvent extraction followed by washing with a basic solution (to remove unreacted phenol) and then with brine can also be an effective purification strategy.

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Question: The reaction appears to have stalled or is proceeding much slower than expected. What can I do to improve the reaction rate?

  • Answer: A slow reaction rate is often attributed to poor solubility of the reactants or insufficient nucleophilicity of the phenoxide. The choice of solvent is crucial; polar aprotic solvents such as DMF or DMSO can enhance the reaction rate by solvating the cation of the base and leaving the phenoxide anion more available for nucleophilic attack. If using a less polar solvent, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide is present. Additionally, gently increasing the reaction temperature will typically increase the reaction rate, but this must be balanced against the potential for increased side product formation. Ensure that the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound? A1: The Williamson ether synthesis is a widely used and generally efficient method for preparing this compound. This involves the reaction of a phenoxide (typically generated in situ from phenol and a base) with a propylene-based alkylating agent such as 1-chloro-2-propanol or propylene oxide.[1]

Q2: What is the role of the catalyst in the synthesis using propylene oxide? A2: In the reaction between phenol and propylene oxide, a catalyst is often employed to facilitate the ring-opening of the epoxide. Basic catalysts (e.g., sodium hydroxide) deprotonate the phenol to form the more nucleophilic phenoxide, which then attacks the less sterically hindered carbon of the propylene oxide. Acidic catalysts can also be used, but they may lead to a different regioselectivity and potentially more side products. Solid catalysts, such as Al2O3-MgO/Fe3O4, can also be utilized to promote this reaction.[1]

Q3: How can I monitor the progress of the reaction? A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots of the reaction mixture at regular intervals, you can observe the disappearance of the starting materials (phenol and the alkylating agent) and the appearance of the product spot/peak.

Q4: What are the key safety precautions to consider during this synthesis? A4: Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Propylene oxide is a flammable and volatile substance and should also be handled with care. The bases used, such as sodium hydroxide, are caustic. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of products structurally related to this compound, based on data from patent literature. This data can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Different Bases on Product Yield [2]

No.Acid Binding Agent (Base)Temperature (°C)SolventYield (%)
1Triethylamine78Ethanol55
2NaOH78Ethanol82
3KOH78Ethanol85
4Na2CO378Ethanol41
520% aq. NaOH78Ethanol91

Table 2: Effect of Different Solvents on Product Yield [2]

No.Acid Binding Agent (Base)Temperature (°C)SolventYield (%)
120% aq. NaOH65Methanol78
220% aq. NaOH85Toluene95
320% aq. NaOH75Acetonitrile92

Table 3: Effect of Temperature on Product Yield [2]

No.Temperature (°C)Acid Binding Agent (Base)SolventYield (%)
15020% aq. KOHToluene61
27020% aq. KOHToluene89
39020% aq. KOHToluene93
411020% aq. KOHToluene90

Experimental Protocols

Detailed Methodology for the Williamson Ether Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 1-chloro-2-propanol

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Carefully add sodium hydroxide pellets (1.1 equivalents) to the solution. The mixture may warm up slightly.

  • Formation of Sodium Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.

  • Addition of Alkylating Agent: Slowly add 1-chloro-2-propanol (1.05 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted phenol.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be further purified by vacuum distillation to yield pure this compound.

Mandatory Visualization

Reaction_Pathway phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH - H2O naoh NaOH product This compound phenoxide->product + 1-Chloro-2-propanol chloro_propanol 1-Chloro-2-propanol chloro_propanol->product nacl NaCl product->nacl byproduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start reactants Combine Phenol and NaOH in DMF start->reactants phenoxide Stir to form Sodium Phenoxide reactants->phenoxide add_alkyl_halide Add 1-Chloro-2-propanol phenoxide->add_alkyl_halide reflux Heat and Reflux (4-6h) add_alkyl_halide->reflux workup Aqueous Work-up and Extraction reflux->workup purification Dry and Concentrate workup->purification distillation Vacuum Distillation purification->distillation end Pure this compound distillation->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Purity of Starting Materials and Dryness of Solvent start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Use Fresh/Pure Reagents and Anhydrous Solvent check_reagents->reagents_bad No check_base Incomplete Deprotonation? reagents_ok->check_base reagents_bad->start base_ok Base is Sufficient check_base->base_ok No base_bad Use Stronger/More Base Increase Reaction Time check_base->base_bad Yes check_temp Suboptimal Temperature? base_ok->check_temp base_bad->start temp_ok Temperature is Optimal check_temp->temp_ok No temp_bad Adjust Temperature (Higher for Slow Reaction, Lower for Side Products) check_temp->temp_bad Yes check_impurities Analyze Impurities (TLC/GC) temp_ok->check_impurities temp_bad->start purify Purify by Distillation or Extraction check_impurities->purify end Optimized Synthesis purify->end

Caption: Troubleshooting decision tree for synthesis optimization.

References

Identifying and removing impurities from 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 1-Phenoxy-2-propanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is often a mixture of isomers and can contain byproducts from its synthesis. The most prevalent impurities include:

  • Di(propylene glycol) phenyl ether: This is a significant impurity that can be present at levels up to 7%.[1]

  • 2-Phenoxy-1-propanol: This is a structural isomer of this compound. Commercial products are typically a mixture of these two isomers.[2]

  • Phenol: Residual starting material from the synthesis process.

  • Propylene oxide: Unreacted starting material.

Q2: What analytical methods are suitable for identifying and quantifying impurities in this compound?

A2: Several analytical techniques can be employed for the comprehensive analysis of this compound and its impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is effective for separating this compound from less volatile impurities.[5] Preparative HPLC can be used for purification.[6][7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the main component and identifying impurities by comparing the observed chemical shifts with those of known standards.[2][11][12][13]

Troubleshooting Guides

Identifying Impurities

Issue: Unknown peaks are observed in the GC-MS chromatogram of my this compound sample.

Possible Causes & Solutions:

  • Cause 1: Presence of Isomers. The commercial product is often a mixture of this compound and 2-Phenoxy-1-propanol.

    • Solution: Compare the retention times and mass spectra of your sample with reference standards of both isomers to confirm their presence.

  • Cause 2: Byproducts from Synthesis. Impurities like di(propylene glycol) phenyl ether can form during production.

    • Solution: Analyze the mass spectra of the unknown peaks. The fragmentation pattern can provide clues to the structure of the impurity. For example, the presence of a phenoxy group and repeating propylene glycol units would suggest di(propylene glycol) phenyl ether.

  • Cause 3: Contamination. The sample may have been contaminated during handling or storage.

    • Solution: Review your sample handling procedures. Run a blank solvent injection to rule out contamination from the GC-MS system.

Removing Impurities

Issue: How can I remove di(propylene glycol) phenyl ether from my this compound sample?

Recommended Method: Fractional Distillation

Fractional distillation is an effective method for separating compounds with different boiling points. This compound has a boiling point of approximately 243°C, while di(propylene glycol) phenyl ether has a higher boiling point.

Troubleshooting Fractional Distillation:

  • Problem: Poor separation efficiency.

    • Possible Cause: Insufficient column length or inadequate packing material.

    • Solution: Use a longer distillation column or a column with more efficient packing material (e.g., structured packing or a higher number of theoretical plates) to enhance separation. Maintain a slow and steady distillation rate.

  • Problem: Product contamination in the distillate.

    • Possible Cause: Reflux ratio is too low.

    • Solution: Increase the reflux ratio to improve the purity of the distillate. This will increase the number of vaporization-condensation cycles and enhance separation.

  • Problem: Foaming in the reboiler.

    • Possible Cause: Presence of contaminants or high boiling point impurities.

    • Solution: Ensure the glycol is not contaminated. If necessary, a preliminary purification step like a simple distillation or an aqueous wash might be required.[14]

Issue: How can I separate the this compound and 2-Phenoxy-1-propanol isomers?

Recommended Method: Preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography

The separation of isomers, which often have very similar physical properties, can be challenging and typically requires chromatographic techniques.

Troubleshooting Preparative HPLC/Flash Chromatography:

  • Problem: Co-elution of isomers.

    • Possible Cause: The chosen stationary and mobile phases do not provide sufficient selectivity.

    • Solution:

      • Optimize the mobile phase: Experiment with different solvent systems. For normal-phase chromatography, a non-polar eluent system like a mixture of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased to achieve separation. For reverse-phase HPLC, varying the ratio of water and an organic modifier like acetonitrile or methanol can improve resolution.[15][16]

      • Change the stationary phase: If optimizing the mobile phase is insufficient, consider a different type of column. For HPLC, a column with a different stationary phase chemistry (e.g., phenyl or polar-embedded) might offer the required selectivity.[16] For flash chromatography, exploring different stationary phases can also be beneficial.[15]

  • Problem: Poor peak shape (tailing or fronting).

    • Possible Cause: Column overloading or secondary interactions with the stationary phase.

    • Solution:

      • Reduce sample load: Inject a smaller amount of the sample onto the column.

      • Modify the mobile phase: Adding a small amount of a modifier, such as an acid or a base, can sometimes improve peak shape by minimizing unwanted interactions.

  • Problem: Low recovery of the purified product.

    • Possible Cause: Irreversible adsorption of the compound onto the stationary phase.

    • Solution: Ensure the chosen stationary and mobile phases are compatible with your compound. In some cases, pre-treating the column or using a different stationary phase may be necessary.

Data Presentation

Table 1: Analytical Methods for Impurity Detection in this compound

Analytical MethodPrincipleTypical Application
GC-MS Separation based on volatility and boiling point, followed by mass-based detection and identification.Identification and quantification of volatile and semi-volatile impurities like residual solvents and byproducts.
HPLC Separation based on polarity and interaction with a stationary phase.Quantification of the main component and separation from non-volatile impurities and isomers.
NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Structural confirmation of the main component and identification of unknown impurities.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and with the spectra of known reference standards.

Protocol 2: Purification of this compound by Flash Chromatography
  • TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for this compound should be around 0.25-0.35 for optimal separation.

  • Column Packing:

    • Select a silica gel column of an appropriate size for the amount of sample to be purified.

    • Pack the column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for "dry loading," adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[17]

  • Elution:

    • Start with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[18]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Identification and Removal of Impurities

impurity_workflow cluster_identification Impurity Identification cluster_purification Purification cluster_final_product Final Product start Crude this compound Sample analytical_methods Analytical Characterization (GC-MS, HPLC, NMR) start->analytical_methods impurity_id Identify and Quantify Impurities analytical_methods->impurity_id purification_method Select Purification Method (Distillation, Chromatography) impurity_id->purification_method execute_purification Execute Purification Protocol purification_method->execute_purification analyze_fractions Analyze Fractions for Purity execute_purification->analyze_fractions analyze_fractions->execute_purification Repurify if needed combine_pure Combine Pure Fractions analyze_fractions->combine_pure Purity Met final_analysis Final Purity Analysis combine_pure->final_analysis pure_product Pure this compound final_analysis->pure_product

Caption: Workflow for the identification and removal of impurities from this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Phenoxy-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound (also known as propylene glycol phenyl ether) is a colorless to pale yellow liquid organic compound.[1] It is widely used as a solvent, preservative, and stabilizer in various industries, including pharmaceuticals and cosmetics.[1][2] It is characterized by its excellent solubility in alcohols and numerous organic solvents and is also soluble in water.[1]

Q2: I've seen conflicting data on the aqueous solubility of this compound. What is the correct value?

A2: There are varying figures for the aqueous solubility of this compound in literature. Values of 15.1 g/L and 198 g/L at 20°C have been reported.[3][4] Another source states a solubility of 26 g/kg (approximately 26 g/L) in water.[1] This discrepancy may be due to differences in experimental methods or the grade of the compound used. For precise experimental work, it is advisable to determine the solubility under your specific experimental conditions.

Q3: My this compound solution appears cloudy or has formed a precipitate after being added to an aqueous buffer. What should I do?

A3: Cloudiness or precipitation upon addition to an aqueous medium is a common issue with many organic compounds. This typically occurs when the final concentration of the organic solvent is insufficient to keep the compound dissolved in the now predominantly aqueous environment. To address this, consider the following:

  • Increase the concentration of your stock solution: Preparing a more concentrated stock in an organic solvent allows for the addition of a smaller volume to your aqueous medium, minimizing the disruption of the solvent environment.

  • Employ a co-solvent system: The use of a mixture of solvents can enhance solubility.

  • Gentle heating and sonication: Warming the solution or using a sonicator can help redissolve the precipitate.[2] However, ensure that your compound is stable at elevated temperatures.

  • pH adjustment: If your experimental conditions allow, modifying the pH of the aqueous buffer may improve solubility.

Q4: Can I use this compound as a co-solvent to dissolve other poorly soluble compounds?

A4: Yes, this compound is often used as a co-solvent to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) and other poorly soluble substances.[5] Its ability to dissolve a wide range of organic compounds makes it a valuable tool in formulation development.[5]

Troubleshooting Guide

This guide provides systematic steps to address common solubility problems with this compound.

Issue 1: Difficulty Dissolving this compound in an Aqueous Medium

Symptoms:

  • The solution remains cloudy or hazy.

  • An oily layer forms on the surface or at the bottom of the container.

  • Solid particles are visible.

Troubleshooting Steps:

  • Verify Solvent Compatibility: While this compound is water-soluble, its solubility is limited. For concentrations exceeding its aqueous solubility limit, a co-solvent system is necessary.

  • Employ Mechanical Agitation:

    • Vortexing: Vigorously mix the solution for several minutes.

    • Sonication: Use a bath sonicator to provide energy for dissolution. This is particularly effective for breaking up small particles.

  • Apply Gentle Heat: Warm the solution in a water bath. An increase in temperature often enhances solubility. Always check the compound's stability at higher temperatures to avoid degradation.

  • Adjust the pH: The solubility of phenolic compounds can be influenced by pH.[5] For acidic compounds, increasing the pH can improve solubility, while for basic compounds, a lower pH may be beneficial.[5] Experiment with slight adjustments to your buffer's pH if your protocol allows.

Issue 2: Precipitation of this compound upon Dilution or Temperature Change

Symptoms:

  • A clear solution becomes cloudy or forms a precipitate after being diluted with an aqueous buffer.

  • Crystals form when the solution is stored at a lower temperature (e.g., 4°C).

Troubleshooting Steps:

  • Optimize the Dilution Process:

    • Add the stock solution to the aqueous buffer slowly while continuously stirring or vortexing. This helps to avoid localized high concentrations that can lead to precipitation.

    • Prepare intermediate dilutions in a solvent with intermediate polarity if making a large dilution from a non-polar organic solvent to an aqueous buffer.

  • Maintain Adequate Temperature: If you observe precipitation upon cooling, try to work with and store the solution at a constant, slightly elevated temperature where the compound remains soluble.

  • Increase the Co-solvent Concentration: If precipitation occurs after dilution, the final concentration of the organic co-solvent may be too low. Consider reformulating with a higher percentage of the co-solvent if your experimental system can tolerate it.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water15.1 g/L[3][6][7][8][9]20
Water198 g/L[4]20
Water26 g/kg (~26 g/L)[1]Not Specified
Alcohols (general)Soluble/Miscible[1]Not Specified
AcetoneMiscible[1]Not Specified
Diethyl EtherSoluble[1]Not Specified
ChloroformSoluble[1]Not Specified
GlycerolMiscible[1]Not Specified

Note: The significant variation in reported aqueous solubility highlights the importance of empirical determination for specific applications.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Select an appropriate solvent: Based on the data table and your experimental needs, choose a solvent in which this compound is highly soluble (e.g., ethanol, DMSO).

  • Weigh the this compound: Accurately weigh the desired amount of this compound in a suitable container.

  • Add the solvent: Add the calculated volume of the organic solvent to achieve the target concentration.

  • Dissolve the compound: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming can be applied if necessary, ensuring the container is properly sealed to prevent solvent evaporation.

  • Storage: Store the stock solution in a tightly sealed container at the appropriate temperature, protected from light.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer Using a Co-solvent
  • Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., ethanol or DMSO) as described in Protocol 1.

  • Determine the final desired concentration of this compound and the maximum tolerable concentration of the organic solvent in your experiment.

  • Add the aqueous buffer to a sterile tube.

  • Slowly add the required volume of the concentrated stock solution to the aqueous buffer while vortexing or stirring continuously.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock Concentrated Stock Solution dissolve->stock add_stock Slowly Add Stock to Buffer with Agitation stock->add_stock add_buffer Prepare Aqueous Buffer add_buffer->add_stock observe Observe for Precipitation add_stock->observe working_sol Clear Working Solution observe->working_sol No precipitate Precipitation Occurs observe->precipitate Yes ts_heat Gentle Heat / Sonication precipitate->ts_heat ts_cosolvent Increase Co-solvent % precipitate->ts_cosolvent ts_ph Adjust pH precipitate->ts_ph ts_heat->add_stock ts_cosolvent->add_stock ts_ph->add_stock

Caption: Experimental workflow for preparing solutions of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Potential Solutions solubility_issue Solubility Issue Observed cause1 Concentration > Solubility Limit solubility_issue->cause1 cause2 Incorrect Solvent System solubility_issue->cause2 cause3 Low Temperature solubility_issue->cause3 cause4 Suboptimal pH solubility_issue->cause4 solution1 Decrease Concentration cause1->solution1 solution2 Use Co-solvents (e.g., Ethanol, DMSO) cause2->solution2 solution5 Optimize Dilution Method cause2->solution5 solution3 Apply Gentle Heat / Sonication cause3->solution3 solution4 Adjust pH of Aqueous Medium cause4->solution4

Caption: Logical relationships for troubleshooting solubility issues.

References

Preventing contamination in cell cultures when using 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Phenoxy-2-propanol in Cell Cultures

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing this compound in cell culture applications. This resource provides essential guidance on preventing, identifying, and resolving contamination issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in cell culture?

A1: this compound, also known as propylene glycol phenyl ether, is a glycol ether with bactericidal and preservative properties.[1][2] In a laboratory setting, it can be used as a high-boiling solvent, a fixative, and a bactericidal agent.[1][2] Its primary utility in cell culture is to prevent microbial contamination in reagents or stock solutions, although it is not a standard component of cell culture media. It is also used in cosmetics and soaps as a preservative.[2]

Q2: What are the typical signs of contamination I should look for?

A2: Even when using a preservative, it's crucial to monitor for signs of contamination, which include:

  • Turbidity or Cloudiness: A sudden change in the clarity of the culture medium.

  • pH Shift: A rapid change in the color of the medium's pH indicator (e.g., phenol red turning yellow for acidic, or purple for alkaline).

  • Visible Microorganisms: Observation of swimming or swirling particles (bacteria) or filamentous structures (fungi) under a microscope.

  • Cellular Debris: An unexplained increase in floating debris or a "grainy" appearance to the cell monolayer.

  • Changes in Cell Morphology: Alterations in the typical shape, size, or adherence of your cells.

Q3: Can this compound itself be a source of contamination?

A3: Yes, any reagent added to a cell culture can be a potential source of contamination. It is imperative to ensure that your stock solution of this compound is sterile. This can be achieved by filtering the solution through a 0.22 µm syringe filter before its initial use and before each subsequent addition to your cultures.

Q4: Is this compound toxic to mammalian cells?

A4: Yes, like most preservatives, this compound can exhibit cytotoxicity at higher concentrations. It is moderately toxic by ingestion and skin contact.[1] One study noted that an 8 mM concentration could eliminate neural activity in gastropod neurons, although this effect was reversible after washing.[3] It is critical to determine the optimal, non-toxic working concentration for your specific cell line.

Q5: How do I determine the right concentration of this compound to use?

A5: The ideal concentration is one that effectively inhibits microbial growth without affecting the viability and behavior of your cells. This is typically determined through a dose-response experiment where you test a range of concentrations. You should assess both the antimicrobial efficacy and the cytotoxicity on your specific cell line. A starting point for many preservatives is often below 0.5% (v/v), but this must be empirically determined.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Persistent Contamination Despite Use of this compound 1. The contaminating organism is resistant to this compound. 2. The concentration of this compound is too low. 3. The initial contamination level is too high for the preservative to be effective. 4. The this compound stock is contaminated.1. Identify the contaminant (bacterial or fungal) and consider a different, more specific antimicrobial agent. 2. Perform a dose-response experiment to find a higher, non-toxic, effective concentration. 3. Discard the contaminated culture. Review and reinforce aseptic techniques. 4. Sterilize the stock solution by filtration or obtain a new, sterile stock.
Cell Death or Poor Proliferation 1. The concentration of this compound is too high, causing cytotoxicity. 2. The preservative is interacting with other media components, creating toxic byproducts.1. Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50. Reduce the working concentration. 2. Review the composition of your media and supplements. Consider using a different preservative.
Precipitate Forms in Media After Adding this compound 1. Low solubility of this compound at the used concentration. 2. Interaction with media components, leading to precipitation.1. This compound is soluble in water at 19.8 g/L at 20°C. Ensure your concentration does not exceed its solubility limit in your media at 37°C. 2. Prepare a more dilute stock solution and add it slowly to the media while stirring.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂O₂[4]
Molecular Weight 152.19 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 243 °C
Density 1.064 g/mL at 20 °C
Solubility in Water 19.8 g/L at 20 °C

Table 2: Antimicrobial Activity of a this compound Derivative (SPI009)

Note: Data for a closely related compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), which demonstrates the antimicrobial potential of this chemical class.

OrganismActivityConcentrationReference
P. aeruginosaComplete inhibition of biofilm growth68 µg/mL[5]
S. aureusSignificant (6.4 ± 0.6 log) decrease in biofilm formation68 µg/mL[5]
Various ESKAPE PathogensComplete eradication of 5 of 8 species tested (in combination therapy)34 µg/mL[5]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol uses a standard MTT assay to measure cell viability and determine the cytotoxic concentration of this compound.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sterile this compound (filter-sterilized)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in complete medium. A suggested range is from 0.01% to 1.0% (v/v). Also, prepare a "no-drug" control.

  • Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared dilutions of this compound. Include wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 5 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the "no-drug" control. Plot the viability against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of cell growth). Select a working concentration well below the IC50.

Protocol 2: Sterility Testing of this compound Stock Solution

Materials:

  • Your this compound stock solution

  • Tryptic Soy Broth (TSB) for bacteria detection

  • Sabouraud Dextrose Broth (SDB) for fungi detection

  • Sterile culture tubes

Methodology:

  • In a sterile environment (e.g., a biological safety cabinet), add a small aliquot (e.g., 100 µL) of your this compound stock solution to a tube containing 5 mL of TSB.

  • Add another 100 µL aliquot of your stock solution to a tube containing 5 mL of SDB.

  • Incubate the TSB tube at 37°C for 3-5 days.

  • Incubate the SDB tube at 25-30°C for 5-7 days.

  • Observe the tubes daily for any signs of turbidity (cloudiness), which would indicate microbial growth. If the broths remain clear, your stock solution is likely sterile.

Visualizations

Contamination_Troubleshooting_Workflow start Contamination Suspected in Culture (with this compound) microscopy Microscopic Examination start->microscopy signs Observe for: - Turbidity - pH Shift - Cell Death start->signs is_contaminated Contamination Confirmed? microscopy->is_contaminated signs->is_contaminated discard Discard Contaminated Culture & Decontaminate Workspace is_contaminated->discard Yes end_good Continue Experiment with Close Monitoring is_contaminated->end_good No review_aseptic Review Aseptic Technique discard->review_aseptic check_stock Check Sterility of This compound Stock (Protocol 2) review_aseptic->check_stock stock_contaminated Stock Contaminated? check_stock->stock_contaminated new_stock Prepare/Obtain New, Sterile Stock stock_contaminated->new_stock Yes check_conc Review this compound Concentration stock_contaminated->check_conc No end_bad Problem Resolved new_stock->end_bad conc_issue Concentration Issue? check_conc->conc_issue optimize_conc Determine Optimal Concentration (Protocol 1) conc_issue->optimize_conc Yes, or Unknown conc_issue->end_bad No, Concentration is Optimal optimize_conc->end_bad

Caption: Troubleshooting workflow for contamination in cell cultures.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells 1. Seed cells in 96-well plate incubate_24h 2. Incubate for 24h seed_cells->incubate_24h prep_dilutions 3. Prepare this compound dilutions incubate_24h->prep_dilutions treat_cells 4. Treat cells with dilutions prep_dilutions->treat_cells incubate_exp 5. Incubate for 24-72h treat_cells->incubate_exp add_mtt 6. Add MTT reagent incubate_exp->add_mtt incubate_mtt 7. Incubate for 3-4h add_mtt->incubate_mtt add_dmso 8. Add DMSO to dissolve formazan incubate_mtt->add_dmso read_plate 9. Read absorbance at 570nm add_dmso->read_plate calc_viability 10. Calculate % Viability read_plate->calc_viability determine_ic50 11. Determine IC50 & Optimal Conc. calc_viability->determine_ic50 Antimicrobial_Mechanism cluster_agent Antimicrobial Agent cluster_cell Microbial Cell cluster_effects Effects agent Phenolic Compounds (e.g., this compound) membrane Cell Membrane agent->membrane Disrupts Integrity lysis Cell Lysis membrane->lysis efflux Ion Efflux (e.g., K+) membrane->efflux fluidity Increased Fluidity membrane->fluidity death Cell Death lysis->death efflux->death fluidity->death

References

Best practices for storing and handling 1-Phenoxy-2-propanol to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling 1-Phenoxy-2-propanol to maintain its purity. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term purity and stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1] The container should be tightly sealed to prevent contamination from moisture and air.[1] Storing under an inert atmosphere, such as nitrogen, is also recommended to minimize oxidation.

Q2: What type of container is recommended for storing this compound?

A2: Recommended container materials include carbon steel, stainless steel, and phenolic-lined steel drums. It is crucial to avoid storing this compound in containers made of aluminum, copper, galvanized iron, or galvanized steel, as these materials can cause degradation of the product.

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[2] Contact with these substances should be avoided to prevent potentially hazardous reactions and degradation of the product.

Q4: Does this compound have a defined shelf life?

A4: While this compound is a stable compound under proper storage conditions, a specific shelf life is often not provided by manufacturers without a retest date on the Certificate of Analysis.[3][4] It is recommended to monitor the purity of the substance periodically, especially if it has been stored for an extended period or if the container has been opened multiple times.

Q5: Can this compound form peroxides?

Troubleshooting Guide

Problem: I suspect my this compound is contaminated. What should I do?

  • Symptom: The liquid appears discolored (yellowish), cloudy, or contains visible particles.

  • Possible Cause: Degradation of the product due to improper storage (exposure to light, heat, or air) or reaction with the container material.

  • Solution: Do not use the product if you observe any of these changes. It is recommended to test the purity of the material using a suitable analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If significant impurities are detected, the product should be disposed of according to your institution's hazardous waste guidelines.

Problem: I am concerned about the presence of peroxides in my long-stored this compound.

  • Symptom: The material has been stored for over a year, the container has been opened multiple times, or you observe crystalline solids around the cap or in the liquid.

  • Possible Cause: Formation of unstable peroxides due to exposure to atmospheric oxygen.

  • Solution: Do not attempt to open or move a container with visible crystals , as peroxides can be shock-sensitive and explosive.[5] Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal. For liquids without visible crystals but where peroxide formation is suspected, you can perform a qualitative or semi-quantitative peroxide test.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool (ideally <15°C), avoid freezingMinimizes degradation kinetics.[1]
Light Store in the dark (amber glass or opaque containers)Prevents photo-degradation.
Atmosphere Tightly sealed container, preferably under inert gas (e.g., Nitrogen)Minimizes oxidation and peroxide formation.[1]
Container Material Carbon steel, stainless steel, phenolic-lined steelEnsures compatibility and prevents leaching or reaction.

Table 2: Incompatible Materials with this compound

Incompatible MaterialPotential Hazard
Strong Oxidizing Agents Risk of fire and explosion.
Strong Acids Can catalyze degradation reactions.
Strong Bases Can catalyze degradation reactions.
Aluminum, Copper, Galvanized Steel Can cause product degradation.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or equivalent, is suitable for separating this compound from potential impurities.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 240°C.

    • Final Hold: Hold at 240°C for 5 minutes.

  • Detector:

    • FID Temperature: 260°C

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., isopropanol).

    • Prepare the sample solution by diluting the this compound to be tested in the same solvent.

    • Inject the standard solution to determine the retention time and response factor of this compound.

    • Inject the sample solution.

    • Calculate the purity by comparing the peak area of this compound in the sample to the total peak area of all components in the chromatogram (area percent method) or by using the response factor from the standard (external standard method).

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for purity analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). Phosphoric acid can be added to the aqueous phase to a final concentration of 0.1% to improve peak shape.

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution by diluting the this compound to be tested in the mobile phase.

    • Inject the standard solution to determine the retention time and response.

    • Inject the sample solution.

    • Calculate the purity by comparing the peak area of this compound in the sample to that of the standard.

Protocol 3: Semi-Quantitative Peroxide Test

This protocol provides a simple method to detect the presence of peroxides.

  • Materials: Potassium iodide (KI), glacial acetic acid, and the this compound sample. Commercially available peroxide test strips are also a convenient option.

  • Procedure using KI:

    • In a clean, dry test tube, add 1 mL of the this compound sample.

    • Add 1 mL of glacial acetic acid.

    • Add a few crystals of potassium iodide.

    • Shake the mixture.

    • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • Procedure using Test Strips: Follow the manufacturer's instructions. Typically, this involves dipping the test strip into the sample and comparing the resulting color to a chart to estimate the peroxide concentration.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Suspected this compound Contamination start Suspicion of Contamination visual_inspection Visual Inspection: - Discoloration? - Cloudiness? - Particulates? start->visual_inspection peroxide_check Peroxide Concern? (Long storage, multiple openings) visual_inspection->peroxide_check No visible issues dispose Dispose of Material Safely visual_inspection->dispose Visible issues purity_analysis Perform Purity Analysis (GC or HPLC) peroxide_check->purity_analysis No peroxide_test Perform Peroxide Test peroxide_check->peroxide_test Yes results Evaluate Results purity_analysis->results peroxide_test->purity_analysis Negative peroxide_test->dispose Positive pass Purity Acceptable results->pass Meets Specification fail Purity Unacceptable results->fail Fails Specification fail->dispose

Caption: Troubleshooting workflow for suspected contamination.

DegradationPathway Potential Degradation Pathway of this compound start This compound oxidation Oxidation (Air, Light, Heat) start->oxidation peroxide Hydroperoxide Intermediate oxidation->peroxide decomposition Decomposition peroxide->decomposition products Degradation Products: - Aldehydes - Ketones - Organic Acids decomposition->products

Caption: Potential degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for 1-Phenoxy-2-propanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1-Phenoxy-2-propanol with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs, with a focus on method validation parameters as per industry standards.

Introduction to this compound Analysis

This compound is a glycol ether widely used as a preservative in cosmetics, pharmaceuticals, and various industrial applications. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose; however, other methods like Gas Chromatography (GC) also offer viable alternatives. This guide presents a detailed comparison of these methods, supported by experimental data from published studies.

Quantitative Data Summary

The performance of different analytical methods can be effectively evaluated by comparing their validation parameters. The following tables summarize the key quantitative data for HPLC and a representative Gas Chromatography-Flame Ionization Detection (GC-FID) method.

Table 1: HPLC Method Validation Data for this compound
Validation ParameterHPLC Method 1 (Reversed-Phase)
Linearity Range Data not explicitly available
Correlation Coefficient (r²) Confirmed to be linear
Accuracy (% Recovery) Data not explicitly available
Precision (RSD%) Repeatability: <4%
Reproducibility: <7%
Limit of Detection (LOD) Data not explicitly available
Limit of Quantification (LOQ) Data not explicitly available

Note: The data for HPLC Method 1 is based on a validation study for the analysis of this compound in cosmetic products. While the study confirms linearity and provides precision data, the exact values for linearity range, correlation coefficient, accuracy, LOD, and LOQ were not detailed in the available literature.

Table 2: Alternative Method Validation Data - Gas Chromatography (GC)
Validation ParameterGC-FID Method (for 2-propanol)
Linearity Range 2.8 - 110.7 µg/mL
Correlation Coefficient (r²) 0.99981
Accuracy (% Recovery) 90.2% - 93.7%
Precision (RSD%) 0.12% (for retention time)
Limit of Detection (LOD) 1.1 µg/mL
Limit of Quantification (LOQ) 2.8 µg/mL

Note: The data presented for the GC-FID method is for the analysis of 2-propanol and serves as a representative example of the performance of a validated GC method. This data is provided to illustrate the typical validation parameters achievable with this technique.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental protocols for the referenced HPLC and GC-FID methods.

HPLC Method for this compound

This method is suitable for the quantification of this compound in cosmetic formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. Phosphoric acid can be added to adjust the pH. For Mass Spectrometry (MS) compatible methods, formic acid is used instead of phosphoric acid.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 268 nm.

  • Sample Preparation: Samples are typically diluted with a suitable solvent, such as methanol, and filtered through a 0.45 µm filter before injection.

Gas Chromatography (GC-FID) Method

This method is presented as a representative example for the analysis of a related small alcohol and can be adapted for this compound.

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-FFAP capillary column (30 m x 0.320 mm, 1.0 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 4.9 mL/min.

  • Injector Temperature: 200°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, then ramped to 220°C at a rate of 20°C/min, and held for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

  • Sample Preparation: Samples are diluted in a suitable solvent, such as water.

Methodology and Workflow Visualization

Visualizing the experimental and logical workflows can aid in understanding the analytical processes. The following diagrams were created using the DOT language.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_System HPLC Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Final_Report Final Validation Report Linearity->Final_Report Accuracy->Final_Report Precision->Final_Report Specificity->Final_Report LOD_LOQ->Final_Report

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_hplc HPLC Method cluster_gc GC Method HPLC_Sample Sample in Liquid Phase HPLC_Sep Separation in Column (Liquid Mobile Phase) HPLC_Sample->HPLC_Sep HPLC_Det UV/Vis or MS Detection HPLC_Sep->HPLC_Det HPLC_Result Chromatogram HPLC_Det->HPLC_Result GC_Sample Volatilized Sample GC_Sep Separation in Column (Gas Mobile Phase) GC_Sample->GC_Sep GC_Det FID or MS Detection GC_Sep->GC_Det GC_Result Chromatogram GC_Det->GC_Result Analyte This compound Analyte->HPLC_Sample Dissolution Analyte->GC_Sample Vaporization

Caption: Logical Comparison of HPLC and GC Methods.

Conclusion

Both HPLC and GC are powerful techniques for the quantification of this compound. The choice between the methods depends on several factors including the sample matrix, the required sensitivity, and the availability of instrumentation.

  • HPLC is a versatile and robust method, particularly for routine quality control of cosmetic and pharmaceutical formulations. It offers high precision and can be readily automated. The main limitation from the reviewed literature is the lack of a comprehensive public dataset of all validation parameters in a single report.

  • GC-FID is a highly sensitive and specific method, especially suitable for the analysis of volatile and semi-volatile compounds. The representative data for a related analyte suggests that a validated GC method for this compound would likely provide excellent linearity, accuracy, and low detection limits. The primary consideration for GC is the need for the analyte to be volatile or to be derivatized to a volatile form.

For researchers and drug development professionals, the selection of an analytical method should be based on a thorough evaluation of the specific requirements of their study. The information and data presented in this guide provide a solid foundation for making an informed decision. It is always recommended to perform a full method validation in the target matrix to ensure the reliability of the obtained results.

References

A Comparative Analysis of Preservative Efficacy: 1-Phenoxy-2-propanol Versus Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of pharmaceuticals and cosmetics, the choice of a preservative system is critical to ensure product safety and stability. This guide provides an objective comparison of the preservative efficacy of 1-Phenoxy-2-propanol against the widely used parabens. This analysis is supported by a review of available experimental data on their antimicrobial activity and mechanisms of action.

Executive Summary

This compound, a glycol ether, and parabens, which are esters of p-hydroxybenzoic acid, are both effective antimicrobial preservatives. This compound is often used in combination with other preservatives to achieve broad-spectrum protection.[1] Parabens, with their long history of use, offer a range of options (methyl, ethyl, propyl, butylparaben) where antimicrobial activity generally increases with the length of the alkyl chain.[2][3] Propylparaben, for instance, is often more effective against many microorganisms, particularly fungi and molds, compared to methylparaben.[2][3] Conversely, methylparaben can be more effective against certain Gram-negative bacteria.[4] The selection between these preservatives, or their combination, depends on the specific requirements of the formulation, including the target microorganisms and the product's chemical properties.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and various parabens against common microorganisms. It is important to note that this data is compiled from multiple sources, and direct comparison should be made with caution due to potential variations in experimental methodologies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismConcentration (%)Efficacy
A. brasiliensis< 1.0Effective
P. aeruginosa< 1.0Effective

Data compiled from a study screening various preservatives. The exact MIC is not specified beyond being less than or equal to 1.0 wt%.[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Various Parabens

MicroorganismMethylparaben (%)Propylparaben (%)Butylparaben (%)
Staphylococcus aureus>0.05--
Escherichia coli---
Pseudomonas aeruginosa0.8--
Candida albicans0.05--
Aspergillus brasiliensis0.1--

Data for methylparaben compiled from various sources.[6] The efficacy of parabens generally increases with the length of the alkyl chain, with butylparaben being the most potent.[7] A study on a baby shampoo formulation found that a combination of 0.1% isothiazolinone and 0.1% of a paraben-containing preservative (Sepicide HB) was effective in inhibiting microbial growth.[8]

Table 3: Preservative Challenge Test Results (Log Reduction) for Parabens

MicroorganismPreservative SystemDay 7Day 14Day 28
Various0.2% MethylparabenRemarkable log reductionContinued declineContinued decline
Various0.2% Methylparaben + 0.02% PropylparabenRemarkable log reductionContinued declineContinued decline

Results from a study on kaolin suspension, indicating significant antimicrobial activity.[9] Note: "Remarkable log reduction" was the terminology used in the source; specific numerical values were not provided.

Experimental Protocols

The evaluation of preservative efficacy is typically conducted using standardized challenge tests, such as the USP <51> Antimicrobial Effectiveness Test or the European Pharmacopoeia (Ph. Eur.) 5.1.3 Efficacy of Antimicrobial Preservation.

USP <51> Antimicrobial Effectiveness Test

This test evaluates the effectiveness of a preservative system by challenging the product with a specified number of microorganisms.

1. Preparation of Inoculum:

  • Standardized cultures of Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), and Staphylococcus aureus (ATCC 6538) are used.

  • The microorganisms are harvested and suspended in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

2. Inoculation of Product:

  • The product is inoculated with one of the test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • The volume of the inoculum should not exceed 1% of the total volume of the product.

  • Separate containers are used for each microorganism.

3. Incubation and Sampling:

  • The inoculated product is incubated at 20-25°C.

  • Samples are withdrawn at specified intervals (typically 7, 14, and 28 days).

4. Enumeration:

  • The number of viable microorganisms in the samples is determined by plate count.

  • Any residual antimicrobial activity from the preservative is neutralized to allow for accurate counting.

5. Acceptance Criteria:

  • The log reduction in the number of viable microorganisms from the initial inoculum is calculated. The criteria for passing vary depending on the product category. For example, for certain products, bacteria must show at least a 1.0 log reduction by day 7, at least a 3.0 log reduction by day 14, and no increase from day 14 to day 28. For yeast and molds, there should be no increase from the initial count at 7, 14, and 28 days.

European Pharmacopoeia (Ph. Eur.) 5.1.3 Efficacy of Antimicrobial Preservation

The Ph. Eur. challenge test is similar in principle to the USP <51> test but has some differences in the acceptance criteria, which are generally more stringent.

1. Inoculum Preparation and Inoculation: The initial steps are broadly similar to the USP <51> method, with the product being challenged with a high concentration of specified microorganisms.

2. Incubation and Sampling: Samples are withdrawn at defined intervals, which may include earlier time points such as 6 and 24 hours, in addition to 7, 14, and 28 days.

3. Acceptance Criteria (Criteria A - most stringent):

  • Bacteria: A log reduction of at least 2 after 6 hours, at least 3 after 24 hours, and no recovery after 28 days.

  • Fungi: A log reduction of at least 2 after 7 days, and no increase thereafter.

Mandatory Visualization

Mechanism of Action of this compound

This compound primarily exerts its antimicrobial effect by disrupting the microbial cell membrane. Its hydrophobic nature allows it to integrate into the lipid bilayer, leading to increased permeability and leakage of essential cellular components.

G cluster_membrane Microbial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid PPO This compound Integration Integration into Lipid Bilayer PPO->Integration cluster_membrane cluster_membrane Integration->cluster_membrane Permeability Increased Membrane Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Death Cell Death Leakage->Death cluster_membrane->Permeability G cluster_cell Microbial Cell Parabens Parabens Disruption Disruption of Membrane Transport Parabens->Disruption Inhibition_Synth Inhibition of Synthesis Parabens->Inhibition_Synth Inhibition_Enzyme Inhibition of Enzyme Activity Parabens->Inhibition_Enzyme Membrane Cell Membrane Cell_Death Cell Death Membrane->Cell_Death DNA_RNA DNA/RNA Synthesis DNA_RNA->Cell_Death Enzymes Key Enzymes (e.g., ATPases) Enzymes->Cell_Death Disruption->Membrane Inhibition_Synth->DNA_RNA Inhibition_Enzyme->Enzymes G start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculate Inoculate Product Sample prep_inoculum->inoculate incubate Incubate at Controlled Temperature inoculate->incubate sampling Sample at Intervals (e.g., 0, 7, 14, 28 days) incubate->sampling sampling->incubate Continue Incubation enumerate Enumerate Viable Microorganisms sampling->enumerate analyze Analyze Data (Log Reduction) enumerate->analyze end End analyze->end

References

Comparative analysis of the anesthetic effects of 1-Phenoxy-2-propanol and magnesium chloride on gastropods

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The selection of an appropriate anesthetic is a critical step in experimental protocols involving gastropods, ensuring both ethical treatment and the integrity of physiological data. This guide provides a comparative analysis of two commonly used anesthetic agents: 1-Phenoxy-2-propanol (PP) and magnesium chloride (MgCl₂). The information presented is intended to assist researchers in making informed decisions based on the specific requirements of their studies.

Comparative Performance Analysis

The efficacy of an anesthetic is determined by several key factors, including the speed of induction, the duration of the anesthetic state, the recovery time, and the survival rate of the animals post-procedure. The following table summarizes the available quantitative data for this compound and magnesium chloride in various gastropod species.

ParameterThis compound (PP)Magnesium Chloride (MgCl₂)SpeciesReference
Concentration 8 mM4%Hermissenda crassicornis, Littoraria angulifera[1],[2]
0.125%7%Lymnaea stagnalis, Littoraria angulifera[3],[2]
10%Littoraria angulifera[2]
Induction Time ~30 minutes (neural activity reduction)2 hours (20% anesthetized)Hermissenda crassicornis, Littoraria angulifera[1],[2]
1-2 hours (full anesthesia)2 hours (95% anesthetized)General gastropods, Littoraria angulifera[3],[2]
1 hour (100% anesthetized)Littoraria angulifera[2]
Recovery Time ~45 minutes (neural activity)30 minutesHermissenda crassicornis, Littoraria angulifera[1],[2]
Full behavioral recoveryFull recoveryTritonia diomedea, Littoraria angulifera[4],[2]
Mortality Rate Low toxicity, increased survival post-surgeryNo mortality observed over 15 daysTritonia diomedea, Littoraria angulifera[4],[2]
Mechanism of Action Eliminates action potentialsBlocks calcium channels, muscle relaxantGeneral, Bivalves[1],[5],[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on published studies and provide a framework for the application of each anesthetic.

This compound (PP) Anesthesia Protocol

This protocol is adapted from studies on Hermissenda crassicornis and Lymnaea stagnalis.[1][3]

  • Preparation of Anesthetic Solution: Prepare an 8 mM solution of this compound in the appropriate saline solution for the gastropod species (e.g., artificial seawater or Lymnaea saline). For a 0.125% solution, dissolve 125 µL of this compound in 100 mL of saline.[3] Ensure the solution is well-mixed.

  • Induction: Place the gastropod in a bath containing the PP solution. The volume of the bath should be sufficient to fully immerse the animal.

  • Monitoring Anesthesia: The depth of anesthesia can be assessed by observing the reduction and eventual cessation of behavioral activity and muscular contractions.[1] For neurophysiological studies, the elimination of action potentials can be monitored through intracellular recordings. A minimal retraction response to manual stimulation of the tentacles and foot can also be used to determine the duration of anesthesia.[3]

  • Experimental Procedure: Once the desired level of anesthesia is achieved, the experimental procedure (e.g., dissection, surgery, tissue fixation) can be performed.

  • Recovery: After the procedure, transfer the animal to a recovery tank with fresh, aerated saline. Monitor for the return of normal behavioral and physiological functions. Full behavioral recovery is expected.[4]

Magnesium Chloride (MgCl₂) Anesthesia Protocol

This protocol is based on a study conducted on Littoraria angulifera.[2]

  • Preparation of Anesthetic Solution: Prepare a 10% (w/v) solution of magnesium chloride in distilled water. Lower concentrations of 4% and 7% can also be used, but result in longer induction times and a lower percentage of anesthetized animals.[2]

  • Induction: Immerse the gastropods in the MgCl₂ solution. Observations for the level of anesthesia should be made periodically (e.g., every 30 minutes).[2]

  • Monitoring Anesthesia: Anesthesia is assessed based on the relaxation of the soft parts, the opening of the operculum, and the absence of a response to mechanical stimuli.[2]

  • Experimental Procedure: Once the animal is fully anesthetized, the intended procedure can be carried out.

  • Recovery: Transfer the gastropod to a container with fresh seawater for recovery. The recovery period is typically around 30 minutes.[2]

  • Post-Procedure Observation: It is recommended to observe the animals for an extended period (e.g., 15 days) to assess long-term survival and any behavioral side effects.[2]

Visualizing Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the proposed signaling pathway for each anesthetic and a general experimental workflow.

Anesthetic_Workflow cluster_prep Preparation cluster_induction Induction cluster_procedure Procedure cluster_recovery Recovery A Prepare Anesthetic Solution B Immerse Gastropod A->B C Monitor Anesthetic Depth B->C D Perform Experiment C->D Anesthetized E Transfer to Fresh Saline D->E F Monitor Recovery E->F

General experimental workflow for gastropod anesthesia.

Signaling_Pathways cluster_PP This compound cluster_MgCl2 Magnesium Chloride PP This compound Neuron Neuron PP->Neuron AP Action Potential Generation Effect_PP Anesthesia (Cessation of Neural Activity) Neuron->Effect_PP Inhibits MgCl2 Magnesium Chloride CaChannel Voltage-gated Ca²⁺ Channel MgCl2->CaChannel Blocks Presynaptic Presynaptic Terminal Neurotransmitter Neurotransmitter Release CaChannel->Neurotransmitter triggers Muscle Muscle Cell Neurotransmitter->Muscle Contraction Contraction Muscle->Contraction Effect_MgCl2 Anesthesia (Muscle Relaxation)

Proposed anesthetic mechanisms of action.

Conclusion

Both this compound and magnesium chloride are effective anesthetics for gastropods, but they exhibit different characteristics that make them suitable for different applications.

This compound appears to be a potent anesthetic that directly affects neural activity, leading to a rapid reduction in action potentials.[1] It has been shown to have low toxicity and promotes higher survival rates after surgical procedures.[4] Its biodegradability is an additional advantage.[4]

Magnesium chloride acts primarily as a muscle relaxant by blocking calcium channels, which is effective for procedures requiring the animal to be in a relaxed state.[5][6] While induction times can be longer compared to the neural effects of PP, it is a reliable and cost-effective option that has been shown to have no long-term effects on survival or behavior at effective concentrations.[2]

The choice between these two agents will depend on the specific needs of the experiment. For neurophysiological studies where rapid and complete cessation of neural activity is paramount, this compound may be the preferred choice. For procedures requiring muscle relaxation and where a longer induction time is acceptable, magnesium chloride presents a viable and well-documented alternative. Researchers are encouraged to conduct pilot studies to determine the optimal anesthetic concentration and exposure time for their specific gastropod species and experimental conditions.

References

Cross-validation of analytical methods for 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Phenoxy-2-propanol

This guide provides a comprehensive comparison of the primary analytical methods for the quantification of this compound, a compound widely used as a preservative, solvent, and stabilizer in various industries. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based on their performance characteristics, supported by available experimental data and established analytical principles. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound.

Introduction to Analytical Method Validation

The validation of analytical methods is a critical process in quality control and drug development, ensuring that a specific method will consistently produce results that accurately reflect the quality characteristics of the analyte. Cross-validation, the process of comparing the results from two or more different analytical methods, provides a higher degree of assurance in the accuracy and reliability of the data. This guide focuses on the cross-validation of HPLC and GC methods for the analysis of this compound.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the desired throughput. The following table summarizes the typical performance characteristics of HPLC and GC for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18 or other reversed-phase columns.[1]Fused silica capillary columns with a variety of stationary phases (e.g., Supelco CO Wax).[2]
Typical Mobile Phase Acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[1]Inert carrier gas such as Helium.[2]
Detection UV-Vis Detector (e.g., 254 nm).Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Linearity (r²) Typically ≥ 0.999.Typically ≥ 0.999.
Accuracy (% Recovery) Typically 98-102%.Typically 98-102%.
Precision (RSD) Repeatability < 4%, Reproducibility < 7% (as reported for a similar cosmetic matrix).Generally < 5%.
Limit of Detection (LOD) Dependent on detector and sample matrix.Generally lower than HPLC for volatile compounds.
Sample Preparation Simple dissolution in the mobile phase.May require derivatization for less volatile compounds, but this compound is amenable to direct injection.
Analysis Time Can be optimized for fast analysis with UPLC systems.[1]Typically longer run times due to temperature programming.[2]

Experimental Protocols

To ensure consistency and comparability of results during a cross-validation study, detailed and standardized experimental protocols are essential.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in various sample matrices.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: Newcrom R1 HPLC column or equivalent C18 reversed-phase column.[1]

  • Mobile Phase: A mixture of acetonitrile and water, with a small percentage of phosphoric acid (for non-MS applications) or formic acid (for MS-compatible applications).[1]

  • Flow Rate: 1.0 mL/min (typical).

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.

Gas Chromatography (GC-FID) Method

This method provides an alternative for the analysis of this compound, particularly for assessing purity and volatile impurities.

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Supelco CO Wax capillary column (60 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 40 °C (hold for 5 minutes), ramp at 4 °C/min to 75 °C, then ramp at 5 °C/min to 250 °C (hold for 10 minutes).[2]

  • Injection Mode: Split.

  • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a suitable solvent (e.g., methanol or isopropanol).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.

Mandatory Visualization

The following diagrams illustrate the workflow for the cross-validation of analytical methods and the logical relationship between the key validation parameters.

CrossValidationWorkflow start Define Analytical Requirement method_dev Develop Primary Method (e.g., HPLC) start->method_dev method_dev_secondary Develop Secondary Method (e.g., GC) start->method_dev_secondary method_val_primary Validate Primary Method method_dev->method_val_primary sample_analysis Analyze Same Samples by Both Methods method_val_primary->sample_analysis method_val_secondary Validate Secondary Method method_dev_secondary->method_val_secondary method_val_secondary->sample_analysis data_comparison Compare Results sample_analysis->data_comparison conclusion Conclusion on Method Equivalence/Bias data_comparison->conclusion

Caption: Workflow for the cross-validation of analytical methods.

ValidationParameters MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantitation MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

Both HPLC and GC are suitable methods for the analysis of this compound. HPLC is often preferred for routine quality control in liquid formulations due to its simplicity in sample preparation and potential for high throughput. GC, on the other hand, offers excellent resolution for volatile compounds and can be a powerful tool for purity testing and identifying volatile impurities.

A comprehensive cross-validation strategy, employing both HPLC and GC, is highly recommended to ensure the accuracy and reliability of quantification data for this compound. The concordance of results between these two orthogonal techniques provides a high degree of confidence in the analytical data, which is essential for regulatory submissions and ensuring product quality.

References

A Comparative Guide to the Synthesis of 1-Phenoxy-2-propanol: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. 1-Phenoxy-2-propanol, a versatile solvent and key building block in the pharmaceutical and cosmetic industries, can be synthesized through various routes. This guide provides an objective comparison of the two primary methods: the direct reaction of propylene oxide with phenol and the Williamson ether synthesis, supported by available experimental data and detailed protocols.

At a Glance: Performance Comparison

Two principal routes for the synthesis of this compound are prevalent in chemical manufacturing: the catalytic addition of phenol to propylene oxide and the Williamson ether synthesis. The choice between these methods often depends on factors such as desired purity, reaction conditions, and cost-effectiveness.

Performance MetricPropylene Oxide RouteWilliamson Ether Synthesis
Typical Yield High (specific data not available)50-95% (general lab synthesis)[1]
Purity High purity achievableHigh purity achievable
Reaction Conditions Requires a catalyst (e.g., Al2O3-MgO/Fe3O4)[2][3]Requires a strong base (e.g., NaOH, KOH)[2]
Key Reactants Phenol, Propylene Oxide[2][3]Phenol, Propylene Halide (e.g., 1-chloro-2-propanol)[2]
Byproducts Isomeric impurities can be a concern[4]Salts (e.g., NaCl)

Synthesis Route 1: Reaction of Propylene Oxide with Phenol

This method involves the direct ring-opening reaction of propylene oxide with phenol. The reaction is typically catalyzed to enhance efficiency and selectivity.

Reaction Pathway

The synthesis proceeds via the nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring of propylene oxide. The use of a catalyst is crucial to facilitate this reaction under controlled conditions.[2][3]

G phenol Phenol intermediate Intermediate Complex phenol->intermediate propylene_oxide Propylene Oxide propylene_oxide->intermediate catalyst Catalyst (e.g., Al2O3-MgO/Fe3O4) catalyst->intermediate product This compound intermediate->product

Propylene Oxide Route Pathway
Experimental Protocol

While specific industrial protocols are proprietary, a general laboratory procedure can be outlined as follows:

  • Catalyst Preparation: An Al2O3-MgO/Fe3O4 catalyst is prepared and activated.[2][3]

  • Reaction Setup: A reaction vessel is charged with phenol and the catalyst.

  • Reactant Addition: Propylene oxide is slowly added to the mixture under controlled temperature and pressure.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of reactants.

  • Purification: Upon completion, the catalyst is filtered off. The crude product is then purified by distillation to remove unreacted starting materials and any byproducts.[2]

Performance Characteristics

This route is often favored for its atom economy, as it directly combines the two main reactants. However, the regioselectivity of the epoxide ring-opening can be a challenge, potentially leading to the formation of the isomeric byproduct, 2-phenoxy-1-propanol. The choice of catalyst and reaction conditions plays a critical role in maximizing the yield of the desired this compound isomer.

Synthesis Route 2: Williamson Ether Synthesis

A classic and versatile method for preparing ethers, the Williamson synthesis, in this case, involves the reaction of a phenoxide salt with a suitable propylene-based alkylating agent.[2]

Reaction Pathway

This synthesis is a bimolecular nucleophilic substitution (SN2) reaction. Phenol is first deprotonated by a strong base to form the highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of a propylene halide, displacing the halide and forming the ether linkage.

G phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide base Strong Base (e.g., NaOH) base->phenoxide product This compound phenoxide->product propylene_halide Propylene Halide (e.g., 1-chloro-2-propanol) propylene_halide->product salt Salt Byproduct (e.g., NaCl)

Williamson Ether Synthesis Pathway
Experimental Protocol

A typical laboratory procedure for the Williamson ether synthesis of this compound is as follows:

  • Phenoxide Formation: Phenol is dissolved in a suitable solvent, and a strong base, such as sodium hydroxide or potassium hydroxide, is added to form the sodium or potassium phenoxide salt.[2]

  • Alkylation: 1-chloro-2-propanol is then added to the reaction mixture. The mixture is heated to allow the SN2 reaction to proceed.

  • Reaction Monitoring: The progress of the reaction can be followed using thin-layer chromatography (TLC) or GC.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the salt byproduct is removed by filtration or washing with water. The organic product is then extracted and purified, typically by distillation.

Performance Characteristics

The Williamson ether synthesis is a reliable and well-understood method. The yield can be quite high, often in the range of 50-95% for laboratory-scale syntheses.[1] A key advantage is the high regioselectivity, as the ether linkage is formed at a defined position. However, the overall atom economy is lower than the propylene oxide route due to the formation of a salt byproduct. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.[5]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis start Reactants reaction Reaction start->reaction workup Workup & Purification reaction->workup end_synthesis Crude Product workup->end_synthesis gc Gas Chromatography (GC) (Purity) end_synthesis->gc nmr NMR Spectroscopy (Structure Confirmation) gc->nmr ir IR Spectroscopy (Functional Groups) nmr->ir ms Mass Spectrometry (Molecular Weight) ir->ms

General Experimental Workflow

Conclusion

Both the reaction of propylene oxide with phenol and the Williamson ether synthesis are viable methods for producing this compound. The propylene oxide route offers better atom economy but may present challenges in controlling regioselectivity. The Williamson ether synthesis, while generating a salt byproduct, provides high regioselectivity and is a robust and well-established method. The selection of the optimal synthesis route will depend on the specific requirements of the application, including purity standards, cost considerations, and the scale of production. Further research into catalyst development for the propylene oxide route may enhance its selectivity and make it an even more attractive option in the future.

References

A Comparative Analysis of In Vitro Skin Permeation: 1-Phenoxy-2-propanol Versus Other Common Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro skin permeation of 1-Phenoxy-2-propanol against other widely used preservatives in the cosmetic and pharmaceutical industries. The information presented is based on available experimental data to assist in the selection and risk assessment of these ingredients in topical formulations.

Executive Summary

Understanding the skin permeation profile of preservatives is crucial for evaluating their safety and efficacy. Excessive penetration can lead to systemic exposure and potential toxicity, while insufficient penetration might compromise the preservative's function within the formulation and on the skin's surface. This guide synthesizes in vitro data for this compound and other common preservatives, such as parabens, to facilitate a comparative assessment.

Comparative Permeation Data

The following table summarizes key in vitro skin permeation parameters for this compound and select parabens. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, this data is compiled from different sources and should be interpreted with consideration of the varying methodologies.

PreservativeFormulationPermeation Rate (Flux)Lag Time (h)Total Permeation/Absorption (%)Skin ModelSource(s)
This compound Shampoo9.2 ± 6.0 µg/cm²/hr4.7 ± 3.150.0 ± 6.0 (24h)Rat Skin[1][2]
Cream7.4 ± 4.9 µg/cm²/hr6.0 ± 2.833.0 ± 3.2 (24h)Rat Skin[1][2]
Methylparaben (MP) CreamNot explicitly statedNot explicitly statedUp to 60 (8h)Rabbit Ear Skin[3]
Ethylparaben (EP) CreamNot explicitly statedNot explicitly statedUp to 40 (8h)Rabbit Ear Skin[3]
Propylparaben (PP) CreamNot explicitly statedNot explicitly statedUp to 20 (8h)Rabbit Ear Skin[3]

Key Observations:

  • This compound demonstrates significant skin permeation from both shampoo and cream bases, with higher absorption observed from the shampoo formulation.[1][2]

  • The permeation of parabens appears to be inversely related to their molecular weight and lipophilicity, with the smaller, more water-soluble methylparaben showing the highest penetration.[3]

  • The difference in experimental duration (24h for this compound vs. 8h for parabens) and skin models (rat vs. rabbit ear) highlights the challenge of direct comparison.

Experimental Protocols: In Vitro Skin Permeation Study

The data presented in this guide is primarily derived from in vitro studies utilizing Franz diffusion cells. This methodology is a standard approach for assessing the percutaneous absorption of cosmetic and pharmaceutical ingredients.[4][5][6]

Objective: To quantify the rate and extent of a preservative's permeation through a skin membrane.

Apparatus:

  • Franz diffusion cells[4][7]

  • Water bath with circulator for temperature control[8][9]

  • Magnetic stirrers[8]

  • High-Performance Liquid Chromatography (HPLC) system for sample analysis[2][10]

Methodology:

  • Skin Membrane Preparation:

    • Excised skin (human or animal, e.g., rat, pig) is used.[5][11] The skin is often dermatomed to a specific thickness to ensure consistency.

    • The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[4]

  • Receptor Fluid:

    • The receptor chamber is filled with a suitable receptor fluid, such as phosphate-buffered saline (PBS), to mimic physiological conditions.[9] The fluid is degassed to prevent bubble formation.[9]

    • The receptor fluid is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C) to simulate blood circulation.[8][9]

  • Application of Test Substance:

    • A precise amount of the formulation containing the preservative is applied to the surface of the skin in the donor chamber.[2][9]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor fluid for analysis.[2]

    • The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[9]

  • Quantification:

    • The concentration of the preservative in the collected samples is determined using a validated analytical method, typically HPLC.[2][10]

  • Mass Balance:

    • At the end of the experiment, the amount of preservative remaining on the skin surface, within the stratum corneum (often removed by tape stripping), and in the epidermis/dermis is quantified to perform a mass balance analysis.[2]

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation franz_cell Franz Diffusion Cell Assembly prep_skin->franz_cell prep_receptor Receptor Fluid Preparation prep_receptor->franz_cell prep_formulation Test Formulation Application prep_formulation->franz_cell incubation Incubation at Controlled Temperature franz_cell->incubation sampling Timed Sampling from Receptor incubation->sampling hplc HPLC Analysis of Samples sampling->hplc mass_balance Mass Balance Determination sampling->mass_balance data_analysis Data Analysis & Calculation of Permeation Parameters hplc->data_analysis mass_balance->data_analysis

Caption: Workflow of a typical in vitro skin permeation study.

Factors Influencing Skin Permeation of Preservatives

The permeation of a preservative through the skin is a complex process influenced by several factors:

  • Physicochemical Properties of the Preservative:

    • Molecular Weight: Generally, smaller molecules permeate the skin more readily.[1]

    • Lipophilicity (Log P): A balance between lipophilicity and hydrophilicity is optimal for skin penetration. Highly lipophilic substances may remain in the stratum corneum, while highly hydrophilic substances may not partition effectively into the lipid-rich intercellular matrix.[1]

    • Solubility: The solubility of the preservative in the vehicle and the skin is a key determinant of its permeation potential.

  • Formulation Characteristics:

    • Vehicle/Base: The composition of the cosmetic or pharmaceutical base can significantly impact preservative permeation. For instance, the study on this compound showed higher permeation from a shampoo base compared to a cream base.[1][2]

    • Penetration Enhancers: The presence of other ingredients that can act as penetration enhancers (e.g., glycols, alcohols) can increase the skin absorption of preservatives.[3]

  • Skin Condition: The integrity of the skin barrier plays a crucial role. Damaged or diseased skin will generally exhibit higher permeability.

Conclusion

For researchers and formulators, the selection of a preservative should be based on a comprehensive evaluation of its physicochemical properties, its interaction with the formulation matrix, and its intended use. The experimental protocols and data presented in this guide offer a foundational understanding to support these critical decisions in product development and safety assessment. Further head-to-head in vitro permeation studies under standardized conditions are warranted to provide a more definitive comparative analysis.

References

A comparative study of the solvent properties of 1-Phenoxy-2-propanol and phenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and cosmetic formulations, the choice of solvent is paramount to product efficacy, stability, and safety. Among the glycol ethers, 1-Phenoxy-2-propanol and phenoxyethanol are two widely utilized compounds, often employed for their excellent solvent capabilities and preservative properties. This guide provides an objective comparison of their solvent properties, supported by key physical and chemical data, to aid researchers and formulation scientists in selecting the optimal solvent for their specific application.

Executive Summary

Both this compound and phenoxyethanol are versatile solvents capable of dissolving a range of active pharmaceutical ingredients (APIs) and other formulation components.[1][2] Phenoxyethanol is a well-established preservative and solvent, particularly in cosmetic and pharmaceutical applications.[2][3] this compound, while also used as a preservative, is highlighted for its strong solvency for resins, dyes, and inks, and as a coalescing agent in coatings.[3][4] Structurally similar, their subtle differences in the alkyl chain attached to the ether linkage can influence their physical properties and, consequently, their performance in various formulations.

Comparative Data of Solvent Properties

The following table summarizes the key physical and chemical properties of this compound and phenoxyethanol, crucial for evaluating their performance as solvents.

PropertyThis compoundPhenoxyethanol
Molecular Formula C₉H₁₂O₂C₈H₁₀O₂
Molecular Weight 152.19 g/mol 138.17 g/mol
Appearance Colorless to pale yellow liquid[5]Colorless oily liquid[6]
Boiling Point 242.7 °C[5]247 °C[6]
Melting Point 11 °C-2 °C[6]
Density 1.064 g/mL at 20 °C1.102 g/cm³[6]
Water Solubility 15.1 g/L at 20 °C26 g/kg[6]
Flash Point 113 °C (closed cup)121 °C
Viscosity 34 cP at 20 °CNot readily available

Applications in Drug Development and Research

Both solvents find application in pharmaceutical formulations, particularly for topical and parenteral preparations, due to their ability to dissolve poorly water-soluble drugs.[1][7][8]

This compound is recognized for its utility as a solvent for active ingredients in pharmaceutical formulations, enhancing their dissolution and stability.[5] Its applications extend to being an intermediate in the synthesis of pharmaceuticals and as a solvent in coatings for tablets.[1][9]

Phenoxyethanol is widely used as a preservative in vaccines and topical medications to prevent microbial contamination.[2][3] Its solvent properties are leveraged to dissolve and stabilize active ingredients and fragrances in a variety of pharmaceutical and cosmetic products.[3]

Preservative Efficacy

While both compounds exhibit antimicrobial properties, phenoxyethanol is more extensively documented and utilized as a primary preservative in pharmaceutical and cosmetic formulations.[3][10] It is effective against a broad spectrum of bacteria and yeast.[11] this compound also possesses antimicrobial properties and is used as a preservative, often in combination with other agents.[9] A direct comparative study of their preservative efficacy under identical conditions was not identified in the reviewed literature.

Experimental Workflows and Logical Relationships

To provide a framework for the evaluation of these solvents, the following diagrams illustrate standardized experimental workflows for determining key solvent properties.

Experimental_Workflow_Solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh Test Substance (this compound or Phenoxyethanol) solvent Add Solvent (e.g., Water for Water Solubility) start->solvent stir Stir/Shake at Constant Temperature (e.g., 20°C for OECD 105) solvent->stir equilibrium Allow to Reach Equilibrium stir->equilibrium separate Separate Phases (Centrifugation/Filtration) equilibrium->separate analyze Analyze Solute Concentration (e.g., HPLC, GC) separate->analyze result Determine Solubility analyze->result

Caption: Workflow for Determining Water Solubility (OECD 105).

Experimental_Workflow_Viscosity cluster_setup Instrument Setup cluster_measurement Measurement cluster_calculation Calculation start Select Viscometer (e.g., Capillary, Rotational) temp_control Set Temperature (e.g., 20°C and 40°C for OECD 114) start->temp_control load_sample Load Test Substance temp_control->load_sample measure Perform Measurement (e.g., Flow Time, Torque) load_sample->measure calculate Calculate Viscosity (Using Instrument Constants) measure->calculate result Report Viscosity (cP or mPa·s) calculate->result

Caption: Workflow for Measuring Viscosity (OECD 114).

Detailed Experimental Protocols

For researchers intending to conduct their own comparative studies, the following are summaries of standardized protocols for key solvent property determination.

Determination of Water Solubility (Based on OECD Guideline 105)

Objective: To determine the saturation mass concentration of a substance in water at a given temperature.

Apparatus:

  • Shaking flask or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: An excess amount of the test substance (this compound or phenoxyethanol) is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the optimal equilibration time.

  • Phase Separation: After equilibration, the mixture is allowed to stand to separate the excess solid. The aqueous phase is then carefully separated by centrifugation or filtration to remove any undissolved particles.

  • Analysis: The concentration of the dissolved substance in the clear aqueous phase is determined using a suitable and validated analytical method.

  • Replicates: The experiment should be performed in at least triplicate.

Determination of Viscosity (Based on OECD Guideline 114)

Objective: To measure the viscosity of a liquid.

Apparatus:

  • A calibrated viscometer (e.g., capillary viscometer, rotational viscometer)

  • Constant temperature bath

  • Timer

Procedure (using a capillary viscometer):

  • Temperature Control: The viscometer is placed in a constant temperature bath until the desired temperature (e.g., 20 °C and 40 °C) is reached and stable.

  • Sample Loading: The test liquid is introduced into the viscometer.

  • Measurement: The liquid is drawn up through the capillary to a point above the upper timing mark. The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

  • Replicates: At least two determinations should be made at each temperature.

Determination of Flash Point (Based on ASTM D93)

Objective: To determine the lowest temperature at which the vapor of a liquid can ignite.

Apparatus:

  • Pensky-Martens closed-cup tester

  • Thermometer

  • Ignition source

Procedure (Procedure A for distillate fuels and lubricating oils):

  • Sample Preparation: The test cup is filled with the sample to the specified level.

  • Heating: The sample is heated at a slow, constant rate while being stirred.

  • Ignition Test: The ignition source is applied at specified temperature intervals by dipping it into the vapor space of the cup.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to flash.

  • Safety: Appropriate safety precautions must be taken due to the flammable nature of the test.

Conclusion

Both this compound and phenoxyethanol are effective solvents with broad applicability in the pharmaceutical and research sectors. Phenoxyethanol has a longer history and more extensive documentation as a preservative, while this compound is also a potent solvent for a wide array of materials. The choice between these two solvents will ultimately depend on the specific requirements of the formulation, including the desired solvency for a particular API, the need for preservative efficacy, and the desired physical characteristics of the final product. The provided data and experimental protocols offer a solid foundation for making an informed decision and for conducting further comparative investigations.

References

Validating the Antimicrobial Efficacy of 1-Phenoxy-2-propanol in Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate preservative system is a critical determinant of the safety, stability, and shelf-life of pharmaceutical and cosmetic formulations. 1-Phenoxy-2-propanol, a glycol ether, has emerged as a widely utilized antimicrobial agent due to its broad-spectrum efficacy and favorable safety profile. This guide provides an objective comparison of the antimicrobial performance of this compound against other common preservatives, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Efficacy

The effectiveness of a preservative is quantified by its ability to inhibit the growth of a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and mold. This is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

While direct comparative studies including this compound are not extensively available in the public domain, we can infer its relative efficacy by examining data for its structural analog, phenoxyethanol, and other common preservatives like parabens.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Preservatives

MicroorganismThis compoundPhenoxyethanolMethylparabenPropylparaben
Staphylococcus aureus (Gram-positive bacterium)Data not available8500 µg/mL[1]1000-8000 µg/mL125-2000 µg/mL
Pseudomonas aeruginosa (Gram-negative bacterium)Data not available3200 µg/mL[1]2000-12800 µg/mL2000-6400 µg/mL
Escherichia coli (Gram-negative bacterium)Data not available3600 µg/mL[1]1000-4000 µg/mL500-4000 µg/mL
Candida albicans (Yeast)Data not available5400 µg/mL[1]500-4000 µg/mL100-2000 µg/mL
Aspergillus brasiliensis (Mold)Data not available3300 µg/mL[1]250-2000 µg/mL100-1000 µg/mL

Note: The antimicrobial activity of parabens generally increases with the length of the alkyl chain.[2] Combinations of different parabens are often used to achieve a broader spectrum of activity.

Another critical measure of preservative efficacy is the Preservative Efficacy Test (PET) , or Challenge Test , which evaluates the ability of a preserved formulation to withstand microbial contamination over time. The performance is typically measured by the log reduction of the microbial population at specific time points.

Table 2: Preservative Efficacy Test (Challenge Test) Performance Criteria (ISO 11930)

MicroorganismCriteria A (Log Reduction)Criteria B (Log Reduction)
Bacteria (S. aureus, P. aeruginosa, E. coli)≥ 3 log reduction by day 7, and no increase thereafter.≥ 3 log reduction by day 14, and no increase thereafter.
Yeast (C. albicans)≥ 1 log reduction by day 7, and no increase thereafter.≥ 1 log reduction by day 14, and no increase thereafter.
Mold (A. brasiliensis)No increase from the initial count at day 7, 14, and 28.≥ 1 log reduction by day 14, and no increase thereafter.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

  • Preparation of Microbial Inoculum: Standardized cultures of test microorganisms are grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Preservative: The preservative is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for each microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

  • Observation: The MIC is the lowest concentration of the preservative at which no visible growth of the microorganism is observed.[3]

Preservative Efficacy Test (Challenge Test) - ISO 11930

This method evaluates the antimicrobial protection of a cosmetic product.

  • Product Inoculation: The final product formulation is divided into separate containers for each test microorganism (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis). Each container is inoculated with a standardized suspension of one of the microorganisms to achieve a final concentration of 10^5 to 10^6 colony-forming units (CFU) per gram or milliliter of the product.[4]

  • Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) for 28 days.[5]

  • Sampling and Enumeration: At specified intervals (day 7, 14, and 28), a sample is taken from each container. The sample is serially diluted in a neutralizing broth to inactivate the preservative, and then plated on appropriate agar media.

  • Colony Counting: After incubation of the plates, the number of viable microorganisms is counted.

  • Log Reduction Calculation: The log reduction in the microbial population is calculated for each time point relative to the initial inoculum level. The results are then compared against the acceptance criteria outlined in ISO 11930.[4]

Mechanism of Action

The primary antimicrobial mechanism of this compound, similar to other phenolic ethers like phenoxyethanol, is the disruption of the microbial cell membrane.[5] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6][7]

Antimicrobial_Mechanism cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Permeability Increased Permeability Lipid_Bilayer->Permeability Membrane_Proteins Membrane Proteins Membrane_Proteins->Permeability 1_Phenoxy_2_propanol This compound Disruption Membrane Disruption 1_Phenoxy_2_propanol->Disruption Disruption->Lipid_Bilayer Disruption->Membrane_Proteins Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Antimicrobial mechanism of this compound.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a preservative efficacy test (challenge test).

Challenge_Test_Workflow Start Start: Product Formulation Inoculation Inoculate with Test Microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) Start->Inoculation Incubation Incubate at 20-25°C for 28 Days Inoculation->Incubation Sampling Sample at Day 7, 14, and 28 Incubation->Sampling Neutralization Neutralize Preservative Sampling->Neutralization Day 7 Sampling->Neutralization Day 14 Sampling->Neutralization Day 28 Plating Plate on Agar Media Neutralization->Plating Incubate_Plates Incubate Plates Plating->Incubate_Plates Count Count Colonies (CFU) Incubate_Plates->Count Calculate Calculate Log Reduction Count->Calculate Compare Compare to Acceptance Criteria Calculate->Compare Pass Pass Compare->Pass Meets Criteria Fail Fail Compare->Fail Does Not Meet Criteria End End of Test Pass->End Fail->End

Caption: Preservative Efficacy Test (Challenge Test) Workflow.

Conclusion

This compound is a valuable preservative for a wide range of cosmetic and pharmaceutical formulations, offering broad-spectrum antimicrobial activity. While direct comparative quantitative data with other preservatives is limited in publicly accessible literature, its efficacy can be inferred from its structural similarity to phenoxyethanol and its successful use in numerous commercial products. The selection of an optimal preservative system should always be validated through rigorous experimental testing, such as the challenge test, to ensure product safety and stability. Further research providing direct comparative efficacy data for this compound would be beneficial for the scientific community.

References

Benchmarking 1-Phenoxy-2-propanol: A Comparative Guide for Coalescing Agent Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a high-performance coalescing agent is critical in the formulation of advanced coatings and delivery systems. This guide provides an objective comparison of 1-Phenoxy-2-propanol against other common coalescing agents, supported by experimental data and detailed methodologies to aid in formulation decisions.

This compound, a glycol ether, is a slow-evaporating, hydrophobic solvent that serves as a highly effective coalescing agent in water-based architectural and industrial coatings.[1][2][3] Its primary function is to facilitate the formation of a continuous, durable film as the water evaporates from a latex paint, leading to improved film integrity, enhanced gloss, and better scrub resistance.[3] This guide benchmarks the performance of this compound against other widely used coalescing agents, focusing on key performance indicators such as Minimum Film Formation Temperature (MFFT), scrub resistance, and gloss development.

Comparative Performance Data

The following table summarizes the quantitative performance of this compound in comparison to other coalescing agents. The data is compiled from various studies and represents typical performance in acrylic latex paint formulations.

Performance MetricThis compoundTexanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate)Di(propylene glycol) Butyl Ether (DPnB)Low-VOC Coalescent Alternative
MFFT Depression Efficiency Excellent, can reduce MFFT to as low as -1°C at 3.5-5% concentration.[4]High efficiency, widely used industry benchmark.Good efficiency.Efficiency varies by chemistry, some show marked increases in efficiency.[5]
Scrub Resistance (Cycles) Generally enhances scrub resistance.Can achieve over 2400 cycles in optimized formulations.[5]-Can achieve over 2400 cycles in optimized formulations.[5]
Gloss (60° GU) Promotes good gloss development.[4]~59.6 GU in a semi-gloss formulation.[5]-Can achieve 65-70 GU in the same formulation.[5]
VOC Content (EPA Method 24) Low VOC contributor due to high boiling point.100% VOCHigh VOCVaries, with many options being zero-VOC or near-zero VOC.
Water Solubility Low (15.1 g/L at 20°C).[4]Very low.-Varies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Minimum Film Formation Temperature (MFFT) - ASTM D2354

The MFFT test determines the lowest temperature at which a latex or emulsion will form a continuous film.

Apparatus:

  • MFFT bar with a temperature gradient plate

  • Film applicator (e.g., drawdown bar)

  • Dry air or nitrogen source

Procedure:

  • Place the MFFT bar on a level surface and establish a temperature gradient across the plate.

  • Apply the paint formulation containing the coalescing agent to the temperature gradient plate using a film applicator to create a uniform wet film.

  • Pass a gentle stream of dry air or nitrogen over the surface of the film to facilitate drying.

  • After the film is dry, visually inspect it to identify the point on the temperature gradient where the film transitions from a continuous, clear film to a cracked or cloudy film.

  • The temperature at this transition point is recorded as the MFFT.

Scrub Resistance - ASTM D2486

This test method evaluates the resistance of wall paints to erosion caused by scrubbing.

Apparatus:

  • Scrub test machine

  • Bristle brush or abrasive pad

  • Scrub medium (standardized abrasive solution)

  • Test panels

Procedure:

  • Apply the paint formulation to a test panel and allow it to cure under controlled conditions (e.g., 7 days at 23°C and 50% relative humidity).

  • Mount the cured panel in the scrub test machine.

  • Saturate the brush or pad with the scrub medium and place it in the holder.

  • Start the machine and allow it to run for a predetermined number of cycles or until the paint film is worn through to the substrate.

  • The number of cycles to failure is recorded as the scrub resistance.

Specular Gloss - ASTM D523

This test method is used to measure the specular gloss of nonmetallic specimens.

Apparatus:

  • Glossmeter with specified geometry (e.g., 60°)

  • Calibrated gloss standards

Procedure:

  • Calibrate the glossmeter using the provided standards according to the manufacturer's instructions.

  • Place the glossmeter on a flat, smooth area of the cured paint film.

  • Take several readings at different locations on the film to obtain an average value.

  • The gloss is reported in Gloss Units (GU) at the specified measurement angle.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in evaluating coalescing agents, the following diagrams have been generated.

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Prepare Paint Formulations with Different Coalescing Agents MFFT MFFT Analysis (ASTM D2354) Formulation->MFFT Test MFFT Scrub Scrub Resistance (ASTM D2486) Formulation->Scrub Test Scrub Resistance Gloss Gloss Measurement (ASTM D523) Formulation->Gloss Test Gloss Comparison Comparative Analysis of Performance Data MFFT->Comparison Scrub->Comparison Gloss->Comparison

Experimental workflow for evaluating coalescing agents.

Logical_Relationship Coalescent Coalescing Agent Properties (e.g., this compound) Evaporation Evaporation Rate Coalescent->Evaporation Solubility Water Solubility Coalescent->Solubility VOC VOC Content Coalescent->VOC FilmFormation Film Formation Process Evaporation->FilmFormation Solubility->FilmFormation ParticleSoftening Latex Particle Softening FilmFormation->ParticleSoftening Coalescence Particle Coalescence ParticleSoftening->Coalescence MFFT MFFT Coalescence->MFFT Scrub Scrub Resistance Coalescence->Scrub Gloss Gloss Coalescence->Gloss PaintProperties Final Paint Film Properties MFFT->PaintProperties Scrub->PaintProperties Gloss->PaintProperties

Influence of coalescing agent properties on paint film characteristics.

References

Safety Operating Guide

Proper Disposal of 1-Phenoxy-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential safety and logistical information for the proper disposal of 1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3] Avoid direct contact with skin and eyes.[3]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[4] The container should be sturdy and leak-proof.[4]

    • Do not mix this compound waste with other chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office or a licensed waste disposal company.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[3]

    • Contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent.[3][5]

    • Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[3][5]

    • Clean the affected area thoroughly with soap and water.[3]

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.[4]

    • After thorough cleaning, the container can be offered for recycling or reconditioning.[1] Alternatively, puncture the container to render it unusable for other purposes before disposal.[1]

    • Always handle uncleaned containers as you would the product itself.

Prohibited Disposal Methods:

  • Do not discharge this compound or its rinsate into drains or sewer systems.[1][3]

  • Do not dispose of this compound by evaporation in a fume hood or by any other means that releases it into the atmosphere.[6]

Regulatory and Safety Data Summary

The following table summarizes key quantitative data and classifications for this compound, providing a quick reference for safety and handling.

ParameterValue / Classification
CAS Number 770-35-4
Hazard Statements H319: Causes serious eye irritation[1]
Precautionary Statements P264, P280, P305+P351+P338[1]
Transport Information Not regulated as a dangerous good for transport (ADR/RID, IMDG, IATA)[1]
Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5]
Incompatible Materials Strong acids, strong bases, and strong oxidizers[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_spill Is it a Spill? ppe->check_spill collect Collect in a Labeled, Sealed Container store Store Waste Securely (Cool, Dry, Ventilated Area) collect->store check_spill->collect No contain_spill Contain with Inert Absorbent check_spill->contain_spill Yes collect_spill Collect Absorbed Material for Disposal contain_spill->collect_spill clean_area Clean Spill Area collect_spill->clean_area clean_area->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service store->contact_ehs end Proper Disposal Complete contact_ehs->end

Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Phenoxy-2-propanol, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The required PPE varies based on the operational scenario.

1.1. Routine Laboratory Operations

For standard laboratory procedures involving small quantities of this compound under well-ventilated conditions, the following PPE is mandatory:

PPE ComponentSpecification
Eye Protection Tightly fitting safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (refer to Table 2 for material-specific recommendations).[1]
Protective Clothing A standard laboratory coat.
Footwear Closed-toe shoes.

1.2. Large-Scale Operations or Potential for Splashing

For procedures involving larger volumes or where there is a significant risk of splashing, enhanced PPE is required:

PPE ComponentSpecification
Eye Protection A full-face shield in conjunction with safety goggles.
Hand Protection Double gloving with compatible chemical-resistant gloves (refer to Table 2).
Protective Clothing A chemical-resistant apron or gown over a laboratory coat.
Footwear Chemical-resistant shoe covers or boots.

1.3. Spill Cleanup

In the event of a spill, a higher level of protection is necessary to mitigate exposure during cleanup:

PPE ComponentSpecification
Respiratory Protection For large spills or in poorly ventilated areas, a full-face respirator with appropriate cartridges is recommended.[1]
Eye Protection Full-face respirator provides integrated eye protection.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton) over an inner pair of nitrile gloves.
Protective Clothing A chemical-resistant suit or coveralls.
Footwear Chemical-resistant boots.

Table 2: Glove Material Compatibility for this compound (Based on Glycol Ether Data)

Glove MaterialBreakthrough Time (Estimated)Recommendation
Nitrile > 120 minutes (for incidental splash)[2]Suitable for routine lab work with small quantities. Change gloves immediately upon contamination.
Neoprene > 240 minutesGood for extended use and handling larger quantities.
Butyl Rubber > 480 minutesRecommended for large spills and situations with high exposure risk.
Viton > 480 minutesExcellent resistance, suitable for prolonged contact and spill cleanup.

Note: Breakthrough times are estimates based on data for similar glycol ethers. It is crucial to consult the specific glove manufacturer's chemical resistance data. Factors such as glove thickness, temperature, and concentration can affect performance.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical to prevent contamination and ensure safety.

2.1. Handling Procedure

  • Preparation: Before handling this compound, ensure the work area is well-ventilated, and all necessary PPE is readily available. An emergency eyewash station and safety shower should be accessible.

  • Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection. If a respirator is required, it should be donned and fit-tested before handling the chemical.

  • Chemical Handling:

    • Dispense this compound in a fume hood to minimize inhalation exposure.

    • Avoid contact with skin and eyes.[1][3]

    • Use compatible equipment for transferring and handling the chemical.

  • Decontamination (Post-Handling):

    • Thoroughly wipe down the work area with an appropriate solvent.

    • Decontaminate any reusable equipment.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, lab coat/apron, inner gloves, and finally, eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.

2.2. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams.[4]

  • Contaminated PPE:

    • Disposable gloves, lab coats, and other contaminated items must be treated as hazardous waste.

    • Place all contaminated PPE in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not dispose of contaminated PPE in general laboratory trash.

  • Waste Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with federal, state, and local regulations.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, ventilation may need to be controlled to prevent the spread of vapors.

  • Don PPE: Put on the appropriate spill cleanup PPE as outlined in section 1.3.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3]

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_start cluster_task Task Assessment cluster_scenarios Handling Scenarios cluster_ppe_levels Required PPE Level start Start: Handling this compound task_assessment Assess Handling Scenario start->task_assessment routine_ops Routine Lab Work (Small Quantities) task_assessment->routine_ops Small Scale large_scale Large-Scale Work or Splash Potential task_assessment->large_scale Large Scale / Splash spill_cleanup Spill Cleanup task_assessment->spill_cleanup Spill ppe_routine Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat routine_ops->ppe_routine ppe_large_scale Enhanced PPE: - Face Shield & Goggles - Double Gloves (Neoprene/Butyl) - Chemical Apron large_scale->ppe_large_scale ppe_spill Full Protection: - Full-Face Respirator - Heavy-Duty Gloves (Butyl/Viton) - Chemical Suit spill_cleanup->ppe_spill

Caption: PPE selection workflow based on handling scenario.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.